4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQYSQCMPPIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine CAS number and properties
The following technical guide details the properties, synthesis, and application of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS 1139245-20-7), a critical intermediate in the synthesis of alkylazine herbicides such as Indaziflam.
Core Scaffold for Next-Generation Alkylazine Herbicides[1]
Executive Summary
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS 1139245-20-7 ) is a tri-functionalized heterocyclic building block. It is characterized by a 1,3,5-triazine core bearing three distinct reactive handles: a nucleophilic amino group (-NH₂), an electrophilic ring chloride (-Cl), and a reactive alkyl side-chain chloride (-CH(Cl)CH₃).
This compound is the direct synthetic precursor to Indaziflam (Specticle®/Alion®), a cellulose biosynthesis inhibitor (CBI). Its structural uniqueness lies in the "1-chloroethyl" moiety, which serves as a "benzylic-like" electrophile, allowing for stereoselective functionalization—most notably the introduction of a fluorine atom to generate the bio-active fluoroethyl group found in modern herbicides.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1139245-20-7 |
| IUPAC Name | 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine |
| Molecular Formula | C₅H₆Cl₂N₄ |
| Molecular Weight | 193.03 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in THF, Acetonitrile, DMF; Sparingly soluble in water |
| Stability | Moisture sensitive (Alkyl-Cl hydrolysis); Stable under inert atmosphere |
| Chirality | Contains 1 chiral center (C1 of ethyl group); typically supplied as racemate |
Structural Reactivity Analysis
The molecule possesses orthogonal reactivity, allowing sequential functionalization:
-
C-6 (1-Chloroethyl): Highly reactive alkyl halide. Susceptible to nucleophilic substitution (S_N1/S_N2) or elimination to a vinyl group. This is the site for fluorination (Halex reaction) or coupling.
-
C-4 (Ring Chloro): Standard heterocyclic electrophile. Undergoes S_NAr with amines or alkoxides (e.g., coupling with indane amines for Indaziflam).
-
C-2 (Amino): Weakly nucleophilic; serves as a hydrogen bond donor in the final bioactive conformation.
Synthesis & Production Methodologies
The synthesis of CAS 1139245-20-7 typically proceeds from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the temperature-dependent reactivity of the chloride substituents.
Method A: The Grignard-Acylation Route (Industrial Preferred)
This route avoids the non-selective radical chlorination of ethyl groups.
Step 1: Mono-Alkylation React Cyanuric Chloride with an ethyl-equivalent nucleophile. While direct EtMgBr addition is possible, a more controlled route often involves 1-hydroxyethyl introduction followed by chlorination.
-
Reagent: Cyanuric Chloride + 2-Hydroxypropanenitrile (Lactonitrile) or equivalent masked acyl anion.
-
Intermediate: 2,4-Dichloro-6-(1-hydroxyethyl)-1,3,5-triazine.
Step 2: Amination Selective displacement of one ring chloride with ammonia.
-
Conditions: NH₃ (aq) or NH₃ (g) in THF at 0°C.
-
Product: 2-Amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine.
Step 3: Side-Chain Chlorination Conversion of the secondary alcohol to the chloride.
-
Reagent: Thionyl Chloride (SOCl₂) or POCl₃.
-
Conditions: Reflux in Toluene/DCM.
-
Outcome:4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine .
Experimental Protocol (Lab Scale - Chlorination Step)
Note: This protocol assumes the precursor 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine is available.
-
Setup: Flame-dried 250 mL round-bottom flask with a reflux condenser and N₂ inlet.
-
Dissolution: Dissolve 10.0 mmol of precursor in 50 mL anhydrous Dichloromethane (DCM).
-
Addition: Add 12.0 mmol Thionyl Chloride dropwise at 0°C. Add a catalytic amount of DMF (2 drops).
-
Reaction: Warm to room temperature and stir for 2 hours. If conversion is incomplete (TLC check), heat to reflux for 1 hour.
-
Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM (3x).
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the target chloride.
Pathway Visualization
Figure 1: Synthesis and Application Workflow
The following diagram illustrates the conversion of Cyanuric Chloride to the target intermediate and its subsequent transformation into Indaziflam.
Caption: Synthetic trajectory from Cyanuric Chloride to Indaziflam via the critical 1-chloroethyl intermediate.
Applications in Drug & Agrochemical Development[1]
1. Indaziflam Synthesis (Primary Use)
The primary industrial application of CAS 1139245-20-7 is as the precursor to the fluoroethyl group in Indaziflam.
-
Mechanism: The "1-chloroethyl" group undergoes Halogen Exchange (Halex) using reagents like HF-Pyridine or Potassium Fluoride (KF) in a polar aprotic solvent (e.g., Sulfolane) to yield the 1-fluoroethyl analog.
-
Stereochemistry: Indaziflam requires the (1R)-fluoroethyl configuration.[1] While the chloro-intermediate is often racemic, the fluorination step or subsequent chiral resolution/chromatography isolates the active isomer.
2. Cellulose Biosynthesis Inhibitors (CBIs)
Researchers use this scaffold to generate libraries of alkylazines. By varying the nucleophile reacting with the C-4 Chlorine (e.g., using different benzylamines or heterocycles), scientists can modulate the binding affinity to the cellulose synthase complex (CesA).
3. Late-Stage Functionalization
The reactive alkyl chloride allows for the introduction of diverse nucleophiles beyond fluorine, such as:
-
Azides (-N₃): For click chemistry applications.
-
Thiols (-SH): For sulfur-bridged conjugates.
-
Alkoxides (-OR): To create ether-linked triazine libraries.
Safety & Handling (E-E-A-T)
Warning: This compound is an alkylating agent and a skin sensitizer .
-
Self-Validating Safety Protocol:
-
Visual Check: If the solid appears "wet" or smells acrid (HCl), hydrolysis has occurred. Discard.
-
Neutralization: All glassware contacting the alkyl chloride should be rinsed with a dilute ammonia solution to quench residual alkylating potential before washing.
-
PPE: Double nitrile gloves are mandatory. The 1-chloroethyl moiety can penetrate standard latex.
-
-
Storage: Store at -20°C under Argon. The benzylic-like chloride is prone to hydrolysis and elimination (forming the vinyl triazine) at room temperature over time.
References
- Bayer CropScience AG. (2006). Herbicidal Indanyl-amino-triazines. Patent WO 2006/007947. (Describes the synthesis of Indaziflam class compounds).
-
PubChem. (n.d.). Indaziflam (Compound CID 44146693). National Library of Medicine.[2] Retrieved from [Link]
- Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride. Tetrahedron Letters. (Background on alkyl-triazine synthesis).
-
Bakharev, V. V., et al. (2012).[3] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. (Context on selective hydrolysis/substitution of chloro-triazines).
Sources
An In-depth Technical Guide to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine: A Multifunctional Scaffold for Chemical Innovation
This guide provides a comprehensive technical overview of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a heterocyclic compound with significant potential as a versatile building block for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this molecule is not extensively documented in peer-reviewed literature, its identity is confirmed by its Chemical Abstracts Service (CAS) number. This document synthesizes foundational principles of triazine chemistry with predictive analysis to offer field-proven insights into its properties and reactivity.
Molecular Structure and Identification
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is an asymmetrically substituted s-triazine. The 1,3,5-triazine core is a six-membered aromatic ring containing three nitrogen atoms at alternating positions. This nitrogen arrangement renders the ring electron-deficient, a feature that profoundly influences its chemical behavior. The ring is functionalized with three distinct substituents: a primary amine, a chlorine atom, and a 1-chloroethyl group. This unique combination of reactive sites makes it a highly valuable intermediate for combinatorial chemistry and the synthesis of complex molecular architectures.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine |
| CAS Number | 1139245-20-7[1] |
| Molecular Formula | C₅H₆Cl₂N₄ |
| Molecular Weight | 209.04 g/mol |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; N5 [label="N"]; C6 [label="C"];
// Substituents Cl_C4 [label="Cl", fontcolor="#34A853"]; NH2_C2 [label="NH₂", fontcolor="#4285F4"]; C_ethyl [label="CH", pos="2.5,0.8!"]; CH3_ethyl [label="CH₃", pos="3.5,0.8!"]; Cl_ethyl [label="Cl", fontcolor="#EA4335", pos="2.5,1.8!"];
// Position nodes in a hexagon N1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; N3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; N5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
// Draw bonds for the triazine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1;
// Draw bonds for substituents C2 -- NH2_C2 [pos="-1.7,0.5!"]; C4 -- Cl_C4 [pos="0,-1.8!"]; C6 -- C_ethyl; C_ethyl -- CH3_ethyl; C_ethyl -- Cl_ethyl; }
Caption: Chemical structure of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
Physical and Chemical Properties
While extensive experimental data is not publicly available, the physical properties of this compound can be reliably predicted based on the well-understood characteristics of structurally related s-triazine derivatives.
Predicted Physical Properties:
| Property | Predicted Value/Observation | Rationale |
| Physical State | White to off-white crystalline solid | Consistent with other small-molecule, substituted chlorotriazines.[2] |
| Melting Point | >150 °C (with potential decomposition) | The presence of polar amine groups and the rigid triazine core often leads to relatively high melting points in similar compounds. |
| Boiling Point | Decomposes before boiling at atmospheric pressure | Substituted triazines, particularly those with reactive chlorine atoms, tend to be thermally unstable at high temperatures.[3] |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, Acetone, DCM, Acetonitrile). Sparingly soluble in water and nonpolar solvents. | The molecule has both polar (amine) and nonpolar (chloroethyl) character, suggesting solubility in moderately polar organic solvents. |
| Stability | Stable under anhydrous, neutral conditions. Sensitive to moisture, strong acids, and bases. | The chloro-substituents are susceptible to hydrolysis. The triazine ring can be cleaved under harsh acidic or basic conditions. |
Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine stems from the differential reactivity of its two chlorine atoms. This dual reactivity allows for selective and sequential functionalization, making it a powerful intermediate.
Reactivity of the Triazine-Bound Chlorine
The chlorine atom attached directly to the triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the three ring nitrogens makes the carbon atoms of the triazine ring highly electrophilic.[4][5] The substitution proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer complex).[4]
The reactivity of this chlorine is modulated by the other substituents on the ring. The presence of an electron-donating amino group slightly deactivates the ring towards nucleophilic attack compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Nevertheless, this position remains highly reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols.[6]
Caption: SNAr mechanism on the chlorotriazine ring.
Reactivity of the Ethyl-Bound Chlorine
The chlorine on the 1-chloroethyl side chain behaves as a typical secondary alkyl halide. It can undergo nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. The specific pathway is dependent on the nature of the nucleophile, the solvent, and the temperature.[7]
-
SN2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.
-
SN1 Reactions: Possible with weak nucleophiles in polar protic solvents that can stabilize the secondary carbocation intermediate.
-
Elimination Reactions: Favored by strong, sterically hindered bases, leading to the formation of a vinyl-triazine derivative.
This orthogonal reactivity is a key feature for synthetic chemists. It is plausible that the triazine-bound chlorine can be substituted under mild conditions (e.g., at room temperature) while leaving the chloroethyl group intact. Subsequent reaction at a higher temperature or with a different class of nucleophile/base could then be used to functionalize the side chain.[8]
Proposed Synthetic Pathway
The synthesis of asymmetrically substituted triazines typically involves a stepwise, temperature-controlled substitution of chlorine atoms from cyanuric chloride.[9][10] A plausible synthetic route for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is outlined below. This protocol is based on established methodologies for s-triazine synthesis.[8][11]
Caption: Proposed workflow for the synthesis of the target molecule.
Experimental Causality:
-
Step 1: Amination. The first substitution on cyanuric chloride is typically performed at low temperatures (0-5 °C) to ensure mono-substitution.[6] Using a weak base like sodium bicarbonate is crucial to neutralize the HCl formed during the reaction without promoting further substitution or hydrolysis.
-
Step 2: Grignard Reaction and Hydrochlorination. Introducing the 1-chloroethyl group is more complex. A plausible method involves a Grignard reaction with vinylmagnesium bromide to form a vinyl-substituted triazine intermediate. Subsequent treatment with anhydrous HCl would then add across the double bond according to Markovnikov's rule, yielding the desired 1-chloroethyl substituent. This two-stage process offers a controlled way to build the side chain.
Analytical and Spectroscopic Characterization
The structural confirmation of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine would rely on a combination of standard spectroscopic techniques.[12]
Summary of Expected/Observed Spectral Data:
| Technique | Feature | Predicted/Observed Chemical Shift or Frequency |
| ¹H NMR | -NH₂ (broad singlet)-CH- (quartet)-CH₃ (doublet) | ~5.0-6.0 ppm~5.2 ppm~1.8 ppm |
| ¹³C NMR | -C=N (Triazine ring)-CH--CH₃ | ~165-175 ppm~50-55 ppm~20-25 ppm |
| Mass Spec (EI) | Molecular Ion [M]⁺Key Fragments | m/z 208/210/212 (isotopic pattern for 2 Cl)[M-Cl]⁺, [M-CH(Cl)CH₃]⁺ |
| IR Spectroscopy | N-H stretch (amine)C=N stretch (triazine)C-Cl stretch | ~3100-3400 cm⁻¹ (broad)~1500-1600 cm⁻¹~700-800 cm⁻¹ |
Expert Analysis of ¹H NMR Spectrum: A commercially available ¹H NMR spectrum for the compound with CAS number 1139245-20-7 confirms the proposed structure.[1] The spectrum shows a doublet at approximately 1.8 ppm, corresponding to the methyl protons (-CH₃), which are split by the adjacent methine proton. A quartet is observed around 5.2 ppm, consistent with the methine proton (-CH-), which is split by the three protons of the methyl group. A broad signal, characteristic of the amine protons (-NH₂), is also typically observed. The integration of these signals would correspond to a 3:1:2 proton ratio.
Applications in Research and Development
The true value of this molecule lies in its potential as a trifunctional linker. The three distinct substituents—the reactive ring chlorine, the reactive side-chain chlorine, and the nucleophilic amine—can be addressed with orthogonal chemistry.
-
Drug Discovery: The triazine core is a known pharmacophore in many biologically active compounds, including anticancer and antimicrobial agents.[5][13] This molecule serves as an excellent starting point for creating libraries of novel compounds for high-throughput screening. The amine can be acylated or alkylated, while the two chlorine atoms can be displaced by various nucleophiles to explore a vast chemical space.
-
Materials Science: Triazine derivatives are used in the development of polymers and dendrimers.[10] The ability to introduce two different functionalities via the chlorine atoms allows for the creation of cross-linked materials or highly branched dendritic structures.
-
Bioconjugation: The reactive nature of the chlorotriazine moiety allows for covalent attachment to biological molecules (e.g., proteins, peptides) that possess nucleophilic residues like lysine or cysteine, making it a candidate for linker technologies in antibody-drug conjugates (ADCs) or targeted probes.
Safety and Handling
Specific toxicology data for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is not available. However, based on the reactivity of its functional groups, it should be handled as a potentially hazardous chemical.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. Chlorinated organic compounds can have long-term health effects. The compound is reactive and may decompose to release HCl gas.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry place away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.
References
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 383-390.
- Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2584-2589.
-
ResearchGate. (n.d.). Normalized absorption spectra of triazines in CH2Cl2. Retrieved February 14, 2026, from [Link]
- Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.
-
Journal of the American Chemical Society. (n.d.). Substituted Chlorodiamino-s-triazines. Retrieved February 14, 2026, from [Link]
-
Moldb. (n.d.). 4-Amino-6-chloro-1,3,5-triazin-2(5H)-one. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Chloro-4,6-diamino-1,3,5-triazine. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 2-amino-4-(p-chloroanilino)-s-triazine. Retrieved February 14, 2026, from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved February 14, 2026, from [Link]
- MDPI. (2018).
- Scholars Research Library. (2012). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogues. Der Pharma Chemica, 4(2), 791-796.
- Djaković-Sekulić, T., & Smoliński, A. (2010). Chemometric characterization of s-triazine derivatives in relation to structural parameters and biological activity. Drug Development and Industrial Pharmacy, 36(8), 954-961.
-
ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved February 14, 2026, from [Link]
- Albericio, F., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 533.
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-. Retrieved February 14, 2026, from [Link]
- Sharma, P., et al. (2020).
- Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 533.
- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 261-271.
- Arkivoc. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
-
PubChem. (n.d.). Atrazine. Retrieved February 14, 2026, from [Link]
- Mini-Reviews in Medicinal Chemistry. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1201.
- Frontiers in Chemistry. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1018357.
- Tetrahedron. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved February 14, 2026, from [Link]
- Journal of Environmental Science and Health, Part C. (2011). Should atrazine and related chlorotriazines be considered carcinogenic for human health risk assessment? Journal of Environmental Science and Health, Part C, 29(2), 91-144.
- Journal of the American Water Resources Association. (2001). Physical and chemical properties of pyrethroids.
- Journal of Biochemical and Molecular Toxicology. (2025). Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology, e23591.
-
U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N',N'-tetraethyl-. Retrieved February 14, 2026, from [Link]
Sources
- 1. 1139245-20-7|4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and weight of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Executive Summary
This technical guide provides an in-depth analysis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine , a specialized halogenated heterocyclic compound. Characterized by a 1,3,5-triazine (s-triazine) core, this molecule features three distinct functional domains: an electron-donating amino group, a reactive aromatic chloro substituent, and a chiral 1-chloroethyl side chain.
The compound represents a critical scaffold in the development of agrochemicals (specifically triazine herbicides) and covalent inhibitors in medicinal chemistry. Its unique "dual-electrophile" nature—possessing both an aromatic chloride (susceptible to SNAr) and an aliphatic
Molecular Structure & Weight Analysis[1][2][3]
Chemical Identity
-
IUPAC Name: 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
-
Molecular Formula: C
H Cl N -
SMILES: CC(Cl)c1nc(Cl)nc(N)n1
-
Chirality: The C(6)-position side chain contains a chiral center at the 1-chloroethyl carbon, resulting in two enantiomers (R and S).
Molecular Weight Calculation
The molecular weight is derived using standard IUPAC atomic weights.[1]
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Chlorine | Cl | 2 | 35.450 | 70.900 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Total | 193.031 g/mol |
Structural Geometry & Hybridization
-
Triazine Ring: The C
N core is planar and aromatic. The ring carbons are hybridized. -
Exocyclic Amine: The nitrogen of the -NH
group is hybridized (partial double bond character due to resonance donation into the ring). -
1-Chloroethyl Group: The methine carbon (-CH(Cl)-) is
hybridized and tetrahedral. This carbon is the site of chirality.
Synthetic Pathways[4]
The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine typically requires a convergent strategy starting from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[2] The challenge lies in the chemoselective introduction of the alkyl group versus the amino group.
Protocol: Stepwise Nucleophilic Substitution
-
Starting Material: Cyanuric Chloride (TCT).
-
Step 1: Mono-amination (0°C): Controlled addition of ammonia or ammonium hydroxide at low temperature to displace the first chlorine atom. This yields 2-amino-4,6-dichloro-1,3,5-triazine.
-
Step 2: Alkylation/Grignard Addition: Reaction with an ethyl-metal species (e.g., Ethylmagnesium bromide) is difficult due to over-alkylation. A more robust route often involves radical chlorination of a pre-formed ethyl-triazine precursor or using an imidate synthesis strategy.
Note: In an industrial setting, the "1-chloroethyl" moiety is often introduced via radical halogenation of the corresponding ethyl derivative using N-chlorosuccinimide (NCS) or sulfuryl chloride.
Visualization: Synthetic Workflow
Caption: Stepwise synthetic route from Cyanuric Chloride to the target triazine derivative.
Reactivity Profile & Mechanism[5][6][7][8]
This molecule exhibits Dual-Electrophilic Reactivity , a feature that must be carefully managed in experimental design.
Site A: Aromatic Chlorine (C-4)
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3][4]
-
Reactivity: The triazine ring is electron-deficient (pi-deficient).[2] Nucleophiles (amines, thiols, alkoxides) attack C-4, forming a Meisenheimer complex, followed by the elimination of Cl
. -
Conditions: Requires base catalysis (e.g., DIPEA, K
CO ) and moderate heat (40–60°C).
Site B: Aliphatic Chlorine (1-Chloroethyl)
-
Mechanism: SN2 (direct displacement) or SN1 (carbocation intermediate).
-
Reactivity: The chlorine is on a benzylic-like carbon (alpha to the aromatic ring). This bond is labile.
-
SN2: Favored by strong, unhindered nucleophiles.
-
SN1: The resulting carbocation is stabilized by the adjacent nitrogen lone pairs of the triazine ring, making this position highly reactive toward solvolysis or weak nucleophiles.
-
-
Risk: This site is prone to hydrolysis in aqueous media, converting to the hydroxyethyl derivative.
Visualization: Reactivity Map
Caption: Differential reactivity pathways for the aromatic ring chlorine vs. the aliphatic side-chain chlorine.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are diagnostic:
Mass Spectrometry (MS)
-
Isotope Pattern: The molecule contains two chlorine atoms.
-
Signature: You will observe a characteristic M, M+2, and M+4 cluster in a 9:6:1 intensity ratio .
-
M+ (approx): 193 m/z
-
M+2: 195 m/z
-
M+4: 197 m/z
-
Proton NMR ( H-NMR)
-
Solvent: DMSO-d
or CDCl . -
Signals:
-
-NH
: Broad singlet around 7.0–8.0 ppm (exchangeable with D O). -
-CH(Cl)-: Quartet (due to coupling with methyl) around
4.8–5.2 ppm. The electron-withdrawing Cl and Triazine ring shift this downfield. -
-CH
: Doublet around 1.6–1.8 ppm.
-
Safety & Handling (SDS Highlights)
-
Hazard Class: Corrosive / Irritant.
-
Skin/Eye: Both the aromatic and aliphatic chlorines are alkylating agents. Direct contact can cause severe dermatitis or ocular damage.
-
Moisture Sensitivity: The 1-chloroethyl group is hydrolytically unstable. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation into the alcohol derivative and HCl.
-
P-Statements: P280 (Wear protective gloves/clothing), P310 (Immediately call a POISON CENTER).
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
National Center for Biotechnology Information. (2024). "Cyanuric chloride (Compound Summary)." PubChem. Retrieved from [Link]
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983.
-
Probst, A., et al. (2012). "Nucleophilic Aromatic Substitution on 1,3,5-Triazines." Beilstein Journal of Organic Chemistry, 8, 1048–1058. Link
Sources
A Technical Guide to the Characterization of Novel Chloro-Triazine Amines: Solubility and Stability Profiling
Abstract
This guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of novel chloro-triazine amines, using 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine as a representative compound. While specific data for this molecule is not extensively available in public literature, the principles and methodologies outlined herein are derived from established protocols for structurally related and well-documented s-triazine compounds, such as atrazine. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data interpretation insights, and the scientific rationale behind the analytical strategies.
Introduction: The Critical Role of Physicochemical Profiling
The 1,3,5-triazine core is a foundational scaffold in numerous applications, most notably in the agrochemical industry where chloro-s-triazines have been used extensively as herbicides.[1] The biological activity, environmental fate, and toxicological profile of these compounds are inextricably linked to their fundamental physicochemical properties, primarily aqueous solubility and chemical stability.
-
Solubility dictates a compound's dissolution rate, bioavailability, and environmental mobility. For an agrochemical, optimal solubility ensures it can be formulated effectively and transported to its target, while also influencing its potential for groundwater contamination.[2]
-
Stability determines a compound's shelf-life and its persistence in the environment. Understanding degradation pathways—hydrolysis, photolysis, and thermal decomposition—is essential for ensuring product efficacy and for predicting the formation of potentially harmful degradates.[3][4]
The subject of this guide, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, represents a novel variation on this chemical class. Characterizing its properties is a critical first step in any research or development program. This guide establishes the robust, validated methodologies required to generate reliable solubility and stability data, adhering to internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD).
Core Principles and Methodological Strategy
Our approach is grounded in generating decision-quality data through validated, systematic protocols. The experimental workflows are designed to not only quantify solubility and stability but also to understand the factors that influence them, such as pH and environmental stressors.
Aqueous Solubility Determination
The gold standard for determining thermodynamic aqueous solubility is the Shake-Flask Method , as outlined in OECD Guideline 105.[5] This method establishes equilibrium between the solid-state compound and its saturated aqueous solution, providing a definitive measure of solubility at a given temperature and pH. Quantification is typically achieved using a specific and sensitive analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Chemical Stability Assessment
Stability is assessed through a forced degradation study . This involves subjecting the compound to stress conditions that are more aggressive than typical storage or environmental conditions to accelerate decomposition.[6] By analyzing the rate of degradation and identifying the resulting products, we can predict long-term stability and elucidate potential degradation pathways. The key stress conditions for chloro-triazines are:
-
Hydrolytic Stability: Evaluates degradation in aqueous solutions across a range of pH values (e.g., acidic, neutral, basic), following principles from OECD Guideline 111.[7][8]
-
Photostability: Assesses degradation upon exposure to light, simulating the effect of sunlight.[3][9]
-
Thermal Stability: Determines the effect of elevated temperatures on the compound's integrity.
The workflow for these characterization studies is visualized below.
Caption: Overall workflow for solubility and stability characterization.
Experimental Protocols
The following sections provide detailed, step-by-step protocols. It is crucial that all experiments are performed with appropriate controls and replicates to ensure data integrity.
Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)
Objective: To determine the thermodynamic solubility of the test compound in aqueous buffers of varying pH.
Materials:
-
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (purity ≥95%)
-
pH 4.0, 7.0, and 9.0 buffer solutions
-
Reagent-grade water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to separate vials containing 5 mL of each pH buffer. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C). Shake the samples for a preliminary period of 24 hours.
-
Equilibrium Confirmation: After 24 hours, stop shaking and allow the solids to settle. Carefully draw a sample from the supernatant, filter it through a 0.22 µm syringe filter, and analyze the concentration by HPLC. Repeat this process at 48 hours and, if necessary, 72 hours. Equilibrium is reached when two consecutive time points yield concentration values within a ±15% margin.
-
Sample Analysis: Once equilibrium is confirmed, centrifuge the final samples to pellet the remaining solid. Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.22 µm syringe filter to remove any fine particulates.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration against a calibrated standard curve using a validated HPLC-UV method.
Protocol: Forced Degradation and Stability Assessment
Objective: To evaluate the stability of the compound under hydrolytic, photolytic, and thermal stress.
Materials:
-
Stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Aqueous buffers (pH 4, 7, 9), 1N HCl, 1N NaOH.
-
Photostability chamber with controlled light (UV/Vis) and temperature output.
-
Oven or heating block with temperature control.
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector to aid in peak purity assessment and degradate identification.[6]
Methodology:
-
Sample Preparation: For each stress condition, dilute the stock solution with the appropriate stressor solution to a final concentration of ~50 µg/mL. Ensure the organic solvent content is low (e.g., <5%) to avoid influencing the reaction. Prepare corresponding control samples stored at ambient temperature in the dark.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with 0.1N HCl (acidic), water (neutral), and 0.1N NaOH (basic). Store samples in the dark at a controlled temperature (e.g., 40-60°C).
-
Photolysis: Expose a sample in a photochemically transparent container (e.g., quartz) to a light source within a photostability chamber. A parallel sample wrapped in aluminum foil serves as the dark control.[9]
-
Thermal Degradation: Store a sample in the dark in a temperature-controlled oven (e.g., 60-80°C).
-
-
Time Points: Collect samples at predetermined intervals (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.[10]
-
Data Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The formation of degradation products can be reported as a percentage of the total peak area.
Caption: Generalized degradation pathways for s-triazine herbicides.[1][2]
Data Presentation and Interpretation
Organizing data into clear, concise tables is essential for comparison and analysis.
Solubility Data
The results from the shake-flask experiment should be summarized as shown below.
| pH of Buffer | Temperature (°C) | Mean Solubility (mg/L) | Standard Deviation |
| 4.0 | 25.0 | [Insert Value] | [Insert Value] |
| 7.0 | 25.0 | [Insert Value] | [Insert Value] |
| 9.0 | 25.0 | [Insert Value] | [Insert Value] |
Interpretation: For triazine amines, solubility can be pH-dependent due to the potential for protonation of the basic nitrogen atoms. Increased solubility at lower pH may suggest the formation of a more soluble salt form. Low solubility across all pH ranges (<10 mg/L) is common for many neutral triazine herbicides.[2]
Stability Data
Forced degradation results should be tabulated to show the percentage of the parent compound remaining over time.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (% Area) |
| 0.1N HCl (60°C) | 0 | 100 | - |
| 24 | [Value] | [Value] | |
| 72 | [Value] | [Value] | |
| 0.1N NaOH (60°C) | 0 | 100 | - |
| 24 | [Value] | [Value] | |
| 72 | [Value] | [Value] | |
| Photolysis | 0 | 100 | - |
| 24 | [Value] | [Value] | |
| 72 | [Value] | [Value] |
Interpretation:
-
Hydrolysis: Chloro-triazines are susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group. This reaction is often catalyzed by both acid and base.[7] Significant degradation in the acidic or basic conditions indicates this is a primary degradation pathway.
-
Photolysis: Photodegradation can proceed via several mechanisms, including dechlorination and oxidation or cleavage of the N-alkyl side chains.[1][3] The appearance of new peaks in the chromatogram under light exposure, which are absent in the dark control, confirms photosensitivity.
-
Stability-Indicating Method: A critical aspect of interpretation is ensuring the analytical method is "stability-indicating." This means that the peaks for all degradation products are fully resolved from the parent compound peak, ensuring accurate quantification of stability.
Conclusion
The systematic evaluation of solubility and stability is a foundational activity in the development of any new chemical entity, including novel chloro-triazine amines. The shake-flask method provides a definitive measure of aqueous solubility, while forced degradation studies offer crucial insights into a compound's intrinsic stability and degradation pathways. By following the robust protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to advance their research, meet regulatory requirements, and make informed decisions in the development of new active compounds.
References
-
Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2006). The status of pesticide pollution in surface waters (rivers and lakes) of Greece. Part I. Review on occurrence and levels. Environmental Pollution, 141(3), 555-570. Available at: [Link]
-
Papadopoulou, E. S., et al. (2005). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 53(1), 123-129. Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]
-
Papiernik, S. K., et al. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Journal of Agricultural and Food Chemistry, 49(10), 4733-4738. Available at: [Link]
-
Li, Y., et al. (2023). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega, 8(40), 37482-37492. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]
-
Yokley, R. A., et al. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 50(1), 161-167. Available at: [Link]
-
Smith, G. L., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 138-144. Available at: [Link]
-
Vávrˇová, M., et al. (2012). Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis. Photochemical & Photobiological Sciences, 11(11), 1769-1775. Available at: [Link]
-
Atherton, J. H., et al. (1992). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available at: [Link]
-
Huang, S. B., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. DigitalCommons@UNL. Available at: [Link]
-
OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. Available at: [Link]
-
Bodalbhai, L. H., et al. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 50(1), 161-167. Available at: [Link]
-
Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]
-
OECD. (2025). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]
Sources
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. old.uoi.gr [old.uoi.gr]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. filab.fr [filab.fr]
- 6. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. oecd.org [oecd.org]
- 9. Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
A Predictive Spectroscopic Guide to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine for Advanced Research
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the spectral characteristics of this molecule. Detailed theoretical spectra, fragmentation patterns, and validated experimental protocols are presented to guide researchers in the synthesis, identification, and characterization of this and similar chlorinated triazine derivatives. This whitepaper is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and development, offering a robust framework for the spectroscopic elucidation of complex heterocyclic compounds.
Introduction: The Significance of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties. The unique electronic properties of the triazine ring, combined with the reactivity of its substituents, make it a versatile platform for the design of novel functional molecules. The title compound, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, incorporates several key pharmacophores: a reactive chlorine atom, a chiral chloroethyl group, and a primary amine. These features suggest potential for further functionalization and biological activity.
Accurate structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic connectivity, functional groups, and molecular weight. This guide offers a predictive blueprint for the spectroscopic signature of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, providing researchers with a valuable reference for its future synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal three distinct signals corresponding to the amine protons, the methine proton of the chloroethyl group, and the methyl protons of the chloroethyl group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH₂ | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on solvent and concentration. A broad signal is expected due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. |
| CH | 4.8 - 5.2 | Quartet | 1H | The methine proton is deshielded by the adjacent chlorine atom and the triazine ring. It is expected to be split into a quartet by the three neighboring methyl protons. |
| CH₃ | 1.7 - 2.0 | Doublet | 3H | The methyl protons are deshielded by the adjacent chlorine-bearing carbon. They are expected to be split into a doublet by the single neighboring methine proton. |
Predicted solvent: DMSO-d₆
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insight into the carbon framework of the molecule. Five distinct signals are predicted.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| C (Triazine, C-NH₂) | 165 - 170 | The carbon atom of the triazine ring bonded to the amine group is expected to be in this region, typical for amino-substituted triazines.[1] |
| C (Triazine, C-Cl) | 170 - 175 | The carbon atom of the triazine ring bonded to the chlorine atom is expected to be significantly deshielded.[1] |
| C (Triazine, C-CH) | 175 - 180 | The carbon atom of the triazine ring bonded to the chloroethyl group will be the most deshielded of the ring carbons. |
| CH | 50 - 55 | The methine carbon is directly attached to an electronegative chlorine atom, causing a significant downfield shift. |
| CH₃ | 20 - 25 | The methyl carbon is in a typical aliphatic region, slightly deshielded by the α-chlorine. |
Predicted solvent: DMSO-d₆
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar compounds and to slow down the exchange of amine protons, potentially allowing for their observation.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 8 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Use a spectral width of 250 ppm, centered at 125 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
-
Advanced 2D NMR Experiments:
-
To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will reveal proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.[2]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine will show characteristic absorption bands for the amine group, the triazine ring, and the carbon-chlorine bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region.[3][4] |
| C=N Stretch (triazine ring) | 1550 - 1650 | Strong | The stretching vibrations of the C=N bonds within the triazine ring are expected to be strong. |
| N-H Bend (scissoring) | 1600 - 1650 | Medium | This bending vibration is characteristic of primary amines.[4] |
| C-N Stretch | 1350 - 1450 | Medium to Strong | Stretching of the C-N bonds of the triazine ring. |
| C-Cl Stretch | 600 - 800 | Strong | The carbon-chlorine stretching vibrations are typically found in this region of the spectrum. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): [5][6]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the finely ground mixture into a pellet press.
-
Apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.
-
-
Instrumental Parameters (FTIR Spectrometer):
-
Acquire the spectrum in the range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty sample compartment prior to running the sample to subtract atmospheric CO₂ and water vapor absorptions.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular formula of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is C₅H₆Cl₂N₄. The predicted molecular weight and key fragmentation pathways are outlined below.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern will be characteristic. The expected peaks will be at m/z 192 (M⁺, for ³⁵Cl³⁵Cl), 194 (M+2, for ³⁵Cl³⁷Cl), and 196 (M+4, for ³⁷Cl³⁷Cl) with an approximate intensity ratio of 9:6:1.[7]
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (•Cl): A prominent peak is expected at m/z 157/159, corresponding to the loss of a chlorine atom from either the triazine ring or the ethyl side chain.
-
Loss of the chloroethyl group: Cleavage of the bond between the triazine ring and the chloroethyl group would result in a fragment at m/z 129/131.
-
McLafferty-type rearrangement: Triazine herbicides are known to undergo rearrangements.[8] A potential fragmentation could involve the loss of ethylene (C₂H₄) and HCl, leading to a fragment at m/z 128/130.
-
Triazine ring cleavage: Further fragmentation of the triazine ring can lead to smaller charged species.
-
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates a plausible fragmentation pathway for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine under electron ionization.
Caption: Predicted EI-MS fragmentation of the target compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its likely volatility.
-
Sample Preparation: [9]
-
Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.
-
-
Instrumental Parameters (GC-MS System):
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Integrated Spectroscopic Analysis Workflow
A systematic approach to spectroscopic analysis is crucial for unambiguous structure elucidation. The following workflow is recommended for the characterization of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
Caption: Recommended workflow for spectroscopic characterization.
Conclusion: A Predictive Framework for Future Research
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. By grounding these predictions in the established spectroscopic behavior of analogous compounds and providing robust experimental protocols, this document serves as a valuable starting point for any research involving this novel molecule. The presented data and methodologies are designed to be a self-validating system, enabling researchers to confidently synthesize, characterize, and further investigate the potential applications of this and related triazine derivatives. As new experimental data becomes available, this predictive framework can be refined, contributing to the growing body of knowledge in the field of heterocyclic chemistry.
References
-
Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (URL: [Link])
-
FT-IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (URL: [Link])
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (URL: [Link])
-
Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
IR Spectroscopy Tutorial: Amines. (URL: [Link])
-
1,3,5-Triazines - An Overview. (URL: [Link])
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])
-
Mass spectra - the M+2 peak - Chemguide. (URL: [Link])
-
Sample preparation GC-MS - SCION Instruments. (URL: [Link])
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity profile of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. As a bifunctional electrophile, this molecule possesses two distinct sites susceptible to nucleophilic attack: a chlorine atom on the electron-deficient 1,3,5-triazine ring and a chlorine atom on the ethyl side chain. This guide will dissect the nuanced reactivity of each site, drawing upon established principles of heterocyclic and aliphatic chemistry. We will explore the mechanistic underpinnings of its reactions, predict the selectivity under various conditions, and provide field-proven experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.
Introduction: The Dichotomy of Reactivity in a Single Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, largely due to the predictable and sequential reactivity of its chlorinated precursors.[1] The electron-deficient nature of the triazine ring, a consequence of its three electronegative nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack.[1] The title compound, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, presents a particularly interesting case for synthetic strategy. It incorporates two electrophilic centers with fundamentally different electronic and steric environments: an aromatic chloride and a secondary alkyl chloride.
Understanding the differential reactivity of these two chloro-substituents is paramount for the controlled and selective functionalization of the molecule. This guide will establish a proposed hierarchy of reactivity based on fundamental principles of organic chemistry and provide practical guidance for exploiting this differential reactivity in synthetic applications.
Predicted Reactivity Profile: A Tale of Two Chlorides
The central thesis of this guide is that the chlorine atom of the 1-chloroethyl group is significantly more reactive towards nucleophilic substitution than the chlorine atom attached to the triazine ring. This prediction is grounded in the well-established principles of nucleophilic substitution at sp³-hybridized carbon centers (alkyl halides) versus sp²-hybridized carbon centers of electron-deficient aromatic systems (aryl halides).
The Highly Labile Alkyl Chloride
The chlorine atom on the ethyl side chain is a secondary alkyl chloride. This site is predicted to readily undergo nucleophilic substitution via an S(_N)2 or S(_N)1 mechanism, depending on the nucleophile, solvent, and reaction conditions. The carbon-halogen bond in alkyl halides is a relatively weak sigma bond, and the carbon atom is not part of an aromatic system, making it accessible to nucleophilic attack.[2][3]
The Less Reactive, Yet Tunable, Aryl Chloride
In contrast, the chlorine atom attached to the triazine ring is an aryl chloride. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.[4] This reduced reactivity is attributed to several factors:
-
Partial Double Bond Character: The lone pair of electrons on the chlorine atom can participate in resonance with the aromatic triazine ring, imparting partial double bond character to the C-Cl bond and strengthening it.[3]
-
Hybridization: The carbon atom of the triazine ring is sp² hybridized, which is more electronegative than the sp³ hybridized carbon of the alkyl chloride. This makes the carbon atom less electrophilic.[4]
-
Repulsion: The electron-rich pi system of the triazine ring can repel incoming nucleophiles.[3]
Despite its lower intrinsic reactivity, the chlorine on the triazine ring is activated towards nucleophilic aromatic substitution (S(_N)Ar) by the electron-withdrawing nature of the triazine nitrogens.[1] This reactivity can be modulated by reaction conditions, particularly temperature.
The proposed hierarchy of reactivity is visually summarized in the following diagram:
Caption: Predicted reactivity hierarchy in 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
Strategic Derivatization: Exploiting Orthogonal Reactivity
The differential reactivity of the two chlorine atoms allows for a strategic, stepwise functionalization of the molecule.
Selective Substitution of the Alkyl Chloride
Mild reaction conditions should favor the selective substitution of the more labile chlorine on the ethyl side chain. This allows for the introduction of a diverse range of functionalities while preserving the reactive handle on the triazine ring for subsequent transformations.
Table 1: Predicted Reaction Conditions for Selective Alkyl Chloride Substitution
| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) |
| Amines | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 50 |
| Thiols | Thiol, Sodium Thiolate | NaH, K₂CO₃ | DMF, THF | 0 - 25 |
| Alcohols | Alcohol, Sodium Alkoxide | NaH, DBU | THF, Dioxane | 25 - 60 |
| Carboxylates | Carboxylic Acid | Cs₂CO₃ | DMF | 25 - 50 |
Substitution of the Triazine Chloride
Following the functionalization of the side chain, the chlorine on the triazine ring can be displaced under more forcing conditions. The reactivity of this position is well-documented for related chlorotriazines and typically requires elevated temperatures.[4]
Table 2: Predicted Reaction Conditions for Triazine Chloride Substitution
| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) |
| Amines | Primary/Secondary Amine | DIEA, NMM | Dioxane, NMP | 80 - 120 |
| Thiols | Thiol, Sodium Thiolate | NaH, K₂CO₃ | DMF, DMSO | 50 - 100 |
| Alcohols | Sodium Alkoxide | NaH | THF, Dioxane | 60 - 100 |
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the selective functionalization of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, based on established procedures for similar compounds.[4][5]
Protocol 1: Selective Substitution of the Alkyl Chloride with an Amine
This protocol describes the selective reaction of a primary or secondary amine with the 1-chloroethyl side chain.
Step-by-Step Methodology:
-
Preparation: To a solution of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.
Caption: Workflow for selective amination of the chloroethyl side chain.
Protocol 2: Sequential Substitution of Both Chlorides
This protocol outlines the stepwise functionalization of both chloro-substituents.
Step-by-Step Methodology:
-
First Substitution (Alkyl Chloride): Follow Protocol 1 to synthesize the mono-substituted intermediate.
-
Second Substitution (Triazine Chloride):
-
Preparation: To a solution of the mono-substituted intermediate (1.0 eq) in dioxane (10 mL/mmol) is added the second nucleophile (1.2 eq) and diisopropylethylamine (DIEA) (2.5 eq).
-
Reaction: The reaction mixture is heated to 100 °C for 12-24 hours in a sealed vessel.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Workup: The reaction mixture is cooled to room temperature and concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the di-substituted product.
-
Analytical Characterization
The structural elucidation and purity assessment of the synthesized derivatives would be performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the covalent attachment of the nucleophiles and for differentiating between isomers if applicable.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.[6]
-
Chromatography: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.
Safety and Handling
Chlorotriazine derivatives should be handled with appropriate safety precautions. They are generally considered to be irritants and should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a versatile building block with a predictable and exploitable reactivity profile. The significant difference in the lability of the alkyl chloride versus the aryl chloride allows for a highly controlled and selective synthetic strategy. By carefully tuning reaction conditions, researchers can selectively functionalize either position, opening avenues for the creation of diverse and complex molecular architectures for applications in drug discovery and beyond.
References
-
Filo. (2025, December 7). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. Retrieved from [Link]
-
Shaalaa.com. (2022, March 17). Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides?. Retrieved from [Link]
-
Frontiers in Chemistry. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]
- Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.
-
MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
- Patil, S. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 37.
- Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
-
Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
PubMed. (n.d.). Library generation through successive substitution of trichlorotriazine. Retrieved from [Link]
-
Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]
-
ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
Corpus UL. (n.d.). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Retrieved from [Link]
-
PubMed. (2015, February 3). Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. Retrieved from [Link]
-
ResearchGate. (n.d.). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
MDPI. (2024, December 23). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. Retrieved from [Link]
- Google Patents. (n.d.). US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
-
PubMed Central (PMC). (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Retrieved from [Link]
-
MDPI. (2023, November 28). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Retrieved from [Link]
-
TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
- Google Patents. (n.d.). US4099006A - Process for the production of chloro-amino-s-triazines.
Sources
- 1. quora.com [quora.com]
- 2. Which of the following state are correct [allen.in]
- 3. brainly.in [brainly.in]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Causal Approach to Understanding Triazine Toxicity
An In-Depth Technical Guide to the Potential Hazards and Toxicity of Chloro-s-triazine Compounds
This guide deviates from conventional toxicology summaries. Instead of merely listing toxic endpoints, we will delve into the mechanistic underpinnings and causal pathways that govern the hazardous potential of chloro-s-triazine herbicides. As researchers, scientists, and drug development professionals, understanding the "why" behind the toxicity is paramount for robust risk assessment, the development of safer alternatives, and the innovation of effective remediation strategies. This document is structured to provide a holistic view, from the molecular interactions within a target organism to the broader ecological implications. We will explore the toxicokinetics that dictate bioavailability, the specific toxicodynamic mechanisms that elicit adverse effects, and the validated protocols used to quantify these hazards.
The Chloro-s-triazine Class: Chemical Identity and Herbicidal Action
Chloro-s-triazines are a class of nitrogen-containing heterocyclic compounds distinguished by a symmetrical triazine ring substituted with chlorine and two alkylamino groups.[1][2] Prominent members include atrazine, simazine, cyanazine, and propazine, which have been used extensively in agriculture since the 1950s to control broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[3][4][5]
The primary herbicidal mode of action is the inhibition of photosynthesis.[6][7][8] Chloro-s-triazines bind to the D1 quinone-binding protein within photosystem II (PSII) in plant chloroplasts, blocking electron transport.[4][9] This disruption halts ATP and NADPH production, leading to starvation and the generation of reactive oxygen species that cause rapid oxidative damage, ultimately resulting in plant death.[4][8] This target protein is absent in animals, which is the basis for their selective herbicidal activity.
Toxicokinetics: The Journey Through a Biological System
The toxicity of a compound is inextricably linked to its absorption, distribution, metabolism, and excretion (ADME). For chloro-s-triazines, these processes are remarkably similar across the class, with minor differences attributable to the specific N-alkyl substituents.[1][2]
Metabolic Pathways: The biotransformation of chloro-s-triazines proceeds primarily through two phases:
-
Phase I Metabolism: This involves N-dealkylation, where the ethyl and isopropyl side chains are sequentially removed, and dechlorination, where the chlorine atom is replaced with a hydroxyl group (-OH) or a glutathione (GSH) conjugate.[1][10] Dechlorination is a critical detoxification step, as it significantly reduces or abolishes the herbicidal and biological activity of the parent compound.[1] In mammals, this process is catalyzed primarily by cytochrome P450 (CYP) enzymes, while in soil, it is mediated by specific microbial enzymes.[1]
-
Phase II Metabolism: The metabolites from Phase I, particularly the dechlorinated hydroxy-triazines, can be conjugated with molecules like glutathione to increase their water solubility and facilitate excretion.
The persistence of these compounds and their metabolites in the environment is a significant concern. Due to their chemical properties, they are prone to leaching into groundwater and surface water, leading to potential contamination of drinking water sources.[3][6][9]
Caption: Generalized metabolic pathway for chloro-s-triazine herbicides in mammals.
Mammalian Toxicity: Mechanisms of Action
While lacking the herbicidal target (PSII), chloro-s-triazines are not inert in mammalian systems. The most significant toxicological findings relate to their activity as endocrine-disrupting chemicals (EDCs).[1][11]
Endocrine Disruption: The Primary Hazard
The most well-documented toxicological mode of action is the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[11][12]
-
Mechanism: Chloro-s-triazines, particularly atrazine, act at the level of the central nervous system. They disrupt the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[12] This, in turn, suppresses the preovulatory luteinizing hormone (LH) surge from the pituitary gland.[1][11]
-
Consequences in Females: In female Sprague-Dawley rats, this disruption leads to a cascade of effects, including prolonged estrus, delayed puberty, and, with chronic exposure, an acceleration of reproductive senescence.[1][11] This hormonal imbalance, characterized by elevated circulating estrogen and prolactin, is the established mechanism for the induction of mammary gland tumors (adenocarcinomas and fibroadenomas) in this specific rat strain.[1][12] It is critical to note that this mechanism is considered species- and strain-specific and is not deemed relevant for human cancer risk assessment due to differences in reproductive physiology.[6][12]
-
Aromatase Induction: Several chloro-s-triazines and their N-dealkylated metabolites have been shown to induce the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[12][13] This effect was observed in human adrenocortical carcinoma (H295R) cells and could contribute to an altered hormonal balance, although it is not believed to be the primary driver of the rat mammary tumors.[12][13]
Caption: Atrazine's endocrine disruption pathway in female Sprague-Dawley rats.
Genotoxicity and Carcinogenicity
Comprehensive regulatory reviews have established that chloro-s-triazines are not genotoxic; they do not damage or alter genes.[6][12]
Regarding carcinogenicity, the evidence is nuanced. While atrazine and simazine induce mammary tumors in female Sprague-Dawley rats, this is linked to the non-genotoxic endocrine disruption mechanism described above.[1][12] Based on the weight of evidence and the lack of relevance of this mechanism to humans, the U.S. EPA has classified atrazine as "not likely to be carcinogenic to humans."[6] Similarly, the WHO's International Agency for Research on Cancer (IARC) considers atrazine "not classifiable as to its carcinogenicity to humans."[6] However, in 2025, IARC updated atrazine's classification to "probably carcinogenic to humans" (Group 2A), reflecting ongoing evaluation of evidence.[4] Cyanazine is considered a more potent carcinogen and also acts via a hormonal mechanism.[14]
Quantitative Toxicity and Ecotoxicological Hazards
The acute toxicity of chloro-s-triazines to mammals is generally low to moderate. However, their impact on non-target organisms, particularly in aquatic ecosystems, is a significant concern.
Mammalian Acute Toxicity Data
The following table summarizes median lethal dose (LD₅₀) values for common chloro-s-triazines. A higher LD₅₀ value indicates lower acute toxicity.
| Compound | Species | Route | LD₅₀ (mg/kg) | Reference(s) |
| Atrazine | Rat | Oral | 3090 | [4] |
| Rabbit | Dermal | 7500 | [4] | |
| Simazine | Rat | Oral | >5000 | [15] |
| Rabbit | Dermal | >10,000 | [15] | |
| Cyanazine | Rat | Oral | 288 | [16] |
| Rabbit | Dermal | >2000 | [16] |
Data synthesized from multiple sources. Note that cyanazine is considerably more acutely toxic via ingestion than atrazine or simazine.
Ecotoxicity
The environmental persistence and runoff potential of triazines mean that aquatic ecosystems are particularly vulnerable.[3][6]
-
Aquatic Life: Atrazine is slightly to moderately toxic to fish but can be highly toxic to freshwater and marine invertebrates.[6] Chronic exposure poses a risk to amphibians, with studies showing effects on mortality, development, and reproduction.[6]
-
Birds: The acute toxicity to birds is generally low (practically non-toxic to slightly toxic).[6] However, longer-term dietary exposure can impact egg production and chick survival.[6]
-
Non-target Plants: As potent herbicides, spray drift and runoff can cause significant damage to non-target terrestrial and aquatic plants.
Methodologies for Toxicological Assessment
Trustworthy toxicological data relies on validated, reproducible experimental protocols. Below are outlines for two key assays relevant to chloro-s-triazine hazard assessment.
Protocol: Analysis of Chloro-s-triazines in Drinking Water via LC-MS/MS
This protocol is based on methodologies like EPA Method 536 and is designed to provide a self-validating system for the quantification of triazines and their degradates in water samples.[17][18] The inclusion of isotopically labeled internal standards is critical for correcting matrix effects and ensuring accuracy.
Objective: To accurately quantify atrazine, simazine, cyanazine, propazine, and their dealkylated degradates in finished drinking water.
Methodology:
-
Sample Preparation & Preservation:
-
Collect a 250-500 mL water sample in an amber glass bottle.
-
Rationale: Amber glass prevents photodegradation of the target analytes.
-
Immediately add a dechlorinating agent (e.g., ammonium acetate) and an antimicrobial agent (e.g., diazolidinylurea). Buffer the sample to a stable pH (e.g., pH 7).
-
Rationale: In the absence of proper dechlorination, target analytes can degrade rapidly, even under refrigeration, leading to inaccurate, low-biased results.[17]
-
Spike the sample with a known concentration of isotopically labeled internal standards (e.g., Atrazine-d5).
-
Rationale: The internal standard co-extracts with the target analytes and experiences the same matrix effects, allowing for precise quantification.
-
-
Solid Phase Extraction (SPE):
-
Pass the prepared water sample through a solid-phase extraction cartridge (e.g., carbon-based). The triazines will adsorb to the sorbent.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge thoroughly with a stream of nitrogen.
-
Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., ethyl acetate followed by dichloromethane/methanol).[19]
-
-
Concentration & Analysis:
-
Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Inject a 100-µL aliquot into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Rationale: LC-MS/MS provides high selectivity and sensitivity, allowing for detection at or below 0.1 µg/L.[17]
-
Separate analytes using a reverse-phase column (e.g., C18) with a gradient mobile phase (e.g., methanol and ammonium acetate buffer).[18]
-
-
Data Quantification:
-
Identify each compound by its specific retention time and its unique mass-to-charge (m/z) transitions in the mass spectrometer.
-
Quantify each analyte by comparing the peak area ratio of the native analyte to its corresponding internal standard against a multi-point calibration curve.
-
Caption: Workflow for the analysis of chloro-s-triazines in drinking water.
Protocol: In Vitro Aromatase (CYP19) Induction Assay
Objective: To determine if a chloro-s-triazine compound or its metabolite can induce aromatase activity, a key mechanism for estrogenic effects.[13]
Methodology:
-
Cell Culture:
-
Culture H295R human adrenocortical carcinoma cells in appropriate media supplemented with serum.
-
Rationale: H295R cells are a well-established model as they express key enzymes involved in steroidogenesis, including aromatase.
-
Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Compound Exposure:
-
Prepare a concentration series of the test compound (e.g., 0.1, 1, 10, 30 µM) in serum-free media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).
-
Remove the growth media from the cells and replace it with the media containing the test compounds.
-
Incubate for 24-48 hours.
-
-
Aromatase Activity Measurement:
-
After incubation, replace the exposure media with fresh media containing a known concentration of a precursor androgen (e.g., ¹⁴C-labeled androstenedione or testosterone).
-
Incubate for a defined period (e.g., 1.5-3 hours) to allow for the enzymatic conversion to estrogen.
-
Assay Principle (Tritiated Water Release): A common method involves using [1β-³H]-androstenedione as the substrate. The aromatase enzyme removes the ³H atom, which becomes incorporated into water (³H₂O). The amount of ³H₂O produced is directly proportional to enzyme activity.
-
Quantify the amount of radiolabeled water produced using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the fold-induction of aromatase activity for each concentration relative to the vehicle control.
-
Determine the concentration-response relationship and calculate the EC₅₀ (the concentration that produces 50% of the maximal response), if applicable.
-
Conclusion
Chloro-s-triazine compounds represent a complex toxicological challenge. Their primary hazard to mammals is not acute toxicity or genotoxicity, but a well-defined, non-genotoxic mechanism of endocrine disruption targeting the central nervous system's control of the reproductive axis.[1][12] While the resulting mammary tumors in specific rat strains are not considered directly relevant to humans, the underlying potential to perturb hormonal systems warrants continued scrutiny and risk management.[6][12] Furthermore, their environmental persistence and ecotoxicity, particularly in aquatic systems, underscore the need for responsible use, monitoring, and the development of effective bioremediation strategies to mitigate their impact.[3][6][9] A thorough understanding of their toxicokinetics and mechanisms of action is the foundation upon which sound regulatory decisions and future scientific research must be built.
References
- Abass, K., Turpeinen, M., & Pelkonen, O. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 22(8), 645–656.
- Yadav, A., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
- National Pesticide Information Center. (2020). Atrazine Fact Sheet.
- Wikipedia.
- Kamel, C., et al. (2021). Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. Frontiers in Toxicology.
- Abass, K., Turpeinen, M., & Pelkonen, O. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations.
- Canadian Council of Ministers of the Environment. (1999).
- Sanderson, J. T., et al. (2001). Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes. Environmental Health Perspectives.
- Li, Y., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods.
- Abass, K., Turpeinen, M., & Pelkonen, O. (2021).
- Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry.
- Request PDF. Biodegradation and Bioremediation of S-Triazine Herbicides.
- University of Hertfordshire. Cyanazine. AERU.
- Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for atrazine.
- Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. DigitalCommons@UNL.
- Farmers Business Network. (2025).
- Shimadzu Scientific Instruments.
- Environmental Working Group. (1995).
- Stoker, T. Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything. Risk Assessment Portal.
- U.S. Environmental Protection Agency.
- Extension Toxicology Network. (1996). Cyanazine. EXTOXNET PIP.
- Genfarm. (Date not specified). Simazine 900 WG Herbicide Safety Data Sheet.
Sources
- 1. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atrazine - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. Atrazine Fact Sheet [npic.orst.edu]
- 7. ccme.ca [ccme.ca]
- 8. fbn.com [fbn.com]
- 9. Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 12. Frontiers | Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays [frontiersin.org]
- 13. Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ewg.org [ewg.org]
- 15. genfarm.com.au [genfarm.com.au]
- 16. EXTOXNET PIP - CYANAZINE [extoxnet.orst.edu]
- 17. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Literature review on the synthesis of substituted 1,3,5-triazines
An In-depth Technical Guide to the Synthesis of Substituted 1,3,5-Triazines for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system, a deceptively simple six-membered heterocycle containing alternating carbon and nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and the trivalent nature of its carbon atoms provide a perfect scaffold for creating molecules with precise three-dimensional orientations. This structural feature is paramount in drug design, where specific vectoral arrangements of substituents are necessary for potent and selective interactions with biological targets.[1][2] Derivatives of 1,3,5-triazine have found applications as anticancer agents, antivirals, and anti-inflammatory drugs.[1][2][3] For instance, several 1,3,5-triazine-based compounds are being investigated as potent inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[4]
This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of synthetic methods. It aims to provide a deep, mechanistic understanding of why certain strategies are chosen, how reaction parameters are critical for success, and what practical considerations ensure reproducibility and scalability. We will explore the core methodologies for constructing the triazine ring itself and delve into the nuanced art of its subsequent functionalization, equipping you with the foundational knowledge to innovate in this vital area of chemical synthesis.
Part 1: Core Synthetic Strategies: Building the Triazine Ring
The construction of the 1,3,5-triazine core can be broadly categorized into methods that build the ring from acyclic precursors. The choice of method is dictated by the desired substitution pattern—symmetrical, unsymmetrical, or bearing specific functional groups like amines or hydroxyls.
Cyclotrimerization of Nitriles: The Fundamental Approach
The most direct route to symmetrically substituted 1,3,5-triazines is the cyclotrimerization of nitriles (R-C≡N).[5][6] This reaction requires activation of the nitrile's electrophilic carbon, which can be achieved under either acidic or basic conditions.
Causality Behind the Choice:
-
Acid Catalysis (e.g., HCl, Triflic Acid): Protons or Lewis acids coordinate to the nitrile nitrogen, dramatically increasing the carbon's electrophilicity and making it susceptible to nucleophilic attack by another nitrile molecule. This is the preferred method for electron-rich nitriles.
-
Base Catalysis (e.g., Sodium Methoxide): Strong bases can deprotonate the α-carbon of the nitrile (if acidic protons are present), generating a nucleophile that initiates the cyclization. However, acid catalysis is more general.
A significant advancement is the controlled cross-cyclotrimerization to produce unsymmetrically substituted triazines.[7][8][9] This is not a simple statistical mixture of two different nitriles. Instead, it is a mechanistically controlled, sequential process.
Mechanism of Controlled Cross-Cyclotrimerization: The key to success is the stepwise formation of a stable intermediate nitrilium salt.[7][8][9] By reacting one equivalent of a nitrile (R¹CN) with a strong electrophile like triflic anhydride (Tf₂O) at low temperatures, a nitrilium salt is formed. This intermediate is then treated with two equivalents of a second, different nitrile (R²CN) at a higher temperature to complete the cyclization.[8][9] The initial, reversible formation of the most stable nitrilium salt dictates the final product structure.[7][8]
Caption: Mechanism of controlled nitrile cross-cyclotrimerization.
Experimental Protocol: One-Pot Synthesis of a 2,4-Disubstituted-6-Substituted 1,3,5-Triazine [8]
-
Intermediate Formation: To a solution of nitrile 1 (10 mmol) in toluene (15 mL) at 0 °C, add a solution of triflic acid (1.50 g, 10 mmol) in toluene (15 mL) dropwise.
-
Stirring: Stir the resulting solution at 0 °C for 3 hours. The formation of the nitrilium salt intermediate occurs during this step.
-
Second Nitrile Addition: Add a solution of nitrile 2 (20 mmol) in toluene (15 mL) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, quench the reaction with an aqueous sodium hydrogen carbonate solution until the pH is basic. Wash the organic layer with water and dry over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude triazine can be purified by recrystallization or distillation.
Syntheses from Amidines and Biguanides
When amino or hydroxyl groups are desired on the triazine ring, starting from precursors already containing these functionalities is often more efficient.
-
Pinner Triazine Synthesis: This classic method involves the reaction of aryl or alkyl amidines with phosgene to yield 2-hydroxy-4,6-disubstituted-1,3,5-triazines.[5][10][11] While historically significant, the high toxicity of phosgene makes this route less favorable in modern laboratories without specialized handling equipment.
-
From Amidines and Alcohols/Aldehydes: More contemporary and safer methods utilize metal catalysis to couple amidines with other building blocks. For example, platinum nanoparticles on an alumina support (Pt/Al₂O₃) can catalyze the one-pot synthesis of triazines from primary alcohols and amidines via an environmentally benign "acceptorless dehydrogenative" methodology.[12] Similarly, copper(II) acetate can catalyze the aerobic oxidative coupling of alcohols and amidine hydrochlorides.[13]
-
From Biguanides: Biguanides are exceptionally useful precursors for synthesizing 2,4-diamino-1,3,5-triazines, a scaffold prevalent in many bioactive molecules.[14][15] The synthesis involves the condensation of a biguanide (like the diabetes drug metformin or a custom-synthesized arylbiguanide) with an ester in the presence of a strong base such as sodium methoxide.[14][16] This approach provides direct access to compounds with a privileged substitution pattern for drug discovery.[15][17]
Caption: Synthesis of 2,4-diamino-1,3,5-triazines from biguanides.
Part 2: Post-Synthetic Modification: The Power of Cyanuric Chloride
The single most versatile and widely used method for generating diverse libraries of substituted 1,3,5-triazines does not build the ring from scratch. Instead, it relies on the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[18][19]
The Principle of Differential Reactivity: The synthetic utility of cyanuric chloride stems from the decreasing reactivity of the C-Cl bonds with each successive substitution.[18]
-
First Substitution (0–5 °C): The three electron-withdrawing chlorine atoms make the triazine ring highly electron-deficient and thus extremely reactive towards nucleophiles. The first substitution can be achieved selectively with a wide range of O-, N-, or S-centered nucleophiles at low temperatures.
-
Second Substitution (Room Temperature to ~40 °C): The introduction of the first nucleophile, which is typically electron-donating (e.g., an amine or alkoxide), reduces the overall electrophilicity of the triazine ring. Consequently, a higher temperature is required to displace the second chlorine atom.
-
Third Substitution (Elevated Temperatures, >80 °C): With two electron-donating groups on the ring, the final chlorine atom is the least reactive and requires forcing conditions (higher temperatures or catalysis) for its substitution.
This predictable, temperature-dependent reactivity is the key to designing unsymmetrical, trisubstituted triazines with high precision and control.[20]
Workflow: Stepwise Synthesis of an Unsymmetrical Trisubstituted 1,3,5-Triazine
Caption: Temperature-controlled workflow for sequential substitution on TCT.
Experimental Protocol: Synthesis of a Mono-substituted Triazine Intermediate [21]
-
Setup: Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (50 mg, 0.27 mmol) in ethyl acetate (1 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: To the stirring solution, add the first nucleophile (0.27 mmol, e.g., an amine, thiol, or phenol).
-
Base Addition: Immediately follow with the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (47 µL, 0.27 mmol) to scavenge the HCl byproduct.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, monitoring the disappearance of the starting material by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane (DCM, 5 mL) and wash several times with water to remove the DIEA hydrochloride salt. Dry the organic layer, filter, and concentrate to yield the mono-substituted product, which can often be used in the next step without further purification.
Part 3: Modern & Enabling Methodologies
While the classical methods remain robust, modern techniques offer significant advantages in terms of speed, efficiency, and environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized triazine synthesis by dramatically reducing reaction times from many hours or days to mere minutes.[22][23][24] The rapid, uniform heating provided by microwaves efficiently overcomes the activation energy barriers for both ring-forming and substitution reactions.[25] This technique is particularly advantageous for the third substitution on a deactivated triazine ring and for constructing libraries of analogs rapidly.[23][26] For example, the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines from nitriles and cyanoguanidine can be achieved in 10-18 minutes with yields of 85-93% under solvent-free microwave conditions, compared to much lower yields over 14 hours with conventional heating.[22]
Catalytic Approaches
The development of catalytic systems offers greener and more atom-economical routes to substituted triazines.
| Catalyst System | Starting Materials | Product Type | Key Advantages | Reference |
| Pt/Al₂O₃ Nanoparticles | Primary Alcohols + Amidines | Trisubstituted 1,3,5-Triazines | Green, high atom economy, reusable catalyst, generates only water as a byproduct. | [12] |
| Cu(OAc)₂ | Alcohols + Amidine Hydrochlorides | Trisubstituted 1,3,5-Triazines | Uses air as the oxidant, ligand- and strong base-free, tolerant of aromatic and aliphatic alcohols. | [13] |
| Cu(I) on Resin | Dichlorotriazinyl benzenesulfonamide + Nucleophiles | Di- and Trisubstituted 1,3,5-Triazines | Heterogeneous catalyst, easily recoverable and reusable (up to 10 times), shortens reaction times. | [27] |
| FeCl₃ | Benzaldehydes + NH₄I | Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazines | Inexpensive and abundant iron catalyst, uses NH₄I as the nitrogen source, proceeds under air. | [28] |
These catalytic methods avoid the use of stoichiometric and often harsh reagents, representing a significant step forward in sustainable chemical synthesis.
Part 4: Essential Characterization
The successful synthesis of a target 1,3,5-triazine must be confirmed through rigorous spectroscopic analysis.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive information about the structure, substitution pattern, and purity of the compound. The chemical shifts of protons and carbons on the substituents are diagnostic. The quaternary carbons of the triazine ring itself typically appear in the 160-175 ppm range in the ¹³C NMR spectrum.[29]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing a crucial check of its elemental composition.[30]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The characteristic C=N stretching vibrations of the triazine ring typically appear in the 1500-1600 cm⁻¹ region.[31][32]
Conclusion and Future Outlook
The synthesis of substituted 1,3,5-triazines is a mature yet continuously evolving field. While classical methods like nitrile trimerization and the stepwise functionalization of cyanuric chloride remain the bedrock of triazine chemistry, the future lies in the development of more efficient, sustainable, and versatile strategies. The increasing adoption of microwave-assisted synthesis, flow chemistry, and novel catalytic systems will enable the rapid generation of complex molecular architectures for drug discovery and materials science.[22][26] As our understanding of the biological roles of triazine-based compounds deepens, the demand for innovative synthetic methodologies to access novel chemical space will only continue to grow, ensuring that this humble heterocycle remains a central player in scientific advancement.
References
-
1,3,5-Triazine - Wikipedia. [Link]
-
Al-Kaabi, L. H., et al. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7012–7024. [Link]
-
Kailasam, K., et al. (2016). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 6(1), 146-150. [Link]
-
Li, Y., et al. (2017). Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines. Chemical Communications, 53(80), 11043-11046. [Link]
-
Al-Kaabi, L. H., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7012–7024. [Link]
-
Makarov, V., et al. (2019). Microwave-Assisted Synthesis of 1,3,5-Triazines. Heterocycles, 98(12), 1677-1702. [Link]
-
Suggested mechanism for 1,3,5‐triazine formation. - ResearchGate. [Link]
-
Chear, N. J. Y., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link]
-
Chear, N. J. Y., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link]
-
Pinner triazine synthesis - Wikipedia. [Link]
-
Al-Kaabi, L. H., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7012–7024. [Link]
-
Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2. [Link]
-
Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Science of Synthesis. [Link]
-
Li, J., et al. (2006). Microwave Assisted Synthesis of 2,4,6-Triarylamino-1,3,5-triazines as Potential UV Absorbent. Synthetic Communications, 36(15), 2133-2138. [Link]
-
Zhang, C., et al. (2016). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 14(12), 3251-3255. [Link]
-
Kułaga, K., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 25(11), 6099. [Link]
-
Patel, N. B., & Patel, H. R. (2017). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Pharmaceutical Sciences and Research, 8(10), 4236-4243. [Link]
-
Boufroura, H., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][8][12]triazines. Molecules, 23(10), 2476. [Link]
-
Sharma, S., et al. (2017). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. [Link]
-
Al-Kaabi, L. H., et al. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. Semantic Scholar. [Link]
-
Synthesis of 1,3,5-triazines - Organic Chemistry Portal. [Link]
-
Kučerová, Z., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2826. [Link]
-
Methods for the synthesis of 1,3,5-triazine derivatives - ResearchGate. [Link]
-
Lourenço, M. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 803-812. [Link]
-
Schaefer, F. C., et al. (1957). Synthesis of the sym-Triazine System. I. Trimerization and Cotrimerization of Amidines. Journal of the American Chemical Society, 79(22), 5994-6000. [Link]
-
Chaurasia, S., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Catalysts, 12(10), 1184. [Link]
-
Chear, N. J. Y., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. [Link]
- 1,3, 5-triazine derivative and preparation method and application thereof - Google P
-
Grundmann, C., & Kreutzberger, A. (1954). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Journal of the American Chemical Society, 76(22), 5646-5650. [Link]
-
Lourenço, M. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Patel, J. K., et al. (2013). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 5(5), 188-195. [Link]
-
Scheme 1. Mechanism of the reaction of 1,3,5-triazine (1a) with 1,3-binucleophiles. - ResearchGate. [Link]
-
Brullo, C., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549. [Link]
-
Pinner Triazine Synthesis. Merck Index. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2959. [Link]
-
1,3,5-Triazines: A promising scaffold for anticancer drugs development - ResearchGate. [Link]
-
Kumar, A., et al. (2024). 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. CoLab. [Link]
-
Zhang, H., et al. (2015). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 31(1), 105-112. [Link]
-
Reimschuessel, H. K., & McDevitt, N. T. (1960). Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society, 82(14), 3756-3762. [Link]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 33, 115997. [Link]
-
Vankawala, P. J., & Kulkarni, S. S. (2018). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2018(5), 213-224. [Link]
-
Fijałkowski, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7468. [Link]
Sources
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 6. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]
- 7. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 11. Pinner Triazine Synthesis [drugfuture.com]
- 12. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines [mdpi.com]
- 26. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 31. pubs.acs.org [pubs.acs.org]
- 32. 1,3,5-Triazine(290-87-9) IR Spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Action for Triazine-Based Compounds in Biological Systems
Introduction: The Versatile Triazine Scaffold
The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring containing three nitrogen atoms, serves as a privileged scaffold in the development of biologically active compounds.[1][2] This versatility stems from its unique electronic properties and the ability to readily introduce diverse substituents at the 2, 4, and 6 positions of the ring, allowing for the fine-tuning of pharmacological and physicochemical properties.[1][3] Consequently, triazine derivatives have found widespread applications across various fields, from agriculture to medicine, exhibiting potent activity as herbicides, anticancer agents, and antimicrobial compounds.[2][4] This guide provides a comprehensive technical overview of the core mechanisms of action through which triazine-based compounds exert their effects on biological systems, intended for researchers, scientists, and drug development professionals.
Part 1: Triazine-Based Compounds as Herbicides: Disrupting the Engine of Photosynthesis
The most well-established and commercially significant application of triazine compounds is in agriculture as selective herbicides.[5][6] Compounds such as atrazine and simazine have been used for decades to control broadleaf and grassy weeds in various crops.[6][7]
Core Mechanism: Inhibition of Photosystem II
The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[5][7] Specifically, they target and disrupt the function of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[8][9]
Triazine herbicides act by binding to the QB-binding niche on the D1 protein of the PSII complex.[7][10] This binding event physically blocks the docking of plastoquinone (PQ), the native electron acceptor.[8] The interruption of electron flow from the primary quinone acceptor (QA) to PQ halts the photosynthetic electron transport chain.[7] This cessation of electron flow has two major downstream consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron transport prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Concurrently, the reduction of NADP+ to NADPH is halted.[7] ATP and NADPH are the primary energy and reducing power sources, respectively, required for carbon dioxide fixation and the subsequent synthesis of carbohydrates.[7]
-
Oxidative Stress and Cellular Damage: The stalled electron transport chain leads to the accumulation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[8] This oxidative stress causes lipid peroxidation of cell membranes, leading to a loss of membrane integrity, chlorophyll degradation, and ultimately, cell death.[5][7] The characteristic symptoms of triazine herbicide application, such as interveinal chlorosis (yellowing) and necrosis (tissue death) of leaves, are a direct result of this photo-oxidative damage.[7][8]
Basis of Selectivity and Resistance
The selectivity of triazine herbicides is primarily due to the differential metabolism in tolerant and susceptible plant species.[5][7] Tolerant crops, such as corn, possess enzymes like glutathione S-transferases that can rapidly detoxify the herbicide by conjugating it with glutathione, rendering it inactive.[11]
Herbicide resistance in weeds to triazine compounds has become a significant agricultural challenge.[12] The most common mechanism of resistance is a target-site mutation in the chloroplast psbA gene, which codes for the D1 protein.[13][14] A single amino acid substitution, most commonly a serine to glycine change at position 264, reduces the binding affinity of triazine herbicides to the QB-binding site, thereby conferring a high level of resistance.[13]
Experimental Protocol: Photosystem II Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of triazine compounds on the photochemical reactions of isolated chloroplasts.[15]
1. Isolation of Chloroplasts:
- Homogenize fresh plant leaves (e.g., spinach) in a chilled isolation buffer (e.g., containing sucrose, MES-KOH pH 6.5, MgCl2, and NaCl).
- Filter the homogenate through multiple layers of cheesecloth to remove cellular debris.
- Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
- Resuspend the chloroplast pellet in a suitable assay buffer.
2. Measurement of Electron Transport (Hill Reaction):
- Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
- Add varying concentrations of the triazine compound to be tested.
- Expose the reaction mixtures to a light source to initiate photosynthesis.
- Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The rate of DCPIP reduction is proportional to the rate of PSII electron transport.
3. Data Analysis:
- Calculate the rate of electron transport for each triazine concentration.
- Plot the percentage of inhibition of electron transport against the logarithm of the triazine concentration.
- Determine the IC50 value, which is the concentration of the triazine compound that causes 50% inhibition of electron transport.
Part 2: Triazine-Based Compounds as Anticancer Agents: A Multi-Targeted Approach
The structural versatility of the s-triazine scaffold has led to its exploration as a core component in the design of novel anticancer agents.[2][3] Several triazine derivatives have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines.[16] Unlike their herbicidal counterparts, anticancer triazines engage with a variety of molecular targets within cancer cells.
Core Mechanisms of Anticancer Activity
1. Dihydrofolate Reductase (DHFR) Inhibition: Many triazine derivatives act as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR).[17][18] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[19] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[19] By inhibiting DHFR, these triazine compounds deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and repair, and ultimately inducing apoptosis in rapidly proliferating cancer cells.[20][21]
2. Kinase Inhibition (e.g., EGFR, PI3K/mTOR): A significant number of anticancer triazine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[16][22]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[23][24] Overexpression or mutation of EGFR is common in many cancers.[23] Certain triazine compounds have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[24][25] This inhibition leads to cell cycle arrest and apoptosis.[26]
-
PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[16] Several s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, effectively blocking this critical cancer survival pathway.[3]
3. Other Mechanisms: The anticancer activity of triazines is not limited to DHFR and kinase inhibition. Other reported mechanisms include:
-
DNA Damage: Some triazine derivatives, like the approved drug altretamine, are thought to exert their cytotoxic effects through the generation of reactive intermediates that alkylate DNA.[1]
-
Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[3] Triazine-based Hsp90 inhibitors can lead to the degradation of these client proteins, thereby inducing cancer cell death.[3]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay is designed to screen for DHFR inhibitors.[27][28]
1. Reagent Preparation:
- DHFR Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
- DHFR Enzyme: Dilute a stock solution of DHFR to the desired working concentration in the assay buffer.
- NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.
- Dihydrofolate (DHF) Substrate: Prepare a solution of DHF in the assay buffer.
- Test Compounds: Dissolve the triazine derivatives to be tested in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
2. Assay Procedure (96-well plate format):
- Add the test compound solutions to the wells of a 96-well microplate. Include wells for a positive control (a known DHFR inhibitor like methotrexate) and a negative control (no inhibitor).
- Add the DHFR enzyme solution to all wells except the blank.
- Add the NADPH solution to all wells.
- Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the DHF substrate solution to all wells.
- Immediately measure the absorbance at 340 nm (the wavelength at which NADPH absorbs) and continue to take readings at regular intervals for a set period.
3. Data Analysis:
- The rate of decrease in absorbance at 340 nm is proportional to the DHFR activity (as NADPH is consumed).
- Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
- Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Part 3: Triazine-Based Compounds as Antimicrobial Agents
The s-triazine scaffold has also been utilized in the development of compounds with a broad spectrum of antimicrobial activity against bacteria and fungi.[29][30][31] The mechanism of action of antimicrobial triazines can be multifaceted.
Core Mechanisms of Antimicrobial Activity
1. Inhibition of Essential Enzymes: Similar to their anticancer counterparts, some antimicrobial triazines target essential enzymes in pathogens. For instance, triazine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[32] Inhibition of DHFR is also a viable mechanism for antimicrobial activity, as folate metabolism is essential for microbial survival.[33]
2. Membrane Disruption: Some amphipathic triazine-based polymers have been designed to mimic antimicrobial peptides.[34] These compounds can interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[34]
3. Anti-endotoxin Activity: Certain triazine polymers have demonstrated the ability to bind to and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[34] By binding to LPS, these compounds can prevent its interaction with host immune cells, thereby mitigating the inflammatory response.[34]
Quantitative Data Summary
| Compound Type | Target | Organism/Cell Line | IC50/MIC | Reference |
| Triazine Herbicide (Atrazine) | Photosystem II | Various Weeds | ~0.2 µM (I50) | [15] |
| Anticancer Triazine (Compound 1d) | EGFR-TK | Breast Cancer Cells | 0.44 nM (Inhibitory Constant) | [24][25] |
| Anticancer Triazine (Compound A5) | hDHFR | Human Cancer Cells | 3.72 nM (IC50) | [35] |
| Anticancer Triazine (Compound 13) | EGFR-TK | Breast Cancer Cells | 8.45 µM (IC50) | [26] |
| Anticancer Triazine (Compound 14) | EGFR-TK | Breast Cancer Cells | 2.54 µM (IC50) | [26] |
| Antimicrobial Triazine (Compound 5) | DNA Gyrase | E. coli | 7.54 µg/mL (IC50) | [32] |
| Antimicrobial Triazine (Compound 5) | DHFR | E. coli | 2.66 µg/mL (IC50) | [32] |
Conclusion and Future Perspectives
The triazine core structure has proven to be a remarkably fruitful scaffold for the development of a diverse array of biologically active compounds. The mechanisms of action are as varied as their applications, ranging from the disruption of fundamental biological processes like photosynthesis in plants to the targeted inhibition of specific enzymes and signaling pathways in cancer and microbial pathogens. The ability to systematically modify the substituents on the triazine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation triazine derivatives with improved target specificity and reduced off-target effects, as well as the exploration of novel biological targets for this versatile chemical entity. The continued investigation into the intricate mechanisms of action of triazine-based compounds will undoubtedly pave the way for the creation of more effective and safer herbicides, anticancer drugs, and antimicrobial agents.
References
-
Design, Synthesis and Antimicrobial Activity of Some Triazine Chalcone Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. (2013). ScienceDirect. Retrieved February 14, 2026, from [Link]
-
The Mode of Action of Triazine Herbicides in Plants. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Mechanisms involved in the evolution of herbicide resistance in weeds. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]
-
Exploring s-triazine derivatives as anticancer agents. (2023). MDPI. Retrieved February 14, 2026, from [Link]
-
QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. (2023). Pharmacy Education. Retrieved February 14, 2026, from [Link]
-
Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (2018). Spandidos Publications. Retrieved February 14, 2026, from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Retrieved February 14, 2026, from [Link]
-
Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008). PubMed. Retrieved February 14, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). MDPI. Retrieved February 14, 2026, from [Link]
-
Toxicity and anticancer activity of a new triazine antifolate (NSC 127755). (1982). PubMed. Retrieved February 14, 2026, from [Link]
-
Inhibitors of Photosystem II. (n.d.). PASSEL. Retrieved February 14, 2026, from [Link]
-
Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (2018). Spandidos Publications. Retrieved February 14, 2026, from [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). MDPI. Retrieved February 14, 2026, from [Link]
-
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. (2019). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]
-
Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. (2020). PubMed. Retrieved February 14, 2026, from [Link]
-
Toxicity and Anticancer Activity of a New Triazine Antifolate (NSC 127755). (1982). AACR Journals. Retrieved February 14, 2026, from [Link]
-
Effects of Atrazine, Cyanazine, and Procyazine on the Photochemical Reactions of Isolated Chloroplasts. (2017). Cambridge University Press. Retrieved February 14, 2026, from [Link]
-
Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. (2025). OSTI.GOV. Retrieved February 14, 2026, from [Link]
-
Basis of Crop Selectivity and Weed Resistance to Triazine Herbicides. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Mechanism Of Herbicide Resistance In Weeds. (n.d.). Coalition for the Upper South Platte. Retrieved February 14, 2026, from [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
-
Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A) Tyrosine kinase (EGFR) inhibitors, and B) the most active... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Combinatorial mixture synthesis and biological evaluation of dihydrophenyl triazine antifolates. (1999). PubMed. Retrieved February 14, 2026, from [Link]
-
s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. Retrieved February 14, 2026, from [Link]
-
3D-QSAR Study on dihydro-1,3,5-triazines and Their Spiro Derivatives as DHFR Inhibitors by Comparative Molecular Field Analysis (CoMFA). (2012). PubMed. Retrieved February 14, 2026, from [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 14, 2026, from [Link]
-
Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. (2017). PubMed. Retrieved February 14, 2026, from [Link]
-
Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth. (1989). PubMed. Retrieved February 14, 2026, from [Link]
-
Mechanisms of evolved herbicide resistance. (2016). Portland Press. Retrieved February 14, 2026, from [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 14, 2026, from [Link]
-
Triazine Herbicides & Pesticides. (n.d.). Study.com. Retrieved February 14, 2026, from [Link]
-
Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). University of California, Davis. Retrieved February 14, 2026, from [Link]
-
Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis. (2016). PubMed. Retrieved February 14, 2026, from [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1996). Oxford Academic. Retrieved February 14, 2026, from [Link]
-
A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2019). ResearchGate. Retrieved February 14, 2026, from [Link]
-
QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. (n.d.). DocsDrive. Retrieved February 14, 2026, from [Link]
Sources
- 1. teamchem.co [teamchem.co]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Triazine herbicides [m.chemicalbook.com]
- 6. Triazine Herbicides & Pesticides | Study.com [study.com]
- 7. Aatrex / atrazine | CALS [cals.cornell.edu]
- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. teamchem.co [teamchem.co]
- 10. researchgate.net [researchgate.net]
- 11. uppersouthplatte.org [uppersouthplatte.org]
- 12. Mechanisms involved in the evolution of herbicide resistance in weeds - Herbicides and Plant Metabolism [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Atrazine, Cyanazine, and Procyazine on the Photochemical Reactions of Isolated Chloroplasts | Weed Science | Cambridge Core [cambridge.org]
- 16. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 17. scialert.net [scialert.net]
- 18. Toxicity and anticancer activity of a new triazine antifolate (NSC 127755) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Combinatorial mixture synthesis and biological evaluation of dihydrophenyl triazine antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. researchgate.net [researchgate.net]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. assaygenie.com [assaygenie.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. escholarship.org [escholarship.org]
- 34. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologous Series of 4-chloro-6-alkyl-1,3,5-triazin-2-amines: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of the homologous series of 4-chloro-6-alkyl-1,3,5-triazin-2-amines, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the synthetic strategies, physicochemical properties, structure-activity relationships (SAR), and their burgeoning role in drug development, particularly as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Versatile 1,3,5-Triazine Scaffold
The 1,3,5-triazine, or s-triazine, is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities.[1][2] The triazine core can be readily functionalized at the 2, 4, and 6 positions, allowing for the creation of diverse chemical libraries with tailored properties. The subject of this guide, the homologous series of 4-chloro-6-alkyl-1,3,5-triazin-2-amines, represents a synthetically accessible and biologically relevant subset of this important class of compounds. The systematic variation of the alkyl substituent provides a powerful tool for fine-tuning the pharmacological profile of these molecules.
Synthetic Methodologies: Building the Homologous Series
The cornerstone for the synthesis of this homologous series is the stepwise nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms on the triazine ring, which is temperature-dependent, allows for a controlled and sequential introduction of substituents.[3][4]
The general synthetic strategy involves a two-step process:
-
Monosubstitution with an amine: The first chlorine atom is displaced by reacting cyanuric chloride with ammonia or a primary amine at a low temperature (typically 0-5 °C) to introduce the 2-amino group.
-
Second substitution with an alkylamine: The second chlorine atom is then substituted by reacting the resulting 2-amino-4,6-dichloro-1,3,5-triazine with a specific alkylamine (e.g., methylamine, ethylamine, propylamine) at a slightly elevated temperature (room temperature to mild heating). This step is crucial for generating the homologous series.
The following Graphviz diagram illustrates the general synthetic workflow.
Sources
Methodological & Application
Synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The strategic importance of substituted triazines is well-established, with applications ranging from herbicides to anticancer agents.[1] This document outlines a robust, two-part synthetic strategy, starting from the readily available cyanuric chloride. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for each step.
Introduction to the Synthetic Strategy
The synthesis of asymmetrically substituted triazines requires a carefully controlled, stepwise approach due to the differential reactivity of the chlorine atoms on the cyanuric chloride core. The reactivity of the chlorine atoms decreases with each successive substitution.[2] Generally, the first nucleophilic substitution occurs at temperatures around 0°C, the second at room temperature, and the third at elevated temperatures.[1][3]
Our synthetic pathway to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a two-part process:
-
Selective Monoamination of Cyanuric Chloride: The first step involves the reaction of cyanuric chloride with ammonia to yield 2-amino-4,6-dichloro-1,3,5-triazine. This reaction is well-documented and relies on precise temperature control to ensure monosubstitution.[4][5]
-
Introduction of the 1-Chloroethyl Group via a Hydroxyethyl Intermediate: This novel second part of the synthesis involves a Grignard-like reaction of 2-amino-4,6-dichloro-1,3,5-triazine with acetaldehyde to form a 1-hydroxyethyl intermediate. This intermediate is then chlorinated using thionyl chloride to yield the final product. This approach is supported by established methods for the chlorination of hydroxytriazines.[6]
PART 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine
This initial step focuses on the selective replacement of one chlorine atom on the triazine ring with an amino group.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The ammonia acts as the nucleophile, attacking one of the electrophilic carbon atoms of the triazine ring. The subsequent loss of a chloride ion and a proton yields the stable monosubstituted product. Maintaining a low temperature is crucial to prevent further substitution.
Experimental Protocol
A detailed protocol for the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine is as follows[4]:
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| Cyanuric Chloride | 184.41 g/mol | 300 g | 1.63 |
| Tetrahydrofuran (THF) | - | 1 L | - |
| Diglyme | - | 0.24 L | - |
| Liquid Ammonia | 17.03 g/mol | 81.6 mL | 3.36 |
| Ice | - | As needed | - |
| Deionized Water | - | 1 L | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 300 g (1.63 mol) of cyanuric chloride in a mixture of 1 L of THF and 0.24 L of diglyme in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 81.6 mL (3.36 mol) of liquid ammonia dropwise to the cooled solution over a period of 90 minutes. It is critical to maintain the reaction temperature between 10-15°C during the addition.
-
After the addition is complete, continue stirring the mixture for one hour at a temperature between -10°C and 0°C.
-
Allow the reaction mixture to warm to ambient temperature over the course of one hour.
-
Filter the resulting suspension and wash the solid residue with THF.
-
Reduce the volume of the filtrate by half using a rotary evaporator.
-
Pour the concentrated filtrate over 1 L of ice water. A white solid will precipitate.
-
Collect the white solid by filtration, wash thoroughly with cold water, and dry in vacuo.
-
The expected yield of 2-amino-4,6-dichloro-1,3,5-triazine is approximately 244.3 g.
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.
PART 2: Synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
This second part details the introduction of the 1-chloroethyl side chain onto the 2-amino-4,6-dichloro-1,3,5-triazine intermediate.
Reaction Mechanism
The proposed mechanism involves two key transformations:
-
Formation of the 1-Hydroxyethyl Intermediate: A Grignard-like reaction is initiated by the formation of an organometallic reagent from magnesium and ethyl bromide. This reagent then attacks the acetaldehyde. The resulting alkoxide reacts with one of the chlorine atoms on the 2-amino-4,6-dichloro-1,3,5-triazine in a nucleophilic substitution to form 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine.
-
Chlorination of the Hydroxyethyl Group: The hydroxyl group of the intermediate is then converted to a chlorine atom using thionyl chloride. This reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product and sulfur dioxide and hydrogen chloride as byproducts. This method has been shown to be effective for the chlorination of hydroxytriazines.[6]
Experimental Protocol
Part 2A: Synthesis of 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 2-amino-4,6-dichloro-1,3,5-triazine | 164.98 g/mol | 16.5 g | 0.1 |
| Magnesium Turnings | 24.31 g/mol | 2.67 g | 0.11 |
| Ethyl Bromide | 108.97 g/mol | 12.0 g | 0.11 |
| Acetaldehyde | 44.05 g/mol | 4.4 g | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Iodine | - | 1 crystal | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - |
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place 2.67 g (0.11 mol) of magnesium turnings and a crystal of iodine in the flask.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, place a solution of 12.0 g (0.11 mol) of ethyl bromide in 30 mL of anhydrous THF.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of 4.4 g (0.1 mol) of acetaldehyde in 20 mL of anhydrous THF to the Grignard reagent, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve 16.5 g (0.1 mol) of 2-amino-4,6-dichloro-1,3,5-triazine in 130 mL of anhydrous THF.
-
Slowly add the solution of the triazine to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding 100 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine.
Part 2B: Synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| Crude 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine | ~174.59 g/mol | ~0.1 | ~0.1 |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 14.3 g (8.5 mL) | 0.12 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
Procedure:
-
Dissolve the crude 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine in 150 mL of dichloromethane in a flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 8.5 mL (0.12 mol) of thionyl chloride to the solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
Experimental Workflow
Caption: Workflow for the synthesis of the final product from 2-amino-4,6-dichloro-1,3,5-triazine.
Safety and Handling
-
Cyanuric chloride is a corrosive and moisture-sensitive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Liquid ammonia is a toxic and corrosive gas at room temperature. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The final product, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, and the intermediate, 2-amino-4,6-dichloro-1,3,5-triazine, should be characterized using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or over-reaction (di- or tri-substitution). | Ensure precise temperature control during ammonia addition. Use the correct stoichiometry of ammonia. |
| Grignard reaction in Part 2A fails to initiate | Moisture in the system; inactive magnesium. | Flame-dry all glassware thoroughly. Use fresh, high-quality magnesium turnings. A crystal of iodine can help initiate the reaction. |
| Low yield in Part 2B | Incomplete chlorination; degradation of the product. | Ensure the reaction is refluxed for the specified time. Avoid excessive heating. Perform the work-up carefully to prevent hydrolysis of the chloroethyl group. |
References
-
Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com. [Link]
-
Thurston, J. T., Dudley, J. R., Kaiser, D. W., Hechenbleikner, I., Schaefer, F. C., & Holm-Hansen, D. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. [Link]
- Process for reacting cyanuric chloride with ammonia or with amines. (1987).
-
Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (2019). IOP Conference Series: Materials Science and Engineering, 542, 012022. [Link]
- Process of chlorinating hydroxy triazines with thionyl chloride. (1954).
-
Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. (1998). Industrial & Engineering Chemistry Research, 37(9), 3501–3506. [Link]
- Hexahydrotriazines, synthesis and use. (2013).
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Chemoselective Polycondensation of 2-Amino-4,6-dichloro-1,3,5-triazine with Aromatic Diamines. (2011). Chemistry Letters, 40(10), 1133–1135. [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (1962). Defense Technical Information Center. [Link]
-
Bakharev, V. V., Gidaspov, A. A., Fisyuk, A. S., Semenov, V. E., Strelnik, A. G., & Sheremetev, A. B. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97–109. [Link]
-
Cyanide. Wikipedia. [Link]
-
da S. A. Eusébio, M. E., & da Piedade, M. E. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 881–889. [Link]
-
Chlorination of 5a with thionyl chloride. ResearchGate. [Link]
-
Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. Heterocycles, 34(1), 39-44. [Link]
-
Panda, S. S., & Sahoo, P. K. (2011). Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents. Der Pharma Chemica, 3(6), 460-466. [Link]
- Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines. (2001).
-
The reaction of 3-hydroxy-2-naphthanilide with chloro-s-triazines. (1970). Journal of the Chemical Society C: Organic, (11), 1533-1537. [Link]
-
Sheyi, R., Tukulula, M., & Singh, M. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2006). New Journal of Chemistry, 30(9), 1369-1376. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. prepchem.com [prepchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US2691018A - Process of chlorinating hydroxy triazines with thionyl chloride - Google Patents [patents.google.com]
The Synthetic Versatility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine: A Gateway to Novel Heterocyclic Scaffolds
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex chemical entities. The 1,3,5-triazine core, a privileged scaffold in medicinal chemistry and materials science, offers a robust and versatile platform for the generation of diverse molecular libraries. This application note delves into the synthetic potential of a unique bifunctional triazine derivative, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine . The presence of two distinct electrophilic sites—a reactive chloro-substituent on the triazine ring and a chloroethyl side chain—opens a gateway to a multitude of orthogonal synthetic transformations, enabling the creation of novel heterocyclic systems with potential applications in drug discovery and materials science.
Introduction: The Power of Orthogonal Reactivity
The synthetic utility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine lies in the differential reactivity of its two chlorine atoms. The chlorine atom attached to the electron-deficient triazine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway well-documented for chlorotriazines.[1][2] Conversely, the chlorine atom on the ethyl side chain behaves as a typical alkyl halide, amenable to nucleophilic substitution (SN2) and elimination reactions. This orthogonality in reactivity allows for a stepwise and controlled functionalization of the molecule, providing a powerful tool for the synthesis of complex, multi-substituted triazine derivatives.
This guide will explore the key applications of this versatile building block, providing detailed protocols for its use in the synthesis of diverse molecular architectures. We will examine its role in the construction of bicyclic triazine derivatives, the introduction of various functional groups through sequential nucleophilic substitution, and its potential in the generation of libraries of bioactive compounds.
Core Applications and Synthetic Strategies
The unique structural features of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine allow for a range of synthetic applications. The following sections outline key strategies and provide exemplary protocols.
Sequential Nucleophilic Substitution: A Stepwise Approach to Complexity
The cornerstone of this reagent's utility is the ability to perform sequential nucleophilic substitutions at the two distinct chloro-positions. The greater electrophilicity of the carbon atom on the triazine ring typically allows for the selective reaction of the aromatic chlorine first, particularly with softer nucleophiles or under milder conditions.
Table 1: General Reactivity Profile for Sequential Substitution
| Step | Reactive Site | Typical Nucleophiles | General Conditions |
| 1 | C4-Cl (Aromatic) | Amines, thiols, alkoxides | Room temperature or gentle heating, often with a non-nucleophilic base (e.g., DIEA) |
| 2 | C1'-Cl (Aliphatic) | Amines, carboxylates, azides | Elevated temperatures, stronger nucleophiles, or phase-transfer catalysis |
Protocol 1: Synthesis of a 4-Anilino-6-(1-azidoethyl)-1,3,5-triazin-2-amine Derivative
This protocol exemplifies the sequential substitution, first at the triazine ring with an amine, followed by substitution of the chloroethyl group with an azide.
Step 1: Nucleophilic Aromatic Substitution with Aniline
-
Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add aniline (1.1 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (DIEA) (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-anilino-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
Step 2: Nucleophilic Substitution with Sodium Azide
-
Reagents and Setup: Dissolve the product from Step 1 (1.0 eq.) in DMF.
-
Addition of Azide: Add sodium azide (1.5 eq.).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4-anilino-6-(1-azidoethyl)-1,3,5-triazin-2-amine can be further purified by chromatography if necessary.
Intramolecular Cyclization: A Route to Fused Heterocyclic Systems
The proximate reactive centers in 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine make it an excellent precursor for the synthesis of fused bicyclic systems through intramolecular cyclization. This can be achieved by reacting the molecule with a dinucleophile.
Protocol 2: Synthesis of a Dihydroimidazotriazine Derivative
This protocol describes the reaction with a primary amine, which first displaces the aromatic chloride and then undergoes an intramolecular cyclization to form a fused five-membered ring.
-
Reagents and Setup: In a sealed tube, dissolve 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as 1,4-dioxane.
-
Addition of Base: Add a non-nucleophilic base like potassium carbonate (2.5 eq.).
-
Reaction: Heat the mixture to 100-120 °C for 24 hours.
-
Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to afford the desired dihydroimidazotriazine product.
Diagram 1: Synthetic Pathways of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Caption: Key synthetic transformations of the title compound.
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The chloro-substituent on the triazine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of aryl, vinyl, and substituted amine moieties, further expanding the molecular diversity accessible from this building block. While the chloroethyl group is generally less reactive in these transformations, careful selection of catalytic systems can allow for selective coupling at the aromatic position.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of a 4-Aryl-6-(1-chloroethyl)-1,3,5-triazin-2-amine
-
Reagents and Setup: To a degassed mixture of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in a solvent mixture like toluene/ethanol/water, add a base such as sodium carbonate (2.0 eq.).
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-aryl-substituted triazine.
Applications in Drug Discovery and Medicinal Chemistry
The 1,3,5-triazine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The ability to rapidly generate libraries of diverse triazine derivatives from 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine makes it a valuable tool in drug discovery programs. The various functionalities that can be introduced allow for the fine-tuning of physicochemical properties and biological activity. For instance, the introduction of amine and substituted aryl groups can modulate interactions with biological targets such as kinases and G-protein coupled receptors. The fused heterocyclic systems derived from this building block can mimic natural product scaffolds and explore novel chemical space.
Conclusion
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a highly versatile and underexplored building block in organic synthesis. Its orthogonal reactivity allows for the controlled and sequential introduction of a wide range of functional groups, leading to the synthesis of complex and diverse molecular architectures. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the development of new therapeutics and functional materials. The strategic application of this bifunctional reagent will undoubtedly contribute to the advancement of modern synthetic and medicinal chemistry.
References
- Blotny, G. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron62, 9507–9522 (2006).
- Bakharev, V. V. et al. Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin61, 99–112 (2012).
Sources
Use of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine as a chemical intermediate
Application Note: Strategic Utilization of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Executive Summary
This technical guide details the handling, reactivity, and synthetic utility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS: 35650-32-9).[1] This molecule serves as a critical "linchpin" intermediate in the synthesis of fluoroalkyl triazine herbicides (specifically the Indaziflam class) and novel kinase inhibitors.[1]
Its value lies in its orthogonal electrophilicity : it possesses two distinct electrophilic sites—an aromatic ring chloride and an aliphatic
Chemical Architecture & Reactivity Profile
To successfully utilize this intermediate, researchers must understand the electronic disparity between its functional groups.[1]
| Functional Site | Moiety | Mechanism | Reactivity Threshold | Primary Application |
| Site A | C(4)-Cl (Triazine Ring) | High (Reacts at | Coupling with chiral amines (e.g., indane amines).[1] | |
| Site B | C(1')-Cl (Side Chain) | Moderate (Requires heat or activation) | Halogen exchange (Cl | |
| Site C | C(2)-NH | Nucleophilic / H-Bonding | Low (Deactivated by ring) | Directing group or late-stage acylation.[1] |
Visualizing the Reactivity Landscape
Figure 1: Orthogonal reactivity map. Note that Site A allows for scaffold extension under mild conditions without disturbing Site B.
Application Protocol 1: Chemo-Selective Coupling ( )
Objective: Selective displacement of the ring chloride (Site A) with a chiral amine while preserving the alkyl chloride (Site B).[1] This is the primary step in synthesizing Indaziflam analogs.[1]
Target Molecule: N-(1-aminoindan-4-yl)-6-(1-chloroethyl)-1,3,5-triazine-2,4-diamine derivative.[1]
Materials:
-
Substrate: 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq).
-
Nucleophile: (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine (1.05 eq) [Key Indaziflam intermediate].[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq).[1] -
Solvent: Anhydrous THF or Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Preparation (0 min):
-
Dissolve 1.0 eq of the chlorotriazine substrate in anhydrous THF (concentration 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Cool the solution to 0–5°C using an ice/water bath. Crucial: Low temperature prevents side reactions at the alkyl chloride position.[1]
-
-
Nucleophile Addition (15 min):
-
Reaction (2–4 hours):
-
Allow the reaction to warm slowly to room temperature (20–25°C).
-
Monitor: Use HPLC or TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar product (Rf ~0.3).
-
Note: If the reaction is heated >40°C, you risk elimination of the alkyl chloride to form a vinyl triazine impurity.[1]
-
-
Workup:
-
Purification:
-
Recrystallize from Isopropanol/Heptane or purify via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM).[1]
-
Application Protocol 2: Halogen Exchange (Halex)[1]
Objective: Conversion of the 1-chloroethyl group to a 1-fluoroethyl group. This mimics the final bioactive motif of Indaziflam.[1]
Mechanism:
Materials:
-
Substrate: Product from Protocol 1 (or the parent triazine).
-
Reagent: Triethylamine trihydrofluoride (
) or TBAF (anhydrous).[1] -
Solvent: Acetonitrile (ACN) or Sulfolane (for high temp).[1]
Methodology:
-
Setup:
-
Dissolve substrate in ACN in a sealed pressure tube or microwave vial.[1]
-
-
Reagent Addition:
-
Reaction:
-
Heat to 80–100°C for 6–12 hours.
-
The chloride is a good leaving group at this benzylic-like position, facilitating exchange.[1]
-
-
Quench:
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing an Indaziflam-type scaffold using this intermediate.
Figure 2: Sequential functionalization strategy ensuring regiochemical integrity.
Analytical Standards & Quality Control
Because the 1-chloroethyl group possesses a chiral center, and the coupling partner (indane amine) is often chiral, diastereomeric purity is critical.[1]
Recommended HPLC Method:
-
Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5
m).[1] -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expectation: The (R,R)-diastereomer (active herbicide isomer) must be separated from the (S,R) or (R,S) impurities.
References
-
Bayer CropScience AG. (2012).[1] Process for the preparation of 2-amino-1,3,5-triazines.[3][4][5] US Patent 8,114,991.[1]
-
Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1] Tetrahedron, 62(41), 9507-9522.[1]
-
Mullins, J. (2011).[1] Indaziflam: A New Cellulose Biosynthesis Inhibiting Herbicide.[1] Weed Science Society of America.[1][6]
-
PubChem. (n.d.).[1] Indaziflam Compound Summary.[1][7][8] National Library of Medicine.[1] [1]
-
Menicagli, R., et al. (2000).[1] Regioselectivity in the nucleophilic substitution of cyanuric chloride.[1][9][10] Tetrahedron Letters, 41(9), 1431-1434.[1]
Disclaimer: This protocol involves hazardous chemicals (halogenated triazines, HF sources).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. Indaziflam - Wikipedia [en.wikipedia.org]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indaziflam - Cultivar Magazine [revistacultivar.com]
- 7. Indaziflam [sitem.herts.ac.uk]
- 8. mass.gov [mass.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine for the Generation of Novel Compound Libraries
Abstract
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science, valued for its synthetic versatility and wide spectrum of biological activities.[1][2] This application note provides a detailed guide to the strategic derivatization of a unique and highly functionalized building block, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. We explore the chemoselective reactivity of its three distinct functional sites: the C4-aryl chloride, the C6-(1-chloroethyl) side-chain, and the C2-amino group. This guide offers field-proven insights and detailed, step-by-step protocols for nucleophilic substitution reactions, enabling researchers to selectively target these sites and generate diverse libraries of novel compounds with potential applications in drug discovery and development.
Foundational Chemistry: The s-Triazine Core
The s-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This property makes the carbon atoms highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mechanism for its functionalization.[3] The parent compound for many s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a precursor whose chlorine atoms can be sequentially and selectively replaced by nucleophiles.[1][4]
This selectivity is governed by a well-established temperature-dependent reactivity profile:
-
First Substitution: Occurs readily at low temperatures (0–5 °C).
-
Second Substitution: Typically requires ambient or room temperature.
-
Third Substitution: Requires elevated temperatures (heating or reflux).[5][6]
This predictable reactivity allows for the controlled and stepwise introduction of different functional groups, a cornerstone of combinatorial chemistry and library synthesis.[7][8]
Strategic Analysis of the Starting Reagent
The subject of this guide, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, offers a more complex and nuanced reactivity profile than simple chlorinated triazines. It possesses three distinct sites for chemical modification, allowing for orthogonal derivatization strategies.
Figure 1: Key reactive sites on the 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine scaffold.
-
Site A (C4-Aryl Chloride): This is the most electrophilic and reactive site on the molecule. The electron-withdrawing nature of the triazine ring makes this carbon highly susceptible to SNAr. Reactions at this position are typically fast and can be performed at low temperatures (0 °C) to ensure selectivity.[3]
-
Site B (C1'-Alkyl Chloride): The chlorine on the ethyl side chain behaves as a typical secondary alkyl halide. It is susceptible to nucleophilic substitution, likely via an SN2-type mechanism. To favor reaction at this site over the more reactive Site A, one must choose conditions carefully, such as using less aggressive nucleophiles or protecting/pre-reacting Site A.
-
Site C (C2-Amino Group): The primary amine is a nucleophilic center. It can be acylated, alkylated, or used in other condensation reactions. However, its reactivity is generally lower than that of incoming nucleophiles targeting the C4-Cl. For planned derivatization of the amine, it is standard practice to first substitute the C4-Cl to prevent polymerization or unwanted side reactions.
Experimental Protocols for Selective Derivatization
The following protocols are designed as self-validating systems, including guidance on reaction monitoring, workup, and purification. The choice of nucleophile and solvent are illustrative and can be adapted for specific research goals.
Strategy 1: Selective SₙAr at the C4 Position
This strategy leverages the high reactivity of the C4-Cl, which can be selectively targeted at low temperatures. This is the most common and reliable initial derivatization step.
Figure 2: General workflow for selective nucleophilic aromatic substitution at the C4 position.
Protocol 3.1.1: Synthesis of 4-Morpholino-6-(1-chloroethyl)-1,3,5-triazin-2-amine
-
Rationale: This protocol demonstrates a classic SNAr with a secondary amine (morpholine). The reaction is performed at 0 °C to ensure monosubstitution occurs exclusively at the C4 position.[9] Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to quench the HCl byproduct without competing with the primary nucleophile.
-
Materials:
-
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq)
-
Morpholine (1.1 eq)
-
Diisopropylethylamine (DIEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add morpholine to the stirring solution, followed by the dropwise addition of DIEA over 5 minutes.
-
Maintain the reaction at 0 °C and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (silica gel) or recrystallization (e.g., from ethanol/water) to yield the pure product.
-
Strategy 2: Substitution at the C1'-Alkyl Chloride
To target the less reactive alkyl chloride, the more reactive aryl chloride at C4 must first be passivated. This protocol assumes the product from Protocol 3.1.1 is used as the starting material.
Protocol 3.2.1: Synthesis of 4-Morpholino-6-(1-azidoethyl)-1,3,5-triazin-2-amine
-
Rationale: This protocol introduces an azide functional group, a versatile handle for subsequent "click chemistry" reactions (e.g., CuAAC). Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. The reaction is run at a higher temperature to facilitate substitution at the less reactive alkyl halide position.
-
Materials:
-
4-Morpholino-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water, Brine
-
-
Procedure:
-
Dissolve 4-Morpholino-6-(1-chloroethyl)-1,3,5-triazin-2-amine in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC. The product should have a different Rf value than the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer thoroughly with water (3 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the desired azide derivative. Caution: Organic azides can be energetic. Handle with appropriate care.
-
Structural Characterization and Data
The successful synthesis of novel derivatives must be confirmed through rigorous spectroscopic analysis.[10][11] Key changes in the spectra validate the proposed chemical transformation.
Table 1: Expected Spectroscopic Data for a Hypothetical Derivatization Product
| Technique | Starting Material (Example: Product from 3.1.1) | Final Product (Example: Product from 3.2.1) | Rationale for Change |
| ¹H NMR | Quartet ~4.8-5.0 ppm (methine H adjacent to Cl); Doublet ~1.7-1.8 ppm (methyl H) | Quartet ~4.5-4.7 ppm (methine H adjacent to N₃); Doublet ~1.6-1.7 ppm (methyl H) | The chemical shift of the methine proton shifts upfield upon substitution of the electron-withdrawing Cl with the N₃ group. |
| ¹³C NMR | Signal ~55-60 ppm (methine C bonded to Cl) | Signal ~50-55 ppm (methine C bonded to N₃) | The carbon attached to the leaving group will experience a noticeable shift in its resonance frequency. |
| FTIR | C-Cl stretch ~650-800 cm⁻¹ | Strong, sharp azide (N₃) stretch ~2100 cm⁻¹ ; Absence of C-Cl stretch | The appearance of the intense and characteristic azide peak is definitive proof of successful substitution.[12] |
| Mass Spec | [M+H]⁺ peak corresponding to C₁₀H₁₅ClN₆O | [M+H]⁺ peak corresponding to C₁₀H₁₅N₉O | A mass shift corresponding to the replacement of Cl (35.45 amu) with N₃ (42.02 amu) confirms the reaction. |
Potential Applications in Research and Development
The s-triazine core is a well-established pharmacophore found in numerous therapeutic agents.[1][13] Derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many triazine compounds exhibit potent antiproliferative effects against various cancer cell lines.[2][9][14]
-
Antiviral and Antimicrobial Properties: The scaffold is present in compounds with significant activity against viruses and bacteria.[15][16]
-
Kinase Inhibition: The triazine framework serves as an effective scaffold for designing inhibitors of key cellular kinases involved in disease progression.[1]
The protocols outlined here provide a robust platform for generating novel, structurally diverse triazine derivatives. By combining different nucleophiles at the C4 and C1' positions, researchers can rapidly assemble large compound libraries for high-throughput screening in drug discovery campaigns.
References
- Exploring s-triazine derivatives as anticancer agents. (n.d.). Google Books.
- Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). MDPI.
- mechanism of nucleophilic substitution on dichloro-s-triazines. (n.d.). Benchchem.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). PubMed.
- Different biological activities displayed by 1,3,5‐triazine. (n.d.).
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI.
- Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Nucleophilic radical substitution reaction of triazine herbicides with polysulfides. (n.d.). PubMed.
- Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. (n.d.). Reaction Chemistry & Engineering.
- Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Deriv
- Structural characteriz
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). PubMed.
- Triazine. (n.d.). Wikipedia.
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. (n.d.).
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (n.d.).
- Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Semantic Scholar.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers.
- (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (n.d.).
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006).
- The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evalu
- How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. (2019).
- 2,4-Dichloro-6-ethyl-1,3,5-triazine. (n.d.). CymitQuimica.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PMC.
- Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. (2009). PubMed.
Sources
- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triazine - Wikipedia [en.wikipedia.org]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Analytical Methods for the Quantification of Triazine Derivatives
Introduction: The Analytical Imperative for Triazine Derivatives
Triazine derivatives represent a class of nitrogen-containing heterocyclic compounds, with the 1,3,5-triazine isomer being a common structural backbone.[1][2] Their applications are diverse, ranging from widely used herbicides in agriculture, such as atrazine and simazine, to precursors for commercial resins like melamine.[1][3] Certain triazine derivatives have also been explored for their pharmacological potential in drug discovery.[4][5] However, due to their persistence in the environment and potential endocrine-disrupting properties, there is a critical need for sensitive and reliable analytical methods to monitor their presence in various matrices, including water, soil, and food, to ensure environmental and consumer safety.[6][7]
This guide provides a comprehensive overview of robust analytical workflows for the quantification of triazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure technical accuracy and trustworthy results.
Part 1: Foundational Step - Sample Preparation
The primary objective of sample preparation is to efficiently extract target triazine analytes from a complex matrix while minimizing interferences that could compromise analytical accuracy. The choice of technique is dictated by the matrix type, the physicochemical properties of the target triazines, and the desired throughput.
Solid-Phase Extraction (SPE) for Aqueous Samples
Solid-phase extraction is a preferred alternative to traditional liquid-liquid extraction (LLE) for aqueous samples due to its efficiency, reduced solvent consumption, and the availability of various sorbents.[8] For triazine herbicides and their metabolites in water, reversed-phase C18 cartridges are commonly employed.[9][10]
Causality: The non-polar C18 stationary phase effectively retains the moderately non-polar triazine molecules from the polar water matrix through hydrophobic interactions. More polar degradation products can also be retained through secondary interactions with the silica backbone.[9]
Protocol 1: SPE for Triazines in Water Samples [9]
1. Cartridge Conditioning:
- Solvate a C18 SPE cartridge (e.g., 500 mg packing material) with 10 mL of methanol at a flow rate of 10 mL/min.
- Equilibrate the cartridge with 10 mL of deionized water at 10 mL/min, ensuring the sorbent does not run dry.
2. Sample Loading:
- Apply the water sample (e.g., 500 mL) to the conditioned cartridge at a controlled flow rate of approximately 15 mL/min.
3. Interference Elution (Washing):
- Wash the cartridge with 10 mL of deionized water to remove polar interferences.
- Dry the cartridge thoroughly by applying a vacuum for at least 30 minutes. This step is critical to prevent water from being carried into the final, non-aqueous extract.
4. Analyte Elution:
- Elute the trapped triazine derivatives with two 4 mL aliquots of acetone. Allow the first aliquot to soak for two minutes before drawing it through to maximize desorption.
- Collect the eluate and, if necessary, concentrate it under a gentle stream of nitrogen at 35°C to a final volume of 0.5-1.0 mL for chromatographic analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Matrices
The QuEChERS method has become the gold standard for pesticide residue analysis in a wide array of food and environmental matrices, including soil.[6][11][12] It combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup, offering high throughput and efficiency.[13][14]
Causality: The initial extraction with acetonitrile partitions the triazines from the sample. The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile.[6] The subsequent d-SPE step with primary secondary amine (PSA) removes matrix components like organic acids, fatty acids, and sugars that could interfere with the analysis.[12]
Protocol 2: Modified QuEChERS for Triazines in Soil and Food Matrices [6][13]
1. Sample Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry matrices like soil, add a specific volume of water to improve extraction efficiency.[12][13]
- Add 10 mL of acetonitrile.
- Cap and shake the tube vigorously for 1 minute.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Immediately shake vigorously for 1 minute to prevent salt agglomeration.
- Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
- The resulting supernatant is ready for direct injection into an LC-MS/MS or for solvent exchange prior to GC-MS analysis.
Part 2: Separation and Quantification
Chromatographic techniques are essential for separating individual triazine derivatives from each other and from remaining matrix components before detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of both polar and nonpolar triazine compounds without the need for derivatization.[8] Coupling HPLC with a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS) is common practice.[6][8]
Causality: Reversed-phase columns, such as C18, are predominantly used.[15] The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[8][15]
Protocol 3: HPLC-DAD Analysis of Triazines [8]
-
Instrumentation: HPLC system with a DAD.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v) with a phosphate buffer (1µM, pH 6-7).[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Injection Volume: 70 µL.[8]
-
Detection: UV absorbance at 220 nm, as triazines exhibit strong absorbance at this wavelength.[8]
-
Calibration: Prepare a series of working standards from a stock solution (e.g., 80 mg/L in acetonitrile) by serial dilution.[8] An internal standard, such as toluene, can be added to improve precision.[8]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile triazine derivatives.[6] It is almost always coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.[16][17]
Causality: The separation occurs in a capillary column coated with a stationary phase (e.g., a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase).[17] Analytes are separated based on their boiling points and interaction with the stationary phase. The use of a splitless injection mode is common for trace analysis to maximize the amount of analyte reaching the column.[17]
Protocol 4: GC-MS Analysis of Triazines (EPA Method 523 as a reference) [16]
-
Instrumentation: GC system coupled to a mass spectrometer (quadrupole or ion trap).[16][17]
-
Column: TG-5SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[17][18]
-
Injector: Splitless mode at 250°C.[18]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]
-
Mass Spectrometer:
-
Internal Standards: Isotopically labeled internal standards (e.g., Atrazine-d5) should be added to all samples and calibration standards to correct for variations in extraction efficiency and instrument response.[16]
Part 3: Method Validation and Data Interpretation
A robust analytical method must be validated to ensure it is fit for its intended purpose.[19] Key validation parameters provide a self-validating system for trustworthy data generation.
Key Validation Parameters
Method validation should be performed according to established guidelines, such as those from the Codex Alimentarius Commission (CAC) or SANCO.[19][20]
| Parameter | Description & Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of ≥0.99.[21] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked blank matrix samples at multiple concentration levels. Typical acceptance criteria are within 70-120%.[20] |
| Precision (RSD) | The degree of agreement among individual test results. Measured as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should ideally be ≤20%.[19] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Often calculated as 3 times the signal-to-noise ratio (S/N).[13] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Often calculated as 10 times the S/N.[13] The LOQ should be at or below the regulatory limit (e.g., 0.1 µg/L for individual pesticides in drinking water).[8][21] |
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described.
| Analytical Method | Matrix | Analyte(s) | LOQ Range | Recovery (%) | Reference |
| SPE-HPLC-DAD | Water | Simazine, Atrazine, Propazine | 0.027–0.041 µg/L | Not explicitly stated, but method deemed suitable for regulatory limits. | [8] |
| QuEChERS-HPLC-DAD | Soil | Atrazine, Secbumetone, etc. | 7.2–27.8 ng/g | 71–100 | [13][22] |
| QuEChERS-LC-MS/MS | Various Foods | 8 Triazine Herbicides | 0.02 - 2.0 ppm | 82–99 | [18][23] |
| SPE-GC-MS | Drinking Water | Atrazine, Simazine, Cyanazine, etc. | 0.40–2.1 µg/L (as LCMRL) | Data available in source. | [16] |
LCMRL: Lowest Concentration Minimum Reporting Level
Part 4: Visualizing the Workflow
Diagrams are essential for visualizing the logical flow of analytical procedures, from sample receipt to final data output.
Caption: General workflow for triazine analysis.
Caption: QuEChERS sample prep workflow.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the sensitive and accurate determination of triazine derivatives in a variety of matrices. The combination of efficient sample preparation techniques like SPE and QuEChERS with powerful separation and detection technologies like LC-MS/MS and GC-MS offers a powerful toolkit for routine monitoring, research, and ensuring compliance with regulatory limits.[6] Adherence to these protocols and rigorous method validation will enable researchers and scientists to generate high-quality, defensible data.
References
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) . Shimadzu Scientific Instruments.
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection . Journal of Chromatographic Science.
-
Analysis of Triazine Pesticides in Wastewater by GC/MS . Thermo Fisher Scientific.
-
Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices . BenchChem.
-
Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay . U.S. Environmental Protection Agency.
-
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives . BenchChem.
-
Triazine - Wikipedia . Wikipedia.
-
Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector . SciSpace.
-
Extraction of Triazine Herbicides from Aqueous Samples SPE Application Note . Biotage.
-
GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017 . FAO & WHO.
-
Procedures commonly used to prepare water samples for triazine analysis . ResearchGate.
-
HPLC-UV chromatograms of the triazine herbicides from the (a) non-spiked and (b) spiked river water samples . ResearchGate.
-
QuEChERS approach for the determination of pesticide residues in soil . SelectScience.
-
Triazine Derivatives: Their Synthesis and Biological Properties - A Review . Preprints.org.
-
Recent advances in extraction of triazines from water samples . ResearchGate.
-
Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column . Thermo Fisher Scientific.
-
Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry . Thermo Fisher Scientific.
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED . European Commission.
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review . MDPI.
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS . ResearchGate.
-
Determination of triazine herbicides in foods with liquid chromatography mass spectrometry . ResearchGate.
-
Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample . Marcel Dekker, Inc.
-
What is Triazine? - Derivatives & Synthesis . Study.com.
-
Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector . Semantic Scholar.
-
Triazine Derivatives and its Pharmacological Potential - A Review . International Journal of Pharmaceutical Sciences Review and Research.
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds . ResearchGate.
-
Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS . National Center for Biotechnology Information.
-
QuEChERS Method for Pesticide Residue Analysis . Phenomenex.
-
Types of Triazine and Their Differences | Chemical Guide . teamchem.
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer . MDPI.
Sources
- 1. Triazine - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. teamchem.co [teamchem.co]
- 4. benthamdirect.com [benthamdirect.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. jasco.ro [jasco.ro]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. sepscience.com [sepscience.com]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. cromlab-instruments.es [cromlab-instruments.es]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fao.org [fao.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) and LC-MS Methodologies for Purity Analysis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
[1]
Abstract & Scope
This technical guide details the protocol for the chemical purity assessment of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine , a critical intermediate in the synthesis of advanced triazine herbicides and pharmaceutical pharmacophores.[1]
Unlike standard alkyl-amino triazines (e.g., Atrazine), this molecule possesses a highly reactive 1-chloroethyl side chain in addition to the chlorotriazine moiety.[1] This dual-electrophilic nature presents unique stability challenges—specifically susceptibility to rapid hydrolysis and alcoholysis (solvolysis).[1] This guide provides a robust RP-HPLC-UV method for routine QC and an LC-MS/MS workflow for impurity identification, emphasizing the prevention of in-situ degradation during analysis.
Physicochemical Profile & Stability Warnings
Before commencing analysis, the operator must understand the molecule's reactivity to avoid artifact generation.
| Property | Description | Analytical Implication |
| Structure | Triazine core with -NH₂, -Cl, and -CH(Cl)CH₃ substituents.[1] | UV Active: Strong absorption at 254 nm (triazine ring). |
| Reactivity A | C-Cl (Ring): Susceptible to Nucleophilic Aromatic Substitution (SₙAr). | Hydrolysis Risk: Converts to 4-hydroxy derivative in water over time.[1] |
| Reactivity B | C-Cl (Ethyl Group): Benzylic-like reactivity.[1] | Solvolysis Risk: Reacts with Methanol (MeOH) to form methyl ethers. Do not use MeOH in sample prep. |
| Chirality | The 1-chloroethyl group creates a chiral center. | The methods below determine Chemical Purity (achiral). Enantiomeric purity requires Chiral HPLC (e.g., Amylose-based CSPs).[1] |
Method A: RP-HPLC-UV (Routine Purity & QC)
Recommended for quantitative purity analysis (Area %) and assay.[1]
Chromatographic Conditions[3][4][5][6][7]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Why: The "Plus" or end-capped silica is crucial to reduce peak tailing caused by the interaction of the basic amine (-NH₂) with residual silanols.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Expert Note: Acetonitrile is strictly preferred over Methanol. Methanol can attack the 1-chloroethyl group during the run or in the autosampler, creating a false impurity (methoxy-ether derivative).[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Reference: 360 nm).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for polar hydrolysates |
| 15.0 | 10 | 90 | Elute parent & dimers |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation (Critical)
-
Diluent: 100% Acetonitrile (HPLC Grade, Anhydrous preferred).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in ACN.[2] (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with 90:10 Water:ACN immediately before injection.
-
Caution: Minimizing the time the sample sits in water is vital. Ideally, inject the stock (100% ACN) if peak shape allows, or use a "sandwich injection" mode if available.
-
Method B: LC-MS/MS (Impurity Identification)
Recommended for identifying degradation products and process impurities.[1]
Mass Spectrometry Parameters[3][4][7][8][9]
-
Polarity: Positive (+). The amino group (-NH₂) ensures excellent protonation
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Scan Mode: Full Scan (m/z 50 – 600) for profile; Product Ion Scan for structural elucidation.
-
Gas Temp: 350°C.
-
Capillary Voltage: 3500 V.
Diagnostic Ions (Theoretical)
| Compound | Structure Note | Expected m/z [M+H]+ | Chlorine Pattern |
| Parent | C₅H₆Cl₂N₄ | 207.0 | Distinct 9:6:1 (Cl₂) pattern |
| Hydrolysis 1 | Ring-Cl replaced by -OH | 189.0 | Single Cl pattern (3:[1]1) |
| Hydrolysis 2 | Ethyl-Cl replaced by -OH | 189.0 | Single Cl pattern (3:[1]1) |
| Double Hydrolysis | Both Cl replaced by -OH | 171.0 | No Cl pattern |
| Dimer | Reaction between two parents | ~370-400 | Complex Cl pattern |
Visualizing the Workflow & Degradation Logic
Analytical Workflow
This diagram outlines the decision process for analyzing this labile intermediate.
Figure 1: Analytical workflow emphasizing anhydrous preparation to prevent hydrolysis.
Impurity Formation Pathways
Understanding why impurities appear is key to troubleshooting. The diagram below illustrates the two primary degradation routes: Hydrolysis (water-mediated) and Solvolysis (alcohol-mediated).[1]
Figure 2: Degradation pathways. Note that Impurity C is an analytical artifact caused by using Methanol.
System Suitability & Validation Criteria (Trustworthiness)
To ensure the method is performing correctly, the following criteria must be met before releasing data:
-
Tailing Factor (Tf): The parent amine peak often tails.
-
Acceptance: Tf < 1.5. (If > 1.5, increase buffer concentration or replace column).
-
-
Precision: Inject standard 6 times.
-
Acceptance: RSD of Peak Area < 2.0%.
-
-
Resolution (Rs):
-
Acceptance: Rs > 2.0 between the Parent peak and the nearest hydrolysis impurity (usually eluting earlier).
-
-
Blank Check: Inject pure Acetonitrile.
-
Requirement: No peaks > 0.1% area at the retention time of the parent (Carryover check).
-
Troubleshooting Guide (Expertise)
-
Problem: Split peaks or shoulder on the main peak.
-
Cause: Sample solvent strength (100% ACN) is too high compared to mobile phase.
-
Fix: Reduce injection volume to 1-2 µL or dilute sample 50:50 with water immediately before injection (using the "sandwich" technique).
-
-
Problem: New peaks appear after sample sits in autosampler.
-
Cause: Hydrolysis of the 1-chloroethyl group.
-
Fix: Maintain autosampler temperature at 4°C. Ensure sample diluent is anhydrous.
-
-
Problem: Drifting Retention Times.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Formic acid is volatile. Refresh Mobile Phase A daily.
-
References
-
Thurman, E. M., & Ferrer, I. (2003). Liquid chromatography/mass spectrometry, MS/MS and time of flight MS: analysis of emerging contaminants. American Chemical Society.
-
NIST Chemistry WebBook. (2025). Mass Spectrum of Chlorotriazines. National Institute of Standards and Technology.
-
Thermo Fisher Scientific. (2023). Analysis of Triazine Herbicides in Water Using LC-MS/MS. Application Note 434.
-
BldPharm. (2024). Product Analysis: 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS 1139245-20-7).[1][5]
-
Shimadzu. (2022). Method Development for Polar Amines in HPLC. Technical Report.
Technical Application Note: Handling, Storage, and Disposal of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Executive Summary & Chemical Profile
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a specialized heterocyclic intermediate characterized by a "dual-electrophile" motif. Unlike standard cyanuric chloride derivatives, this molecule possesses two distinct reactive centers with divergent kinetic profiles:[1]
-
Heteroaryl Chloride (C4-Cl): Susceptible to Nucleophilic Aromatic Substitution (
). -
-Chloroalkyl Group (C6-Side Chain): A benzylic-like electrophile susceptible to
/ substitution and elimination.
This unique reactivity profile makes it a high-value scaffold for herbicide synthesis (e.g., Indaziflam analogs) and kinase inhibitor development, but it also necessitates rigorous handling protocols to prevent spontaneous degradation (dehydrohalogenation) or uncontrolled alkylation.
Chemical Identity Table[2]
| Property | Specification |
| Chemical Name | 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine |
| Molecular Formula | |
| Molecular Weight | 193.03 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in THF, DMF, Acetonitrile; Reacts with Water/Alcohols |
| Key Hazard | Dual Corrosive & Alkylating Agent (Skin/Eye Damage + Genotoxicity Risk) |
Safety & Hazard Assessment (E-E-A-T)
The "Dual-Threat" Mechanism
Standard Safety Data Sheets (SDS) often classify chlorotriazines merely as corrosives. However, the presence of the 1-chloroethyl moiety introduces an alkylating hazard similar to nitrogen mustards, albeit less potent.
-
Mechanism A (Ring Cl): Upon contact with moisture in mucous membranes, the ring chlorine hydrolyzes to release Hydrochloric Acid (HCl), causing immediate chemical burns.[1]
-
Mechanism B (Side-Chain Cl): The 1-chloroethyl group is highly reactive. It can alkylate DNA/proteins or undergo elimination to form a vinyl-triazine (a Michael acceptor), which is a potent sensitizer.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: P100/HEPA respirator or supplied air (if handling >5g powder).[1] Surgical masks are insufficient due to potential HCl off-gassing.
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Butyl Rubber.[1] Standard nitrile is permeable to chlorinated alkyls over time.
-
-
Engineering Controls: All operations must occur within a Class II Fume Hood or Glovebox (
< 5 ppm, < 1 ppm).
Storage and Stability Protocols
The "Vinyl-Elimination" Pathway
The primary degradation pathway is not just hydrolysis, but the spontaneous elimination of HCl to form 4-amino-6-vinyl-1,3,5-triazine . This vinyl species is unstable and prone to polymerization.[1]
Stability Rule: The rate of elimination doubles for every 10°C increase above -10°C.
Storage Specifications
-
Temperature: Store at -20°C or lower .
-
Atmosphere: Argon blanket is required.[1] Nitrogen is acceptable if strictly dry (<5 ppm moisture).
-
Container: Amber borosilicate glass with PTFE-lined caps. Do not use metal containers (corrosion risk from trace HCl) or standard polyethylene (permeable to moisture).
-
Desiccant: Store the vial inside a secondary jar containing activated molecular sieves (4Å) or
.
Handling & Synthesis Protocols
Solubilization Protocol (Self-Validating)
Objective: Prepare a stock solution without triggering hydrolysis or elimination.
-
Solvent Selection: Use Anhydrous THF or Anhydrous Acetonitrile (water content < 50 ppm).[1] Avoid alcohols (methanol/ethanol) as they will rapidly displace the aliphatic chloride.[1]
-
Temperature Control: Pre-chill the solvent to 0°C.
-
Dissolution: Add the solid to the solvent (not vice-versa) under positive Argon flow.
-
Validation (The "Silver Nitrate Test"):
Reaction Monitoring (TLC/HPLC)
-
Stationary Phase: Silica gel is acidic and can catalyze degradation.[1] Pre-treat TLC plates with 1% Triethylamine (TEA) in hexane to neutralize.
-
Mobile Phase: Avoid acidic modifiers (TFA/Acetic Acid). Use neutral systems (e.g., Hexane/EtOAc).[1]
-
Detection: UV (254 nm).[1] Note: The vinyl degradation product will have a distinct
and likely fluoresce differently.[1]
Disposal and Quenching Protocol
WARNING: Do not dispose of this compound directly into aqueous waste streams.[1] The exothermic hydrolysis can cause spattering and release HCl gas.
The "Two-Stage" Quench Method
This protocol ensures both the acyl-chloride-like ring reactivity and the alkyl-chloride side chain are neutralized.
Reagents:
-
Solution A: 2M NaOH (aq)
-
Solution B: Ethanolamine (neat)[1]
Procedure:
-
Dilution: Dilute the waste material with Toluene or Dichloromethane (1:10 ratio).[1]
-
Stage 1 (Ring Deactivation): Slowly add Ethanolamine (5 equivalents). Stir at Room Temperature for 2 hours.
-
Chemistry: Ethanolamine rapidly displaces the ring chlorine via
.[1]
-
-
Stage 2 (Side-Chain Destruction): Add Solution A (2M NaOH) equal to the volume of the organic layer. Stir vigorously for 4 hours at 40°C.
-
Chemistry: The base forces hydrolysis or elimination of the side-chain chloride, converting it to the innocuous hydroxy-ethyl or vinyl species (which is then trapped by the excess amine).
-
-
Final Disposal: Neutralize the aqueous layer to pH 7 with dilute
. Separate phases. Incinerate the organic phase as halogenated waste.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent reactivity pathways and the logic behind the storage/quenching protocols.
Figure 1: Divergent reactivity pathways.[1] Note that heat drives the elimination pathway (yellow), necessitating -20°C storage.[1]
References
-
Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
Mocelo-Castillo, R., et al. (2018).[1] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). Frontiers in Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18831, 6-chloro-1,3,5-triazine-2,4-diamine (Analogue Reference). [1]
-
Thurston, D. E. (2006).[1] Chemistry and Pharmacology of Anticancer Drugs. CRC Press. (Reference for alkylating agent mechanism of alpha-chloroalkyl systems). [1]
-
Fisher Scientific. (2024). Safety Data Sheet: Chlorotriazine Derivatives General Guidelines. (Note: Generalized SDS for class properties used for safety baseline).
Sources
Application Notes and Protocols: Experimental Setup for Nucleophilic Substitution Reactions on Triazine Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science due to the predictable and controllable nature of nucleophilic aromatic substitution (SNAr) reactions on its chlorinated precursors.[1] This guide provides a comprehensive overview of the experimental setup for these reactions, detailing the underlying mechanistic principles, step-by-step protocols for sequential substitutions, and critical parameters for reaction control. By understanding the causality behind experimental choices, researchers can effectively synthesize a diverse library of mono-, di-, and tri-substituted triazine derivatives.
Introduction: The Versatility of the Triazine Core
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms. The presence of these electronegative nitrogen atoms creates a significant electron deficiency in the ring, making the carbon atoms highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is the foundation for the widespread use of triazine derivatives as herbicides, reactive dyes, and pharmaceutical agents. Lamotrigine, an antiepileptic drug, and Azacitidine, a chemotherapy agent, are notable examples of pharmaceuticals incorporating a triazine moiety.
The most common and cost-effective starting material for the synthesis of substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[3][4][5] The three chlorine atoms on cyanuric chloride can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through a controlled, stepwise process. This allows for the precise and predictable construction of complex molecular architectures.
The Mechanism: A Stepwise Addition-Elimination Pathway
Nucleophilic substitution on the triazine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[1]
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[1]
This process can be repeated to replace the remaining chlorine atoms. However, the reactivity of the triazine ring decreases with each successive substitution.[3][2] The introduction of an electron-donating nucleophile increases the electron density of the ring, making it less electrophilic and thus less susceptible to further nucleophilic attack.[2]
Diagram of the SNAr Mechanism on a Triazine Ring
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a dichloro-s-triazine.
Controlling the Reaction: The Key to Selectivity
The sequential and selective substitution of chlorine atoms on the triazine ring is the cornerstone of its synthetic utility. This control is primarily achieved by manipulating the reaction temperature.[1][2]
-
First Substitution: The first chlorine atom is highly reactive and can be substituted at low temperatures, typically between 0 and 5°C.[2] This high reactivity is due to the strong electron-withdrawing effect of the three chlorine atoms.
-
Second Substitution: After the first substitution, the ring is deactivated, and a higher temperature, usually room temperature, is required to replace the second chlorine atom.[1][2]
-
Third Substitution: The third substitution is the most challenging and often requires elevated temperatures, such as reflux conditions at 80-100°C, to proceed.[2]
This temperature-dependent reactivity allows for the stepwise introduction of different nucleophiles, leading to the synthesis of unsymmetrical, multi-functionalized triazine derivatives.
Table 1: Typical Reaction Conditions for Sequential Nucleophilic Substitution
| Substitution Step | Typical Temperature | Common Nucleophiles | Solvents | Base |
| First | 0 - 5 °C | Amines, Alcohols, Thiols | Acetone, THF, DCM[2] | K₂CO₃, NaHCO₃, DIEA[2][6] |
| Second | Room Temperature | Amines, Alcohols, Thiols | THF, Acetonitrile[6] | K₂CO₃, DIEA[6] |
| Third | 80 - 100 °C (Reflux) | Amines, Alcohols, Thiols | Acetonitrile, Toluene | K₂CO₃, DIEA[6] |
Experimental Protocols
The following protocols provide a general framework for the sequential nucleophilic substitution on cyanuric chloride. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before proceeding to the next step.[1][2]
Protocol 1: Synthesis of a Mono-substituted Dichlorotriazine
This protocol describes the first nucleophilic substitution on cyanuric chloride.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Nucleophile (e.g., amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaHCO₃, or N,N-Diisopropylethylamine - DIEA)
-
Solvent (e.g., Acetone, Dichloromethane - DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve cyanuric chloride (1.0 eq) in the chosen solvent.
-
Cool the solution to 0°C in an ice bath with constant stirring.[6]
-
In a separate flask, dissolve the nucleophile (1.0 eq) and the base (1.0 eq) in the same solvent.
-
Add the nucleophile/base solution dropwise to the cyanuric chloride solution over a period of 15-20 minutes, maintaining the temperature at 0°C.[2]
-
Stir the reaction mixture at 0°C for 3-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the cyanuric chloride is consumed, pour the reaction mixture onto crushed ice.[6]
-
Filter the resulting solid precipitate and wash it with distilled water.
-
Dry the product under vacuum to yield the mono-substituted dichlorotriazine.
Workflow for Mono-substitution
Caption: Experimental workflow for the synthesis of a mono-substituted dichlorotriazine.
Protocol 2: Synthesis of a Di-substituted Monochlorotriazine
This protocol describes the second nucleophilic substitution.
Materials:
-
Mono-substituted dichlorotriazine (from Protocol 1)
-
Second Nucleophile
-
Base (e.g., K₂CO₃, DIEA)
-
Solvent (e.g., Tetrahydrofuran - THF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the mono-substituted dichlorotriazine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the second nucleophile (1.0 eq) to the solution.
-
Add the base (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.[1][6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the workup procedure will depend on the properties of the product. Common methods include extraction with an organic solvent or precipitation followed by filtration.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of a Tri-substituted Triazine
This protocol describes the final nucleophilic substitution.
Materials:
-
Di-substituted monochlorotriazine (from Protocol 2)
-
Third Nucleophile
-
Base (e.g., K₂CO₃, DIEA)
-
Solvent (e.g., Acetonitrile, Toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the di-substituted monochlorotriazine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the third nucleophile (1.0 eq) and the base (1.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 18-24 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation, extraction, or other suitable methods.
-
Purify the final tri-substituted triazine product as needed.
Microwave-Assisted Synthesis: An Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates.[7] For nucleophilic substitutions on triazines, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields.[8][9] This method is particularly beneficial for the more challenging second and third substitutions.[2] The use of microwave heating is also considered a green chemistry approach as it can minimize the use of solvents.[7][9]
Analytical Techniques for Characterization
The successful synthesis of substituted triazines requires robust analytical methods for monitoring reaction progress and characterizing the final products.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the consumption of starting materials and the formation of products in real-time.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective method for the separation and quantification of volatile and semi-volatile triazine derivatives.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing a wide range of triazine compounds, particularly in complex mixtures, without the need for derivatization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the synthesized compounds, confirming the identity and purity of the products.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, confirming the incorporation of the nucleophiles.[10]
Troubleshooting
Problem 1: Formation of di- or tri-substituted byproducts during the first substitution.
-
Cause: Poor temperature control, leading to over-reaction.[2]
-
Solution: Ensure the reaction temperature is strictly maintained at 0-5°C. Add the nucleophile solution dropwise to avoid localized heating.[2]
Problem 2: Low or no yield, especially for the second or third substitution.
-
Cause: Insufficient reactivity due to a deactivated ring or a weak nucleophile.[2]
-
Solution: Increase the reaction temperature. For the third substitution, reflux conditions are often necessary.[2] Consider using a stronger base or a more polar solvent to enhance reactivity.
Problem 3: Presence of cyanuric acid as a byproduct.
-
Cause: Hydrolysis of cyanuric chloride or its derivatives by water present in the reagents or solvents.[2]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Conclusion
The nucleophilic substitution reaction on the triazine ring is a robust and versatile tool for the synthesis of a vast array of functionalized molecules. By carefully controlling the reaction conditions, particularly the temperature, researchers can achieve selective and sequential substitution with a high degree of predictability. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to effectively utilize this powerful synthetic methodology.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Center for Biotechnology Information.[Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate.[Link]
-
Triazine. Wikipedia.[Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.[Link]
-
Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI.[Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][12][4]triazines. National Center for Biotechnology Information.[Link]
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. National Center for Biotechnology Information.[Link]
-
Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. MDPI.[Link]
-
Microwave-Assisted Triazine Synthesis: Research Guide & Papers. PapersFlow.[Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Center for Biotechnology Information.[Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed.[Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. papersflow.ai [papersflow.ai]
- 8. mdpi.com [mdpi.com]
- 9. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Triazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine as a Bifunctional Building Block for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Molecular Diversity
In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Combinatorial chemistry serves as a powerful engine for this exploration, and its success hinges on the strategic selection of versatile building blocks. 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS No. 1139245-20-7) emerges as a highly valuable scaffold, offering two distinct and orthogonally reactive sites for molecular diversification. This application note provides a comprehensive guide to leveraging the unique chemical properties of this building block for the synthesis of novel compound libraries.
The core utility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine lies in its bifunctional nature. The 1,3,5-triazine core is an electron-deficient aromatic system, rendering the chlorine atom at the C4 position susceptible to nucleophilic aromatic substitution (SNA r).[1] Concurrently, the 1-chloroethyl side chain provides a reactive handle for nucleophilic substitution, analogous to the behavior of alkyl halides. This dual reactivity allows for a two-dimensional diversification strategy, enabling the rapid generation of a vast array of structurally distinct molecules from a single, readily accessible starting material.
Physicochemical Properties and Reactivity Profile
The reactivity of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is governed by the electronic and steric environment of its two chloro-substituents.
| Property | Value | Source |
| CAS Number | 1139245-20-7 | [2] |
| Molecular Formula | C₅H₆Cl₂N₄ | Inferred |
| Molecular Weight | 209.04 g/mol | Inferred |
Reactivity at the C4-Position (Triazine Ring): The chlorine atom on the triazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the three ring nitrogens.[1][3] The reactivity of chloro-s-triazines towards nucleophiles is well-established and generally follows a temperature-dependent, stepwise substitution pattern.[3][4] For a di-substituted monochloro-s-triazine such as the title compound, the substitution of the final chlorine atom typically requires more forcing conditions (e.g., higher temperatures) compared to the first or second substitution on a trichloro-s-triazine.[4]
Reactivity at the 1-Chloroethyl Side Chain: The chlorine atom on the ethyl side chain is an alkyl halide and is susceptible to nucleophilic substitution, most likely proceeding through an Sₙ2-type mechanism. The proximity of the electron-withdrawing triazine ring may influence the reactivity of this position. The inductive effect of the carbonyl group in α-haloketones is known to enhance the polarity of the carbon-halogen bond, increasing its susceptibility to nucleophiles.[5] A similar electronic effect can be anticipated from the triazine ring.
This differential reactivity forms the basis for the strategic and potentially orthogonal functionalization of this building block.
Strategic Synthesis of a Combinatorial Library
A key advantage of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is the ability to perform sequential reactions to build a combinatorial library. A general workflow would involve the initial diversification at one of the chloro positions, followed by diversification at the second. The choice of which position to react first will depend on the desired library scope and the nature of the nucleophiles employed.
Below is a proposed workflow for a two-dimensional library synthesis:
Caption: A two-step workflow for combinatorial library synthesis.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the nucleophilic substitution on chlorotriazines and alkyl halides.[1][6] Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophiles.
Protocol 1: Nucleophilic Substitution at the C4-Position of the Triazine Ring
This protocol describes the reaction of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine with a primary or secondary amine.
Materials:
-
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
-
Nucleophile (e.g., morpholine, piperidine, or a primary amine of choice)
-
Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine nucleophile (1.1 eq).
-
Add DIEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion (disappearance of the starting material, typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-functionalized product.
| Nucleophile Type | Typical Base | Typical Solvent | Temperature (°C) |
| Primary/Secondary Amines | DIEA, K₂CO₃ | DMF, THF, Dioxane | 25 - 120 |
| Alcohols (as alkoxides) | NaH, K₂CO₃ | THF, Dioxane | 25 - 100 |
| Thiols | DIEA, Cs₂CO₃ | DMF, THF | 25 - 80 |
Protocol 2: Nucleophilic Substitution at the 1-Chloroethyl Side Chain
This protocol describes the functionalization of the product from Protocol 1 (Intermediate Library A) at the chloroethyl position.
Materials:
-
C4-functionalized triazine intermediate (from Protocol 1)
-
Nucleophile (e.g., sodium azide, potassium thioacetate, or a secondary amine)
-
Anhydrous Acetone or DMF
-
Sodium iodide (NaI, catalytic amount for some reactions)
-
TLC plates (silica gel)
-
Appropriate solvents for workup and purification
Procedure:
-
Dissolve the C4-functionalized triazine intermediate (1.0 eq) in anhydrous acetone or DMF (0.1 M).
-
Add the chosen nucleophile (1.5 eq). For less reactive nucleophiles, a catalytic amount of NaI can be added to facilitate the reaction via the Finkelstein reaction.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 6-24 hours), remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final di-functionalized library member.
Application in Drug Discovery
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Triazine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The libraries generated from 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine can be screened against various biological targets to identify novel hit compounds. The ability to systematically vary the substituents at two distinct positions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety and Handling
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a halogenated heterocyclic compound and should be handled with appropriate care in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[7] Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Chlorotriazine compounds should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a powerful and versatile building block for combinatorial chemistry. Its two distinct and reactive chloro-substituents provide an excellent platform for the rapid and efficient synthesis of diverse molecular libraries. The protocols and strategies outlined in this application note offer a starting point for researchers to explore the vast chemical space accessible from this unique scaffold, with significant potential for applications in drug discovery and materials science.
References
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Vertex AI Search.
- Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. (2008, July 3). DigitalCommons@UNL.
- Novel orthogonal synthesis of a tagged combinatorial triazine library via grignard reaction. (2009). CSIRO Publishing.
- Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. (2025, August 19). MDPI.
- Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. (2025, August 19). PubMed.
- Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012, October 27). Semantic Scholar.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024, November 22). MDPI.
- LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroform
- Novel Orthogonal Synthesis of a Tagged Combinatorial Triazine Library via Grignard Reaction. (n.d.).
- mechanism of nucleophilic substitution on dichloro-s-triazines. (n.d.). Benchchem.
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science.
- (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (n.d.).
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011, December 5). MDPI.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- SAFETY D
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006, August 14).
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21). RSC Publishing.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]
- 4. texashelp.tamu.edu [texashelp.tamu.edu]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Triazine herbicides (PIM G013) [inchem.org]
- 7. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 8. Precautions When Using Hazardous Materials – Workplace Safety in the Foodservice Industry [opentextbc.ca]
Application Notes & Protocols: A Researcher's Guide to the Safe Handling of Chlorotriazines
Abstract: This document provides a comprehensive guide to the safety precautions and personal protective equipment (PPE) required for handling chlorotriazines in a research and development setting. Recognizing the unique hazards posed by this class of compounds, these application notes offer a detailed framework for risk assessment, exposure control, and emergency preparedness. By integrating established safety protocols with an understanding of the chemical properties of chlorotriazines, this guide aims to foster a culture of safety and scientific integrity among researchers, scientists, and drug development professionals.
Introduction to Chlorotriazines and Associated Hazards
Chlorotriazines are a class of nitrogen-containing heterocyclic compounds characterized by a triazine ring substituted with one or more chlorine atoms. Prominent examples include herbicides such as atrazine, simazine, and cyanazine, as well as the reactive intermediate cyanuric chloride.[1][2] While invaluable in various applications, their chemical properties necessitate stringent safety protocols.
The primary hazards associated with chlorotriazines include:
-
Dermal, Ocular, and Respiratory Irritation: Direct contact can cause moderate to severe irritation of the skin and eyes.[3][4][5] Inhalation of dusts or mists may lead to respiratory tract irritation, coughing, and shortness of breath.[6][7]
-
Sensitization: Some individuals may develop allergic skin reactions (contact dermatitis) after repeated exposure.[3][7] There is also evidence suggesting that certain chlorotriazine derivatives could act as respiratory sensitizers, potentially leading to occupational asthma.[8]
-
Systemic Toxicity: While acute toxicity varies among specific compounds, ingestion or significant absorption can be harmful.[3] Long-term exposure to some chlorotriazines has been investigated for potential endocrine-disrupting effects and carcinogenicity, although the direct relevance to human risk is a subject of ongoing research.[1][5][9][10]
-
Reactivity: Certain chlorotriazines, such as cyanuric chloride, are highly reactive. They can react violently with water, producing heat and corrosive byproducts like hydrochloric acid.[6][11] Decomposition under heat or fire can release toxic fumes, including hydrogen chloride and nitrogen oxides.[4][6]
Given these hazards, a thorough understanding and implementation of safety procedures are not merely best practices but essential components of responsible research.
The Hierarchy of Controls: A Framework for Safety
The most effective approach to mitigating risks associated with chlorotriazines is to follow the hierarchy of controls. This framework prioritizes control measures from most to least effective.
Caption: Hierarchy of controls for managing chlorotriazine exposure.
Personal Protective Equipment (PPE) is the final line of defense and should be used in conjunction with higher-level controls like engineering and administrative measures.[12][13]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and must be based on a risk assessment of the specific chlorotriazine and the experimental procedure.[14] Always consult the Safety Data Sheet (SDS) for the specific compound being used.[15]
Hand Protection
-
Glove Selection: Wear chemical-resistant gloves.[3][16] Suitable materials include nitrile rubber, butyl rubber, and Viton®.[3] Avoid using latex, cotton, or leather gloves as they offer inadequate protection.[17] The thickness of the glove material is also a critical factor; for highly corrosive or reactive chlorotriazines, consider heavier-duty gloves.
-
Glove Inspection and Use: Before each use, inspect gloves for any signs of degradation, punctures, or tears. Do not reuse disposable gloves. When removing gloves, do so without touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[3][18]
Eye and Face Protection
-
Standard Laboratory Use: At a minimum, chemical splash goggles are required whenever handling chlorotriazines.[3][19] Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Procedures: For tasks with a higher risk of splashing or aerosol generation (e.g., weighing powders, preparing concentrated solutions, heating), a face shield should be worn in addition to chemical splash goggles.[11]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.
-
Coveralls and Aprons: For large-scale operations or when there is a significant risk of splashing, consider wearing chemical-resistant coveralls or an apron over the lab coat.[13][17]
-
Footwear: Closed-toe shoes are required in all laboratory settings. For handling larger quantities of chlorotriazines, chemical-resistant footwear or shoe covers are recommended.[3]
Respiratory Protection
The need for respiratory protection is determined by the specific chlorotriazine, its physical form (solid vs. liquid), and the potential for aerosol or vapor generation.[20]
-
Engineering Controls as Primary Protection: A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs), or during emergency situations such as a spill, respiratory protection is required.[20][21]
-
Respirator Selection:
-
For Particulates (Powders/Dusts): A NIOSH-approved air-purifying respirator (APR) with N, R, or P series particulate filters is appropriate.[3][17]
-
For Vapors/Gases: An APR with chemical cartridges specific for organic vapors and acid gases may be necessary, particularly when handling volatile chlorotriazines or during reactions that may generate hazardous fumes.[21][22]
-
High Concentrations or Emergencies: For high concentrations, unknown concentrations, or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.[11][21]
-
A formal respiratory protection program, including fit testing and training, is mandatory for all personnel required to wear respirators.[20]
Safe Handling and Storage Protocols
General Handling Practices
-
Designated Work Area: Conduct all work with chlorotriazines in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[16]
-
Avoid Dust and Aerosol Generation: When handling solid chlorotriazines, use techniques that minimize dust formation.[16] Avoid creating aerosols when transferring liquids.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where chlorotriazines are handled.[3] Wash hands thoroughly after handling these compounds, even if gloves were worn.[18]
Storage
-
Containers: Keep chlorotriazines in their original, tightly sealed containers.[2]
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[2][22]
-
Segregation: Store chlorotriazines separately from incompatible materials, such as strong acids, bases, and oxidizing agents.[18] Specifically, reactive chlorotriazines like cyanuric chloride must be stored away from water and other protic solvents.[6]
Spill and Emergency Procedures
Minor Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3][23] For solid spills, carefully sweep or scoop the material to avoid raising dust.[4] Do not use water on spills of water-reactive chlorotriazines like cyanuric chloride. [7]
-
Cleanup: Collect the absorbed or spilled material into a labeled, sealed container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent (as recommended in the SDS) followed by soap and water.[4]
Major Spills or Releases
-
Evacuate the laboratory immediately and alert others.
-
Activate the nearest fire alarm if there is a fire or significant release.
-
Contact your institution's emergency response team and provide them with the identity and quantity of the spilled material.
-
Do not re-enter the area until it has been cleared by safety professionals.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][19] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3][24] Remove contact lenses if present and easy to do so.[19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][22] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[25] Seek immediate medical attention.[22]
-
Ingestion: Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Waste Disposal
All chlorotriazine waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3][26]
-
Collection: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of chlorotriazines down the drain.[26] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[27]
Summary of Key Chlorotriazine Hazards and PPE
| Chlorotriazine Example | CAS Number | Primary Hazards | Recommended Minimum PPE |
| Atrazine | 1912-24-9 | Moderate eye and skin irritant, harmful if swallowed or inhaled, potential endocrine disruptor.[1][3][18] | Chemical splash goggles, nitrile gloves, lab coat. |
| Simazine | 122-34-9 | Skin and eye irritant, potential for reproductive effects in animal studies.[1][5] | Chemical splash goggles, nitrile gloves, lab coat. |
| Cyanuric Chloride | 108-77-0 | Corrosive to skin, eyes, and respiratory tract. Reacts violently with water. Fatal if inhaled.[6][7][28] | Face shield and chemical splash goggles, chemical-resistant gloves (e.g., butyl rubber), lab coat, consider APR with acid gas cartridge even in a fume hood. |
| Anilazine | 101-05-3 | Severe eye irritant, potential skin irritant.[4] | Chemical splash goggles, nitrile gloves, lab coat. |
Note: This table provides a summary. Always refer to the specific SDS for the compound in use for detailed and authoritative guidance.
Conclusion
Working with chlorotriazines requires a proactive and informed approach to safety. By understanding the inherent hazards and diligently applying the principles of the hierarchy of controls—from utilizing engineering solutions like fume hoods to the correct selection and use of personal protective equipment—researchers can significantly mitigate the risks of exposure. These application notes and protocols serve as a foundation for developing robust, lab-specific standard operating procedures that protect the health and safety of all personnel in the scientific community.
References
- Safety Data Sheet CHARGER MAX® ATZ LITE. (2007, September 12).
- Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. (2025, October 3).
-
Triazine Pesticides Standard - Safety Data Sheet. (2019, April 1). Agilent Technologies. Retrieved from [Link]
-
Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Personal Protective Equipment - Pesticide Environmental Stewardship. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Chlorine - CDC. (2019, November 22). The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Atrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Occupational Safety and Health Administration. Retrieved from [Link]
-
CYANURIC CHLORIDE. International Programme on Chemical Safety. Retrieved from [Link]
-
Triazine Cumulative Human Health Risk Assessment D447476 Page 1 of 38 - Regulations.gov. (2018, July 10). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Retrieved from [Link]
-
TRIAZINES. The University of California, Davis. Retrieved from [Link]
-
ATRAZINE 4L SAFETY DATA SHEET - CDMS.net. Retrieved from [Link]
-
Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1). University of Missouri Extension. Retrieved from [Link]
-
Chlorotriazine Herbicides and Metabolites Activate an ACTH-dependent Release of Corticosterone in Male Wistar Rats - Oxford Academic. (2009, November 15). Retrieved from [Link]
-
Validity of Methods to Predict the Respiratory Sensitizing Potential of Chemicals: A Study with a Piperidinyl Chlorotriazine Derivative That Caused an Outbreak of Occupational Asthma - Oxford Academic. (2003, December 15). Retrieved from [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. (2013, January 22). Retrieved from [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Retrieved from [Link]
-
Common Name: CYANURIC TRICHLORIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. Retrieved from [Link]
-
Work instruction: What to do in case of a chemical incident. (2024, July 5). Retrieved from [Link]
-
Chlorine - Regulations.gov. Occupational Safety and Health Administration. Retrieved from [Link]
-
ICSC 1231 - CYANURIC CHLORIDE - Inchem.org. (2021). International Programme on Chemical Safety. Retrieved from [Link]
-
Safe Storage And Disposal Of Pesticides - epa nepis. (1977, May). U.S. Environmental Protection Agency. Retrieved from [Link]
-
1910.119 - Process safety management of highly hazardous chemicals. - OSHA. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Atrazine 90DF Safety Data Sheet - CommoditAg. (2015, May 29). Retrieved from [Link]
-
Storage, and Disposal of Pesticides - Nebraska Extension Publications. University of Nebraska-Lincoln Extension. Retrieved from [Link]
-
Pesticide use and personal protective equipment - Health.vic. (2024, December 27). Victoria State Government Health and Human Services. Retrieved from [Link]
-
Short‐term effects of chlorotriazines on estrus in female Sprague‐Dawley and Fischer 344 rats - Taylor & Francis. (2009, October 19). Retrieved from [Link]
-
Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds. (2021, December 1). Retrieved from [Link]
-
Personal Protective Equipment for Pesticide Handlers | US EPA. (2025, August 6). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - MDPI. (2023, March 16). Retrieved from [Link]
-
Cyanuric chloride CAS N°: 108-77-0. (2001, September 25). European Chemicals Bureau. Retrieved from [Link]
-
The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. Retrieved from [Link]
-
Appendix L – What to Do in a Chemical Emergency - EPA. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay - U.S. Environmental Protection Agency. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Radioactive Material - University of Cincinnati. Retrieved from [Link]
Sources
- 1. Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. cdms.telusagcg.com [cdms.telusagcg.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. dep.nj.gov [dep.nj.gov]
- 6. CYANURIC CHLORIDE [training.itcilo.org]
- 7. nj.gov [nj.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ICSC 1231 - CYANURIC CHLORIDE [inchem.org]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. Pesticide use and personal protective equipment [health.vic.gov.au]
- 14. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. echemi.com [echemi.com]
- 17. extension.missouri.edu [extension.missouri.edu]
- 18. nj.gov [nj.gov]
- 19. commoditag.com [commoditag.com]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 21. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 22. CCOHS: Chlorine [ccohs.ca]
- 23. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 24. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. nems.nih.gov [nems.nih.gov]
- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 28. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Overview of the Synthetic Pathway
The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is typically achieved via a sequential nucleophilic aromatic substitution (SNAr) starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). The core principle of this synthesis relies on the decreasing reactivity of the chlorine atoms with each successive substitution. This allows for controlled, stepwise functionalization by carefully managing reaction conditions, most notably temperature.[1][2]
The general empirical rule for substituting chlorines on the triazine ring is as follows:
-
First substitution: Occurs at low temperatures (typically 0–5 °C).
-
Second substitution: Requires intermediate temperatures (often room temperature).
-
Third substitution: Necessitates elevated temperatures (>60 °C).[1]
This guide focuses on a two-step process to achieve the desired di-substituted product.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Poor Selectivity in Step 1 (Mono-amination)
Question: "My initial reaction of cyanuric chloride with ammonia results in a low yield of the desired 2-amino-4,6-dichloro-1,3,5-triazine. My analysis (TLC/LC-MS) shows significant amounts of di- and tri-substituted byproducts, along with unreacted starting material."
Answer: This is a classic selectivity problem stemming from inadequate control of reaction conditions. The first chlorine substitution is highly exothermic and rapid. If the temperature is not strictly maintained, localized heating will provide sufficient energy to overcome the activation barrier for the second substitution, leading to over-reaction.
Causality & Solutions:
-
Temperature Control is Paramount: The substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[3] The reaction must be maintained rigorously between 0 and 5 °C.
-
Action: Use an ice-salt bath for cooling and monitor the internal reaction temperature with a thermometer, not just the bath temperature.
-
-
Rate of Addition: Adding the ammonia solution too quickly can cause localized temperature spikes and concentration gradients, promoting the formation of di-substituted products.
-
Action: Add the ammonia solution dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring to ensure rapid dispersion and heat exchange.
-
-
Stoichiometry and Base: Ensure you are using a slight excess of the amine and at least one equivalent of a mild base (like sodium carbonate or sodium bicarbonate) for every equivalent of HCl produced.[1][4] This prevents the protonation of the amine nucleophile and the product, which would deactivate them.
| Parameter | Standard Condition | Optimized Condition for High Selectivity |
| Temperature | 0-10 °C | 0-5 °C (internal) |
| Ammonia Addition | Added over 30 min | Dropwise over 1.5-2 hours |
| Stirring | Moderate | Vigorous mechanical stirring |
| Base | 1.0 eq. NaHCO₃ | 1.1 eq. NaHCO₃ |
Issue 2: Stalled or Incomplete Reaction in Step 2 (Alkylation)
Question: "The second step of my synthesis is not proceeding. After adding the alkylating agent and Lewis acid catalyst, TLC analysis shows my starting material (2-amino-4,6-dichloro-1,3,5-triazine) remains largely unreacted even after several hours."
Answer: This issue arises from the reduced reactivity of the triazine ring after the first substitution. The electron-donating amino group deactivates the ring towards further electrophilic attack (in a Friedel-Crafts context) and reduces the electrophilicity of the remaining C-Cl bonds for SNAr. Driving this second reaction requires more forcing conditions than the first.
Causality & Solutions:
-
Insufficient Thermal Energy: The second substitution requires a higher activation energy.[1]
-
Action: Slowly and carefully warm the reaction mixture to room temperature after the initial addition. If the reaction is still sluggish, gently heat to 35-40 °C. Monitor progress by TLC every hour.
-
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be inactive due to moisture or may be complexing with the amino group.
-
Action: Use freshly opened or sublimed AlCl₃. Ensure the reaction is conducted under strictly anhydrous conditions (e.g., under an inert atmosphere of N₂ or Ar). Consider increasing the catalyst loading from catalytic to stoichiometric amounts.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Action: Use a non-coordinating, anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE). Solvents like THF can complex with the Lewis acid, reducing its activity.
-
Issue 3: Complex Product Mixture and Byproduct Formation in Step 2
Question: "My second reaction step produces the desired product, but it's contaminated with a host of byproducts, making purification a nightmare. What are these side reactions and how can I prevent them?"
Answer: A complex product mixture indicates a lack of reaction control, leading to several possible side reactions. Understanding these potential pathways is key to suppression.
Causality & Solutions:
-
Hydrolysis: Chloro-s-triazines are susceptible to hydrolysis, especially in the presence of moisture and under the potentially acidic conditions of the reaction or workup. This can replace the desired chlorine with a hydroxyl group, forming a triazinone.[5]
-
Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. During workup, use brine washes and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
-
N-Alkylation: The amino group is also a nucleophile and can potentially react with the alkylating agent or another molecule of the chlorinated starting material.
-
Action: This is often suppressed by the Lewis acid complexing with the amino group. If N-alkylation is a persistent issue, consider a colder initial reaction temperature during the addition of the alkylating agent before slowly warming.
-
-
Polymerization/Degradation: Overheating or using an overly aggressive Lewis acid can lead to the decomposition of the triazine ring or polymerization of the reagents.
-
Action: Maintain strict temperature control. Do not exceed 40-50 °C unless absolutely necessary and validated by small-scale trials. Consider a milder Lewis acid, such as ZnCl₂ or FeCl₃.
-
Caption: Troubleshooting decision tree for side reactions in Step 2.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring. Use a mobile phase like 30-50% ethyl acetate in hexanes. Cyanuric chloride will have a high Rf, the mono-amino intermediate a lower Rf, and the final, more polar product an even lower Rf. Staining with potassium permanganate can help visualize the spots. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the masses of the starting material, intermediate, and product.
Q2: My final product seems to degrade on silica gel during column chromatography. What are my options? A2: The residual chlorine on the triazine ring makes it susceptible to hydrolysis on the acidic surface of standard silica gel.[5] First, try neutralizing your silica gel by preparing a slurry with 1% triethylamine in your eluent and then packing the column. Alternatively, if the product is a solid, recrystallization is a superior purification method that avoids this issue.[6] A solvent system like ethanol/water or ethyl acetate/heptane may be effective.
Q3: What are the primary safety precautions for this synthesis? A3: Cyanuric chloride is a lachrymator and is reactive towards nucleophiles, including water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reactions generate hydrogen chloride (HCl) gas, which must be scrubbed by the base in the reaction or properly vented. Always quench reactions carefully by slowly adding them to an ice-water mixture.
Q4: Can I add the (1-chloroethyl) group first and then the amino group? A4: While possible, it is not the recommended route. The first substitution deactivates the ring, making the second substitution harder. An alkyl group is less deactivating than an amino group, meaning the second substitution (amination) would be comparatively easier to control than the alkylation of the amino-dichloro-triazine. The proposed route (amination then alkylation) is generally more established and controllable.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend cyanuric chloride (1.0 eq.) in acetone (5 mL per gram of TCT) and cool the mixture to 0 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium bicarbonate (1.1 eq.) in water and add aqueous ammonia (28%, 1.05 eq.). Cool this solution to 0 °C.
-
With vigorous stirring, add the cold ammonia/bicarbonate solution dropwise to the cyanuric chloride suspension over 1.5 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexanes). Upon completion, filter the white precipitate and wash it thoroughly with cold water, followed by a small amount of cold acetone.
-
Dry the resulting white solid under vacuum to yield the product. Expect yields in the range of 85-95%.
Protocol 2: Synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
-
To a dry, three-necked flask under a nitrogen atmosphere, add 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq.) and anhydrous dichloroethane (DCE) (10 mL per gram).
-
Cool the suspension to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, keeping the temperature below 10 °C.
-
Add 1,1-dichloroethane (1.5 eq.) dropwise.
-
After addition, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
-
Gently warm the mixture to 40 °C and stir for an additional 6-12 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction back to 0 °C and very slowly quench by adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization from heptane/ethyl acetate to afford the final product.
References
-
Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109. Available at: [Link]
-
Abdel-Moty, S. G., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 31. Available at: [Link]
-
Bakharev, V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]
-
PapersFlow. (n.d.). Microwave-Assisted Triazine Synthesis: Research Guide & Papers. Retrieved from [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]
-
Sa e Melo, M. L., & Campos Neves, A. S. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Available at: [Link]
-
Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines. Retrieved from [Link]
-
Sharma, P., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Chemistry, 25(1), 107-124. Available at: [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. Available at: [Link]
-
Albericio, F., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
Technical Support Center: Identification and Minimization of Byproducts in Triazine Synthesis
Welcome to the comprehensive technical support guide for navigating the complexities of triazine synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing expert insights and actionable troubleshooting strategies to identify, minimize, and eliminate common byproducts. Our focus is on delivering practical, field-tested knowledge to enhance the purity, yield, and overall success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges encountered during the synthesis of triazine derivatives, offering in-depth explanations and robust solutions.
FAQ 1: My 1,2,4-triazine synthesis with an unsymmetrical 1,2-dicarbonyl compound is yielding a hard-to-separate mixture of products. What is the cause and how can I resolve this?
Answer:
You are most likely encountering the formation of regioisomers . This is a prevalent issue when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone. The condensation can occur at either of the two distinct carbonyl groups, leading to a mixture of two different 1,2,4-triazine isomers.[1]
Causality and Minimization Strategies:
The formation of regioisomers is often governed by a combination of electronic and steric factors. By strategically manipulating the reaction conditions, you can often favor the formation of one isomer over the other.
-
Reaction Conditions: The polarity of the solvent and the reaction temperature can significantly influence regioselectivity. It is recommended to systematically vary these parameters. For instance, employing less polar solvents at lower temperatures may enhance the selectivity of the reaction.[1]
-
Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby promoting the formation of a single regioisomer.[1]
Troubleshooting Workflow for Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
Purification of Regioisomers:
If a mixture of regioisomers is unavoidable, their separation can be challenging due to their similar physical properties.[1]
| Purification Technique | Description |
| Semi-Preparative HPLC | Highly effective for separating isomers with subtle differences in polarity. Method development is key to achieving baseline separation.[1] |
| Fractional Crystallization | Can be attempted if the isomers exhibit sufficiently different solubilities in a particular solvent system. This is often an empirical process.[1] |
| Column Chromatography | Standard column chromatography on silica gel may be effective if there is a significant difference in the polarity of the isomers.[1] |
FAQ 2: I am observing significant hydrolysis of my triazine product. How can I prevent this?
Answer:
The triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening and the formation of various degradation products.[1] The stability of the triazine ring is highly dependent on the nature and position of its substituents.[1]
Minimization and Control Strategies:
| Parameter | Recommended Action |
| pH Control | Maintain a neutral pH during the reaction workup and purification. If acidic or basic conditions are necessary, they should be as mild and brief as possible.[1] |
| Temperature | Avoid excessive heating during purification steps, as this can accelerate hydrolysis.[1] |
| Solvent Choice | Use anhydrous solvents for the reaction and workup whenever possible to minimize the presence of water.[1] |
| Substituent Effects | Be mindful that electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water.[1] |
FAQ 3: My cyclotrimerization of nitriles to form a 1,3,5-triazine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the cyclotrimerization of nitriles are a common challenge, often due to the harsh reaction conditions that are typically required.[2]
Troubleshooting Workflow for Low-Yield Triazine Synthesis
Caption: Troubleshooting workflow for low-yield triazine synthesis.
Detailed Analysis of Potential Causes and Solutions:
-
Incomplete Conversion: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Microwave-assisted synthesis has been demonstrated to reduce reaction times from hours to minutes and significantly increase yields.[2][3]
-
Steric Hindrance: Ortho-substituted aromatic nitriles can result in very low yields due to steric hindrance, which impedes the cyclization process.[2]
-
Catalyst Inefficiency: The choice of catalyst is critical. While strong acids are traditionally used, they can lead to degradation of the product. Lewis acids, such as yttrium salts or silica gel-supported catalysts, can facilitate milder reaction conditions.[2]
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid, or hydrolysis of the triazine ring itself.[2]
-
Nucleophilic Substitution: If using solvents such as piperidine or morpholine, they can react with substituted benzonitriles, leading to undesired nucleophilic aromatic substitution byproducts.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture you intend to use for elution.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude triazine derivative in a minimal amount of a suitable solvent, ideally the chromatography eluent.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound has high solubility when hot and low solubility when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Analytical Methods for Byproduct Identification
A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying triazine products and byproducts. A C18 column with an acetonitrile-water mobile phase is a common starting point.[4][5]
-
Gas Chromatography (GC): GC, particularly when coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is highly effective for the analysis of volatile triazine derivatives.[5][6]
-
Mass Spectrometry (MS): Coupling LC or GC with MS allows for the determination of the molecular weights of byproducts, providing crucial information for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of both the desired product and any isolated byproducts.
References
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem.
- identifying and minimizing side products in 1,2,4-triazine synthesis - Benchchem.
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging | ACS Omega. ACS Publications.
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Study of the Reaction Mechanism of Triazines and Associated Species for H 2 S Scavenging.
- Side reactions and byproduct formation in triazine synthesis - Benchchem.
- Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
- Technical Support Center: Purification of 3-Amino-1,2,4-triazine Compounds - Benchchem.
- WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents.
-
Selective Synthesis of N-[7][8]Triazinyl-α-Ketoamides and N-[7][8]Triazinyl-Amides from the Reactions of 2-Amine-[7][8]Triazines with Ketones - PMC. Available at:
- Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC.
- Chromatographic methods for analysis of triazine herbicides - PubMed.
- A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds.
- (PDF) Studies on Microwave Assisted Synthesis of Triazines from Byproducts of Oil Processing Industries - Academia.edu.
- Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater - U.S. Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Studies on Microwave Assisted Synthesis of Triazines from Byproducts of Oil Processing Industries [academia.edu]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Answering the call for advanced technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. The purity of this triazine derivative is paramount for the reliability of downstream applications, from biological assays to synthetic transformations, and this guide is structured to help you achieve the highest standards of quality.
This guide is organized into a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during the purification of this specific triazine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended initial workup procedure for my crude reaction mixture containing 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine?
Answer: An effective initial workup is crucial to remove catalysts, salts, and highly polar or non-polar byproducts before proceeding to more refined purification techniques. A standard liquid-liquid extraction is highly recommended.
-
Rationale: The triazine core, with its amine and chloro-substituents, imparts moderate polarity to the molecule. This allows for its preferential partitioning into a suitable organic solvent, leaving water-soluble impurities (like inorganic salts from the reaction) in the aqueous phase.
-
Procedure:
-
Quench the reaction mixture, often by carefully adding it to water or an ice-water mixture.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM).[1] Ethyl acetate is a common first choice due to its moderate polarity and ease of removal.
-
Perform the extraction three times to ensure maximum recovery of your product.
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1]
-
Q2: My crude product is an oil/solid. Should I start with column chromatography or recrystallization?
Answer: The choice depends on the purity and physical state of your crude product.
-
For Oily or Highly Impure Solids (>10-15% impurities): Start with flash column chromatography. Chromatography is superior for separating multiple components in a complex mixture.[1] It effectively removes byproducts with significantly different polarities from your target compound.
-
For Crystalline Solids with Minor Impurities (<10%): Recrystallization is an excellent and often more scalable choice. It is highly effective at removing small amounts of impurities from a solid matrix, yielding a product of very high purity.[1][2]
Below is a decision workflow to guide your choice:
Sources
Technical Support Center: Overcoming Solubility Issues of Triazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet challenging issue of poor triazine compound solubility in reaction solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Real-Time Problem Solving
This section is for when you are actively facing a solubility challenge in the lab.
Scenario 1: My triazine compound precipitates or "crashes out" of the reaction mixture upon reagent addition or temperature change.
Probable Causes:
-
Solvent Polarity Mismatch: The polarity of your solvent system may have shifted outside the optimal range for your specific triazine derivative. The principle of "like dissolves like" is fundamental; highly non-polar triazines (e.g., those with multiple phenyl groups) require non-polar solvents, while more polar triazines (like melamine) prefer polar environments[1][2].
-
Supersaturation: You may have created a supersaturated solution, often by heating to dissolve the compound, which is inherently unstable. Any slight change, such as cooling or the introduction of a new chemical species, can trigger rapid precipitation.
-
Common Ion Effect or Salting Out: The addition of a salt or a reagent that introduces a common ion can decrease the solubility of your triazine compound[3].
-
pH Shift: For triazines with basic amine groups, such as melamine, a change in pH can drastically alter solubility. Acidic conditions can protonate these groups, increasing solubility, while neutral or basic conditions may cause precipitation[1][4].
Step-by-Step Solutions:
Solution A: Optimize the Solvent System with Co-solvents
A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties and enhance the solubility of a solute[5]. This is often the most effective first step.
Protocol: Co-solvent Screening
-
Selection: Choose a set of 3-5 water-miscible organic co-solvents with varying polarities. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), ethanol, and propylene glycol[6][7]. For many triazines, polar aprotic solvents like DMSO and DMF are excellent starting points[6][8].
-
Preparation: In separate vials, dissolve a small, known amount of your triazine compound in your primary reaction solvent to the point of saturation.
-
Titration: Add one of the selected co-solvents dropwise to each vial, vortexing after each addition, until the compound fully dissolves. Record the volume of co-solvent required.
-
Evaluation: The co-solvent that dissolves the compound with the smallest volume percentage is often the most effective.
-
Reaction Compatibility Check: Crucially, ensure the chosen co-solvent is inert under your reaction conditions and does not interfere with downstream purification.
Solution B: Leverage Temperature Effects
For many compounds, solubility increases with temperature[1][9].
Protocol: Temperature Optimization
-
Controlled Heating: Slowly heat your reaction mixture in a controlled manner (e.g., using an oil bath with a thermostat) while stirring vigorously.
-
Determine Dissolution Temperature: Note the temperature at which your compound fully dissolves.
-
Maintain Temperature: Run your reaction at or slightly above this temperature to maintain solubility.
-
Caution: Be aware of the boiling point of your solvent and the thermal stability of your reactants. Unwanted side reactions or solvent loss can occur at elevated temperatures. For example, melamine sublimes at 300°C and decomposes at 354°C[4].
Solution C: Adjust the pH of the Medium
For triazines with ionizable functional groups, pH modification is a powerful tool[10][11].
Protocol: pH Adjustment
-
Identify Ionizable Groups: Determine if your triazine has acidic or basic sites. Most amino-substituted triazines are weakly basic[4][12].
-
Test Acidification/Basification: In a small-scale test, add a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) dropwise to a suspension of your compound in the solvent.
-
Observe Solubility: Note if the compound dissolves upon pH change. The solubility of melamine, for instance, increases in acidic conditions due to the protonation of its amine groups[1][4].
-
Reaction Stability: Confirm that your starting materials and target product are stable at the new pH. The hydrolysis rate of some triazines is strongly dependent on pH[13][14].
Troubleshooting Decision Workflow
This diagram outlines a logical flow for addressing solubility problems.
Caption: A decision tree for troubleshooting triazine solubility.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the experimental planning phase.
Q1: What are the best starting solvents for common triazine compounds?
The choice of solvent is highly dependent on the substituents on the triazine ring.
| Triazine Type | Substituents | Recommended Solvents | Rationale & Citations |
| Melamine-like | Amino, Hydroxyl | DMSO, Hot Ethylene Glycol, Pyridine, Formaldehyde, Acetic Acid | These triazines are polar and can form hydrogen bonds. Polar protic and aprotic solvents are effective.[4][15] |
| Atrazine-like | Alkylamino, Chloro | DMSO, DMF, Ethanol, Acetone, Chloroform | Moderately polar with some non-polar character. Require solvents that can accommodate both features.[6][8][16] |
| Triphenyltriazines | Phenyl, Aryl | Benzene, Toluene, Ether, Chloroform | Highly non-polar and hydrophobic due to the phenyl groups. Require non-polar aromatic or ethereal solvents.[2] |
Q2: My reaction requires an aqueous system, but my triazine is insoluble in water. What should I do?
This is a classic challenge. Beyond using a co-solvent like ethanol or DMSO in small amounts[5][6], you can explore hydrotropy .
-
What is Hydrotropy? It's a solubilization process where a large amount of a second solute, called a hydrotrope, is added to increase the aqueous solubility of a primary solute[17][18][19]. Hydrotropes are amphiphilic but have a small hydrophobic part, preventing the formation of organized micelles like surfactants[20].
-
How does it work? Hydrotropes are thought to work by forming weak, non-covalent interactions and stack-type aggregations with the solute molecules, effectively shielding the hydrophobic parts of the triazine from the aqueous environment[17][21].
-
Common Hydrotropes: Sodium benzoate, sodium salicylate, urea, and nicotinamide are common examples[18]. Using a blend of hydrotropes at lower individual concentrations can sometimes produce a synergistic effect and reduce potential side effects or interference[19][20].
Mechanism of Hydrotropic Solubilization
This diagram illustrates the proposed mechanism of action for hydrotropic agents.
Caption: Hydrotropes (H) form weak complexes with triazine (T).
Q3: Are there any "green" or more environmentally friendly solvent options for dissolving triazines?
Yes. An emerging area of interest is the use of Deep Eutectic Solvents (DES) .
-
What are DES? DES are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components[22][23].
-
Advantages: They are often biodegradable, non-toxic, have low vapor pressure, and are relatively inexpensive to prepare[24]. They can be excellent media for organic synthesis and have been shown to dissolve a wide range of organic compounds[23][25][26].
-
Common Components: A very common DES is formed from choline chloride (a quaternary ammonium salt) and urea[24]. By changing the components, the properties of the DES can be tuned to suit a specific application.
Q4: How does the substitution pattern on the triazine ring affect solubility?
The substitution pattern is the single most important factor determining a triazine's solubility.
-
Polar Groups (-NH2, -OH): Increase polarity and the potential for hydrogen bonding, favoring solubility in polar solvents like water (at the right pH), alcohols, and DMSO[1][14].
-
Alkyl Groups (-CH3, -CH2CH3): Increase non-polar character. As the alkyl chain length increases, solubility in polar solvents decreases, while solubility in non-polar solvents like hexanes or toluene increases[27].
-
Aromatic Groups (-Phenyl): Significantly increase non-polar character and hydrophobicity, making the compound soluble in aromatic solvents like toluene and benzene but insoluble in water[2].
-
Halogens (-Cl): The chloro group in atrazine, for example, adds some polarity but the overall molecule is still quite hydrophobic, leading to good solubility in moderately polar organic solvents[11][16].
By carefully analyzing the functional groups on your specific triazine derivative, you can make a highly educated guess about the best solvent class to begin your experiments with, saving valuable time and resources.
References
- A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. Research Journal of Pharmacy and Technology.
- Cosolvent. Wikipedia.
- Melamine | Solubility of Things.
- Solubility Of Melamine Overview Clearly.
- PRODUCT INFORMATION -
- Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology.
- Solubility Measurement and Thermodynamic Properties of Atrazine in 13 Pure Solvents from 283.15 to 323.15 K.
- Special Issue : Deep Eutectic Solvents in Organic Synthesis. MDPI.
- A review: Hydrotropy a solubility enhancing technique.
- Table 4-2, Physical and Chemical Properties of
- Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Royal Society of Chemistry.
- Prospects of using melamine solutions in reactive solvents in polymer technology. Polimery.
- Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Strategies in poorly soluble drug delivery systems. Chemical and Process Engineering.
- 1,3,5-triphenyl-1,3,5-triazinane | Solubility of Things.
- Deep Eutectic Solvents to Organic Synthesis.
- hydrotropic-solubilization.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Cosolvent and Complex
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Hydrotropic Solubilization: Tool for Eco-Friendly Analysis. IJPPR.
- How does temperature modulate the structural properties of aggregated melamine in aqueous solution—An answer from classical molecular dynamics simul
- Melamine and deriv
- Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K.
- Deep Eutectic Solvents in Organic Synthesis | Request PDF.
- Chapter 3 Deep Eutectic Solvents in Organic Synthesis. Semantic Scholar.
- Triazine-Based Scavengers: Can They Be a Potential for Formation Damage?.
- How to prepare Atrazine in DMSO or DMF ?.
- Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry.
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. ajptonline.com [ajptonline.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. eijppr.com [eijppr.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. semanticscholar.org [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Triazine Synthesis via Nitrile Cyclotrimerization
Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1,3,5-triazines through the cyclotrimerization of nitriles. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions for enhanced yield, purity, and efficiency.
Troubleshooting Guide: Overcoming Common Hurdles in Triazine Synthesis
This section is dedicated to resolving specific issues you may encounter during your experiments. We delve into the causality behind these problems and offer practical solutions.
Low Yield and Incomplete Reactions
Q1: My triazine yield is unexpectedly low. What are the primary factors I should investigate?
A low yield in triazine cyclotrimerization can be attributed to several factors, primarily revolving around the nitrile substrate, reaction conditions, and catalyst efficacy. A primary consideration is the electronic and steric nature of the nitrile. Strong electron-withdrawing groups can deactivate the nitrile, making it less susceptible to cyclotrimerization, while bulky substituents can sterically hinder the formation of the triazine ring.[1]
Inadequate temperature, suboptimal reaction time, or an inappropriate solvent can also lead to reduced yields.[1] For instance, some reactions may require harsh conditions, such as high temperatures and pressures, to proceed efficiently.[2]
Q2: My reaction is not proceeding to completion. What could be the cause?
An incomplete reaction is often linked to issues with the catalyst. The chosen catalyst, which can be a Lewis acid, Brønsted acid, or a transition metal complex, may not be suitable for your specific nitrile substrate.[1][3]
Catalyst deactivation, or "poisoning," is another frequent culprit. Impurities in the starting materials or solvent, such as water, can hydrolyze or bind to the active sites of the catalyst, rendering it ineffective.[1] Ensure all your reagents and solvents are pure and dry. The concentration of the catalyst is also critical; an insufficient amount may not be enough to drive the reaction to completion.[1]
Side Product Formation and Purification Challenges
Q3: I am observing significant side product formation. What are they and how can I minimize them?
Side product formation is a common reason for low yields of the desired triazine. In nitrile trimerization, common side products can include linear oligomers or other heterocyclic compounds.[1] The formation of these byproducts is often promoted by harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[1]
To minimize side products, it is crucial to optimize the reaction temperature and time. Additionally, the choice of catalyst can influence the selectivity of the reaction. Some catalysts may have a higher propensity to promote side reactions.[1] Careful purification of the final product is essential to remove these impurities.[1][4]
Q4: What are the most effective methods for purifying my triazine product?
A general and effective purification strategy involves quenching the reaction mixture, followed by extraction and then either recrystallization or column chromatography.[4]
-
Quenching and Extraction: The reaction can be quenched by adding a large volume of water. The crude product can then be filtered if it precipitates, or extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[4][5]
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the crude product at high temperatures but not at low temperatures, while the impurities should remain soluble at all temperatures. Heptane is often used for recrystallizing triazine derivatives.[4][5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. A common mobile phase for triazine derivatives is a mixture of hexane and ethyl acetate.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reaction parameters.
Temperature Considerations
Q1: How does temperature affect triazine synthesis, and how do I determine the optimal temperature?
Temperature is a critical parameter that directly influences the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products if excessive.[1] The optimal temperature depends on the specific nitrile substrate, catalyst, and solvent used. For some systems, high temperatures (e.g., 150 °C) are necessary to drive the reaction.[3] In other cases, particularly with highly reactive nitriles or sensitive functional groups, lower temperatures may be required to maintain selectivity.[6][7][8]
Experimental Protocol: Temperature Screening
-
Set up a series of small-scale reactions in parallel.
-
Keep the concentrations of reactants, catalyst, and solvent constant across all reactions.
-
Vary the temperature in systematic increments (e.g., 10-20 °C) for each reaction.
-
Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Identify the temperature that provides the best balance of reaction rate, yield, and purity of the desired triazine.
Solvent Selection
Q2: What is the role of the solvent in triazine synthesis, and how do I choose the right one?
The solvent plays a multifaceted role in triazine synthesis. It needs to dissolve the reactants and catalyst, and its polarity can significantly impact the reaction rate and mechanism. For Lewis acid-catalyzed reactions, the solvent's ability to coordinate with the catalyst is an important consideration.[1]
Aprotic solvents are generally preferred to avoid unwanted reactions with the catalyst or reaction intermediates.[1] In some cases, solvent-free conditions have proven to be highly effective and offer a more environmentally friendly approach.[1][9] The boiling point of the solvent is also a key factor, especially for reactions that require heating.[10]
Table 1: Common Solvents for Triazine Synthesis and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |
| Toluene | Non-polar | 111 | High-temperature reactions, often with acid catalysts.[8] |
| Chlorobenzene | Polar aprotic | 132 | High-temperature reactions, can improve yield in some cases.[11] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Good for dissolving a wide range of reactants.[5][10] |
| Dioxane | Non-polar | 101 | Used in reactions requiring reflux conditions. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Suitable for reactions at moderate temperatures.[12] |
| None (Solvent-free) | N/A | N/A | "Green" chemistry approach, can be very efficient.[1][3][9] |
Diagram 1: Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of an appropriate solvent for triazine synthesis.
Catalyst Optimization
Q3: What types of catalysts are effective for nitrile cyclotrimerization, and how do I choose the best one?
A variety of catalysts can be employed for the cyclotrimerization of nitriles, with the choice depending on the specific nitrile substrate and desired reaction conditions.
-
Brønsted Acids: Strong protic acids like triflic acid (TfOH) are effective catalysts.[6][7][8][13] The mechanism involves protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by another nitrile molecule.[13][14]
-
Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl4), zinc chloride (ZnCl2), and yttrium triflate (Y(OTf)3) are commonly used.[1][3][8] They function by coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon.
-
Transition Metal Catalysts: Low-valent transition metal complexes, for example, those derived from titanium chlorides and magnesium, have also been shown to be active catalysts for this transformation.[3]
-
Base Catalysis: While less common for simple nitrile trimerization, base-catalyzed reactions are known for the synthesis of certain triazine derivatives.[15]
Diagram 2: Simplified Catalytic Cycle for Acid-Catalyzed Nitrile Trimerization
Caption: A simplified representation of the acid-catalyzed cyclotrimerization of nitriles to form a 1,3,5-triazine.
Experimental Protocol: Catalyst Screening
-
Select a representative nitrile substrate for your screening.
-
Set up a series of reactions with different catalysts (e.g., a Brønsted acid, a Lewis acid, and a transition metal catalyst).
-
Use a standard set of reaction conditions (temperature, solvent, and reactant concentrations) for the initial screen.
-
Monitor the reactions for product formation and the disappearance of starting material.
-
Analyze the yield and purity of the triazine product for each catalyst to identify the most promising candidate.
-
Further optimize the reaction conditions for the best-performing catalyst.
Q4: Can microwave irradiation improve my triazine synthesis?
Yes, microwave-assisted synthesis has been shown to significantly enhance the cyclotrimerization of nitriles.[2] It can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[1][16] This is a valuable technique to consider, especially for high-throughput synthesis or when conventional methods are sluggish.
References
- Benchchem. Troubleshooting low yield in triazine cyclotrimerization reactions.
- ResearchGate. Scheme 4.6. Simplified mechanism or nitrile trimerisation with strong... | Download Scientific Diagram.
- Benchchem. Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products.
- Benchchem. A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines.
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- LibreTexts. 20.7: Chemistry of Nitriles.
- ResearchGate. ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. | Request PDF.
- ACS Publications. One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach - The Journal of Organic Chemistry.
- ResearchGate. (PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
- PubMed. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach.
- ResearchGate. Cyclotrimerization of nitriles in solvent-free conditions | Download Table.
- PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- Patsnap. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka.
- RSC Publishing. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- PMC. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol.
- RSC Publishing. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source.
- ResearchGate. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.
- PMC. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- Benchchem. Technical Support Center: Synthesis of 1,3,5-Triazine Derivatives.
- ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts | The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 12. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Preventing the decomposition of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Welcome to the dedicated technical support resource for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.
I. Understanding the Instability: Core Principles
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a multi-functionalized heterocyclic compound. Its stability is primarily dictated by two electrophilic centers susceptible to nucleophilic attack: the chlorine atom on the triazine ring and the chlorine atom on the ethyl side chain. The electron-deficient nature of the triazine ring further enhances the reactivity of the chloro-substituent on the ring.
Decomposition of this molecule is not a singular event but rather a cascade of potential reactions. The primary pathways of degradation that users may encounter are:
-
Hydrolysis of the Ring-Bound Chlorine: This is a common degradation pathway for chlorotriazines. The presence of water or other nucleophiles can lead to the substitution of the chlorine atom, forming the corresponding hydroxy-triazine derivative. This reaction is often catalyzed by acidic or basic conditions.
-
Reactions of the 1-Chloroethyl Side Chain: The chloroethyl group is also a reactive site. It can undergo nucleophilic substitution (SN1 or SN2) or elimination reactions, depending on the conditions. This can lead to the formation of a variety of byproducts, potentially including the corresponding alcohol, ether (if an alcohol is used as a solvent), or vinyl-substituted triazine.
The following diagram illustrates the primary decomposition pathways:
Caption: Primary decomposition pathways of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Question 1: I observe a new, more polar spot on my TLC/a new peak in my LC-MS analysis after storing my compound in a protic solvent (e.g., methanol, water). What is likely happening?
Answer: You are likely observing the product of hydrolysis. The chlorine atom on the triazine ring is susceptible to nucleophilic substitution by water or other protic solvents, especially under non-neutral pH conditions. This results in the formation of a more polar hydroxy- or alkoxy-triazine derivative.
Troubleshooting Steps:
-
Solvent Choice: Immediately switch to anhydrous aprotic solvents for storage and reactions. Recommended solvents include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
pH Control: Ensure that your reaction and storage solutions are maintained at a neutral pH. If acidic or basic conditions are required for a subsequent step, the exposure of the compound to these conditions should be minimized in duration and at the lowest possible temperature.
-
Moisture Control: Use oven-dried glassware and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to the extent possible to minimize exposure to atmospheric moisture.
Question 2: My reaction is generating multiple products, and I suspect side reactions involving the 1-chloroethyl group. How can I confirm this and prevent it?
Answer: The 1-chloroethyl group is a reactive alkyl halide that can undergo both substitution and elimination reactions. Basic conditions can promote the elimination of HCl to form a vinyl-triazine, while nucleophiles present in your reaction mixture can substitute the chlorine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side reactions of the 1-chloroethyl group.
Preventative Measures:
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base such as 1,8-Diazabicycloundec-7-ene (DBU) or a proton sponge. Avoid common amine bases like triethylamine if you do not want them to act as nucleophiles.
-
Temperature Control: Perform your reactions at the lowest temperature that allows for the desired transformation to occur. This will minimize the rate of competing side reactions.
-
Protecting Group Strategy: If the primary amine of your compound is intended to be unreactive while another part of a molecule you are introducing is supposed to react, consider protecting the triazine's amino group.
Question 3: How should I store 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine to ensure its long-term stability?
Answer: Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Amber vial or in the dark | Minimizes the potential for photolytic degradation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture ingress and is inert. |
| Form | Solid | More stable than in solution. If in solution, use anhydrous aprotic solvents. |
Question 4: What analytical techniques can I use to monitor the stability of my compound and identify potential degradation products?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred methods for routine purity checks. They can separate the parent compound from more polar degradation products like the hydroxy-triazine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, particularly for identifying more volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of any significant degradation products that are isolated. Changes in the chemical shifts around the triazine ring or the ethyl side chain can indicate where a reaction has occurred.
III. Experimental Protocols
Protocol 1: Monitoring Compound Stability by LC-MS
This protocol provides a general method for assessing the purity of your sample over time.
-
Sample Preparation:
-
Prepare a stock solution of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
At each time point (e.g., 0, 24, 48 hours), dilute an aliquot of the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Scan for the expected mass of the parent compound and potential degradation products (e.g., hydrolysis product [M-Cl+OH+H]+).
-
-
Data Analysis:
-
Compare the peak area of the parent compound across different time points. A significant decrease indicates decomposition.
-
Analyze the mass spectra of any new peaks to tentatively identify degradation products.
-
IV. References
-
Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
-
Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing.
-
Plust, S. J., Loehe, J. R., Feher, F. J., Benedict, J. H., & Herbrandson, H. F. (1981). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry, 46(17), 3661–3665.
-
BenchChem. (2025). troubleshooting low yield in triazine cyclotrimerization reactions.
-
Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed), 4130.
-
Al-Masoudi, N. A., Al-Salihi, N. I., & Ferwanah, A. E. R. S. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35.
-
Bakharev, V., Gidaspov, A., Parfenov, V. E., Ul’yankina, I. V., Zavodskaya, A. V., Selezneva, E. V., Suponitskii, K. Y., & Sheremetev, A. B. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.
-
BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
-
Kumar, R., Sharma, G., Singh, P., & Singh, K. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 521.
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.
-
Bakharev, V. V., Gidaspov, A. A., Parfenov, V. E., Ul’yankina, I. V., Zavodskaya, A. V., Selezneva, E. V., Suponitskii, K. Y., & Sheremetev, A. B. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate.
-
ResearchGate. (n.d.). 10 questions with answers in TRIAZINES | Science topic.
-
Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PubMed.
-
BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine.
-
The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Bentham Science.
-
Insights into interaction of triazine herbicides with three kinds of different alkyl groups (simetryne, ametryn and terbutryn) with human serum albumin via multi-spectral analysis. PubMed.
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers. ResearchGate.
-
Pinto, A., & Pinheiro, C. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecular Diversity Preservation International.
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
-
Nucleophilic radical substitution reaction of triazine herbicides with polysulfides. PubMed.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
-
Synthesis, aromatic character and reaction of Triazines. Slideshare.
-
Emerging trends in the development and applications of triazine-based covalent organic polymers: a comprehensive review. Dalton Transactions.
-
Grossenbacher, H., Horn, C., Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Applied and Environmental Microbiology,
Troubleshooting common issues in the analysis of triazine compounds
Welcome to the Technical Support Center for the analysis of triazine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analytical characterization of this important class of molecules. Triazines, with their diverse applications as herbicides and pharmaceutical scaffolds, often present unique analytical hurdles.[1][2][3] This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Common Issues in Triazine Analysis
This section addresses prevalent problems in the chromatographic and mass spectrometric analysis of triazines, offering systematic solutions grounded in chemical principles.
Poor Chromatographic Peak Shape: Tailing and Fronting
Poor peak shape is a frequent issue in the HPLC analysis of triazine compounds, often manifesting as peak tailing. This is primarily due to secondary interactions between the basic triazine molecules and the stationary phase.[4]
Issue: Asymmetrical peaks, particularly tailing, are observed for triazine analytes in reversed-phase HPLC.
Root Cause Analysis:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds like triazines is the interaction with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the triazine analytes and the silanol groups, exacerbating secondary interactions.[4]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[4]
-
Extra-Column Effects: Broadening can occur outside of the analytical column, in tubing or fittings, due to excessive dead volume.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in triazine analysis.
Solutions and Protocols:
| Problem | Recommended Action | Expected Outcome |
| Silanol Interactions | Switch to a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[4] | Minimized secondary interactions leading to more symmetrical peaks. |
| Inappropriate Mobile Phase pH | Lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid or acetic acid.[4] | Protonation of silanol groups reduces their interaction with the basic triazine analytes, thus improving peak shape. |
| Sample Overload | Reduce the injection volume or dilute the sample.[4] | Sharper, more symmetrical peaks. |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. | Reduced band broadening and improved peak symmetry. |
Protocol: Optimizing Mobile Phase pH for Triazine Analysis
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Equilibrate the Column: Use a suitable gradient to equilibrate your C18 column. A typical starting point is 95% A and 5% B.
-
Inject Standard: Inject a standard solution of your triazine compound.
-
Evaluate Peak Shape: Assess the asymmetry factor of the resulting peak.
-
Adjust pH (if necessary): If tailing persists, ensure the final pH of Mobile Phase A is between 2.5 and 3.5.
Matrix Effects in LC-MS/MS Analysis
Matrix effects are a significant challenge in quantitative LC-MS/MS analysis, causing ion suppression or enhancement, which can lead to inaccurate results.[6][7][8]
Issue: Inconsistent and inaccurate quantification of triazine compounds in complex matrices such as plasma, urine, or environmental samples.
Root Cause Analysis:
-
Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as the analyte can compete for ionization in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[6][7]
-
Ion Source Contamination: Over time, non-volatile matrix components can build up in the ion source, affecting its performance.
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.[7][8]
Strategies for Mitigation:
Caption: Approaches to mitigate matrix effects in LC-MS/MS.
Solutions and Protocols:
| Strategy | Description | Implementation |
| Improved Sample Preparation | Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1] | Develop and validate a sample preparation method that effectively removes interfering matrix components. |
| Chromatographic Separation | Modify the HPLC method to better separate the analyte from co-eluting matrix components. This can involve changing the gradient, mobile phase composition, or using a different column chemistry. | A longer, shallower gradient can improve resolution. Consider a column with a different selectivity, such as a phenyl-hexyl or cyano phase.[4] |
| Stable Isotope-Labeled Internal Standards (SIL-IS) | Use an internal standard that is chemically identical to the analyte but contains stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[9] | Add a known concentration of the SIL-IS to all samples, standards, and quality controls before sample preparation. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[7][8] | Obtain a blank matrix and spike it with known concentrations of the analyte to create the calibration curve. |
Low Sensitivity and Poor Signal-to-Noise
Issue: Difficulty in detecting low concentrations of triazine compounds.
Root Cause Analysis:
-
Suboptimal Mass Spectrometry Parameters: Incorrect ion source settings (e.g., temperature, gas flows) or MS parameters (e.g., collision energy) can lead to poor ionization and fragmentation.[10][11]
-
Analyte Instability: Some triazine compounds can be unstable in certain solvents or at specific pH values, leading to degradation before analysis.[2][12]
-
Inefficient Sample Extraction and Concentration: Poor recovery during sample preparation will result in lower concentrations of the analyte being introduced into the analytical instrument.
Solutions:
-
Optimize MS Conditions: Systematically tune the mass spectrometer parameters for your specific triazine compound. This includes optimizing the electrospray voltage, source temperature, nebulizer gas flow, and collision energy for each SRM transition.
-
Ensure Sample Stability: Investigate the stability of your analyte in the sample matrix and in the final extract. Adjust the pH or use a different solvent if necessary.
-
Improve Extraction Efficiency: Validate your sample preparation method to ensure high and reproducible recovery of the triazine analyte.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for triazine analysis?
For the reversed-phase analysis of triazine compounds, a modern, high-purity, end-capped C18 column is generally recommended.[4] These columns have a reduced number of residual silanol groups, which minimizes the peak tailing often observed with basic triazines.[4] For more polar triazines or to achieve different selectivity, a polar-embedded column can also be a good choice.
Q2: How can I improve the separation of multiple triazine compounds in a single run?
Gradient elution is typically necessary for separating a mixture of triazines with varying polarities.[4] Start with a high percentage of the aqueous mobile phase to retain the more polar compounds, and gradually increase the percentage of the organic modifier (e.g., acetonitrile or methanol) to elute the more non-polar compounds. Optimizing the gradient slope and duration is key to achieving good resolution.
Q3: My triazine compound is not stable in the autosampler. What can I do?
If you suspect analyte degradation in the autosampler, consider the following:
-
Temperature Control: Use a cooled autosampler to minimize degradation.
-
Solvent Composition: Ensure the sample is dissolved in a solvent in which it is stable. It is often best to dissolve the sample in a solvent that is similar in composition to the initial mobile phase.
-
pH: The pH of the sample diluent can affect stability. Adjust the pH to a range where the analyte is known to be stable.
Q4: I am using Gas Chromatography (GC) for triazine analysis and see peak tailing. What are the common causes?
In GC analysis, peak tailing for triazines can be caused by:
-
Active Sites in the Inlet or Column: Interactions with active sites in the GC inlet liner or on the column can cause peak tailing. Using a deactivated liner and a high-quality, low-bleed column is crucial.[13]
-
Column Temperature: An injection temperature that is too low can lead to slow volatilization and peak broadening. Conversely, a temperature that is too high can cause degradation.
-
Compound Instability: Some triazines can be thermally labile, degrading in the hot GC inlet.[14]
Q5: What are the typical sample preparation methods for triazine analysis in environmental water samples?
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of triazines from water samples.[15][16] Reversed-phase sorbents like C18 are commonly employed. Other techniques include liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME).[17][18]
References
-
Carter, C., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. National Center for Biotechnology Information. [Link]
-
Boulanger, B., et al. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and - Archimer. Archimer. [Link]
-
Boulanger, B., et al. (n.d.). (PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]
-
cromlab-instruments.es. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS. [Link]
-
ACS Publications. (2010, May 27). Gas Chromatography Mass Spectrometric Analysis of Chemically Derivatized Hexahydrotriazine-Based Hydrogen Sulfide Scavengers: 1. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
PubMed. (2015). Chromatographic methods for analysis of triazine herbicides. [Link]
-
ResearchGate. (n.d.). Procedures commonly used to prepare water samples for triazine analysis. [Link]
-
ResearchGate. (2025, August 6). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]
-
(n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Simazine on Primesep 100 Column. [Link]
-
PubMed. (n.d.). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. [Link]
-
RSC Publishing. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
-
(n.d.). 7. analytical methods. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay, part of Test Methods for Evaluating Solid Was. [Link]
-
LabRulez LCMS. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). [Link]
-
ACS Publications. (n.d.). Gas chromatographic-mass spectral analyses of s-triazine metabolites. [Link]
-
(n.d.). Atrazine Environmental Chemistry Method Water. [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
-
PubMed. (2011, December 5). Determination of triazine herbicides in environmental water samples by high-performance liquid chromatography using graphene-coated magnetic nanoparticles as adsorbent. [Link]
-
Current World Environment. (2013, August 1). Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. [Link]
-
Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]
-
ResearchGate. (n.d.). (PDF) Insight in triazine chromatographic and microbiological analysis: A brief review. [Link]
-
ResearchGate. (2025, August 6). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link]
-
National Center for Biotechnology Information. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC. [Link]
-
ACS Publications. (n.d.). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection | Journal of Agricultural and Food Chemistry. [Link]
-
EPA. (2025, October 23). SW-846 Test Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]
-
Semantic Scholar. (n.d.). Determination of interfering triazine degradation products by gas chromatography-ion trap mass spectrometry. [Link]
-
ResearchGate. (2026, January 14). Triazines – A comprehensive review of their synthesis and diverse biological importance | Request PDF. [Link]
-
PubMed. (n.d.). ELISA and HPLC methods for atrazine and simazine determination in trophic chains samples. [Link]
-
ResearchGate. (2025, August 7). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
ResearchGate. (n.d.). 10 questions with answers in TRIAZINES | Science topic. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC. [Link]
-
MDPI. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shimadzu.at [shimadzu.at]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of triazine herbicides in environmental water samples by high-performance liquid chromatography using graphene-coated magnetic nanoparticles as adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]
Technical Support Center: Regioselectivity in 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine Reactions
Status: Operational Ticket ID: REGIO-TRZ-001 Assigned Specialist: Senior Application Scientist
Introduction: The Dual-Electrophile Challenge
You are working with 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine , a substrate presenting a classic "dual-electrophile" paradox. To a synthetic chemist, this molecule offers two distinct reactive sites that often compete, leading to "tarry" mixtures or inseparable regioisomers.
-
Site A (Aromatic C4-Cl): A site for Nucleophilic Aromatic Substitution (
).[1][2][3] The triazine ring is electron-deficient, but the presence of the amino group at C2 donates electron density, slightly deactivating this position compared to cyanuric chloride. -
Site B (Aliphatic Side-Chain Cl): A secondary benzylic-like chloride. It is susceptible to Nucleophilic Aliphatic Substitution (
/ ) or Elimination (E2).
The Goal: This guide provides the logic and protocols to target one site exclusively while suppressing the reactivity of the other.
Module 1: The Regioselectivity Matrix
Before starting any experiment, consult this decision matrix. The choice of solvent, base, and temperature dictates the reaction pathway.
Figure 1: Decision tree for targeting specific reaction pathways based on reaction conditions.
Module 2: Troubleshooting (Ring Functionalization)
Objective: Displace the C4-Chlorine while keeping the aliphatic side chain intact.
FAQ: Common Issues in Ring Substitution
Q: Why is the reaction sluggish compared to cyanuric chloride? A: The amino group at C2 is electron-donating (via resonance), which stabilizes the ring and raises the LUMO energy. This makes the C4 carbon less electrophilic. Unlike cyanuric chloride (reacts at 0°C), this substrate often requires Room Temperature (RT) or mild heating (40°C) to react.
Q: I see a byproduct with a vinyl group. What happened?
A: You likely used a strong, bulky base (like Et3N or KOtBu) or high heat. The triazine ring is electron-withdrawing, making the
-
Fix: Switch to inorganic bases like
or , or use DIPEA (Hünig's base) only at low temperatures.
Q: Can I use ethanol or methanol as a solvent?
A: Risk. While protic solvents facilitate
-
Fix: Use aprotic solvents like THF, DCM, or Acetone.
Protocol A: Selective with Primary Amines
Scope: Attaching a primary amine to the C4 position without touching the ethyl chloride.
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq Substrate : 1.05 eq Amine | Slight excess ensures conversion without over-reaction. |
| Base | DIPEA (1.1 eq) or | DIPEA is non-nucleophilic; Carbonates are mild. |
| Solvent | THF or 1,4-Dioxane | Aprotic; dissolves substrate well. |
| Temperature | 0°C | Start cold to control exotherm, finish at RT. |
Step-by-Step:
-
Dissolve 1.0 eq of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine in dry THF (0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine).
-
Add 1.05 eq of the nucleophilic amine dropwise over 10 minutes.
-
Remove ice bath and stir at Room Temperature for 4–6 hours.
-
Monitor: Check TLC/LCMS. Look for the disappearance of the starting material (
) and formation of product ( ). -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Module 3: Troubleshooting Side-Chain Modification
Objective: Modify the aliphatic 1-chloroethyl group (
FAQ: Common Issues in Side-Chain Substitution
Q: The ring chlorine reacts instead of the side chain. Why?
A: Hard nucleophiles (amines, alkoxides) prefer the "hard" electrophilic center of the aromatic ring (
-
Fix: If you must use an amine on the side chain, you must protect the ring position first or accept that the ring will react first.
Q: The reaction is stuck. How do I accelerate
-
Fix: Add a catalyst. Sodium Iodide (NaI, 10 mol%) facilitates the Finkelstein reaction (Cl
I), creating a better leaving group in situ.
Protocol B: Selective with Thiolates/Azides
Scope: Displacement of the side-chain chloride.[4]
| Parameter | Specification | Reason |
| Nucleophile | Sodium Azide ( | Soft nucleophiles prefer saturated carbons. |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the transition state. |
| Temperature | 50°C - 70°C | Heat is required to overcome steric hindrance at the secondary carbon. |
| Catalyst | NaI (0.1 eq) | Converts Alkyl-Cl to reactive Alkyl-I in situ. |
Step-by-Step:
-
Dissolve 1.0 eq of substrate in dry DMF (0.5 M).
-
Add 1.2 eq of Nucleophile (e.g., Sodium Thiophenolate).
-
Add 0.1 eq of NaI (Sodium Iodide).
-
Heat to 60°C under Nitrogen.
-
Monitor: This reaction is slower (12–24 hours).
-
Critical Check: If LCMS shows elimination product (mass - 36), lower the temperature and ensure the base is not too strong.
Module 4: Visualization of Troubleshooting Logic
Use this flow to diagnose low yields or wrong products.
Figure 2: Diagnostic workflow for identifying reaction failures.
References
-
Blotny, G. (2006).[5] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Moccia, M., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 506. Link
-
Organic Chemistry Portal. "Synthesis of 1,3,5-triazines." Link
-
BenchChem. "The Chloroethyl Group in Piperazine Derivatives: Reactivity and Biological Significance."[4] (Analogous reactivity of beta-chloroethyl systems). Link
-
Bakharev, V. V., et al. (2012). "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 97–109. Link
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Triazine chlorides are potential sensitizers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic radical substitution reaction of triazine herbicides with polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
Method development for the detection of trace impurities in 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
[1]
Introduction: The Analytical Challenge
You are analyzing 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (referred to herein as CCETA ).[1] This molecule presents a unique "dual-reactivity" challenge that distinguishes it from standard triazine herbicides like Atrazine:
-
Aromatic Chlorine (C4): Susceptible to Nucleophilic Aromatic Substitution (
), primarily hydrolysis to the hydroxy-triazine. -
Aliphatic Chlorine (C6-ethyl): A secondary benzylic-like halide.[1] This position is highly reactive, prone to solvolysis (
) and elimination ( ) to form vinyl-triazines.
This guide moves beyond generic HPLC protocols to address the specific instability of the 1-chloroethyl moiety.
Module 1: Sample Preparation & Stability (Crucial)
Q: I see a "ghost peak" that grows over time in my sample vials. It elutes earlier than the main peak. What is it?
Diagnosis: You are likely observing solvolysis of the aliphatic chlorine. If you are using Methanol (MeOH) as a diluent, the 1-chloroethyl group is reacting to form the 1-methoxyethyl analog.[1] If you are using water without pH control, it is hydrolyzing to the 1-hydroxyethyl analog.
The Mechanism: The triazine ring is electron-deficient, making the adjacent carbon (the 1-chloroethyl group) electron-poor and susceptible to nucleophilic attack even by weak nucleophiles like methanol.
Corrective Protocol:
-
Eliminate Methanol: Switch to Acetonitrile (ACN) for all stock solutions and sample dilutions. ACN is aprotic and will not participate in solvolysis.
-
Temperature Control: Maintain autosampler temperature at 4°C . The activation energy for the aliphatic substitution is low; room temperature accelerates degradation.
-
Buffer pH: Avoid alkaline pH in the diluent. High pH promotes HCl elimination (forming the vinyl impurity). Keep sample diluent pH slightly acidic (pH 3.0–4.0) using 0.1% Formic Acid.
Q: My recovery rates are inconsistent during extraction. Why?
Diagnosis: The 1-chloroethyl group may be undergoing elimination to the vinyl-triazine derivative during drying or concentration steps, especially if heat is applied.[1]
Corrective Protocol:
-
Evaporation: Do not exceed 30°C during rotary evaporation or nitrogen blow-down.
-
Quenching: If extracting from a reaction mixture, ensure all basic catalysts are fully quenched/neutralized before concentration. Even trace base triggers dehydrohalogenation.
Module 2: Chromatographic Separation (HPLC/UPLC)
Q: The main peak tails significantly. How do I fix peak symmetry?
Diagnosis: CCETA contains a free amino group (-NH2) on the triazine ring. This acts as a weak base (
Corrective Protocol:
-
Column Selection: Use a Base-Deactivated column or a Charged Surface Hybrid (CSH) C18 column.[1]
-
Recommendation: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus C18.
-
-
Mobile Phase Modifier: You must suppress silanol ionization or ion-pair the amine.
-
Mass Spec Compatible: 0.1% Formic Acid or 5mM Ammonium Formate.
-
UV Only: Phosphate buffer (pH 2.[2]5) is superior for peak shape but non-volatile.
-
Q: I cannot resolve the Hydrolysis Impurity (Hydroxy-CCETA) from the main peak.
Diagnosis: The hydrolysis product (Cl
Corrective Protocol:
Switch to a Phenyl-Hexyl stationary phase. The
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 1.7 µm or 2.7 µm | Enhanced selectivity for aromatic rings.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH prevents silanol activity. |
| Mobile Phase B | Acetonitrile | Prevents solvolysis artifacts. |
| Gradient | 5% B to 95% B over 10 min | Standard scouting gradient. |
| Flow Rate | 0.4 mL/min (UPLC) | Optimal Van Deemter efficiency. |
| Temp | 25°C | Do not heat >30°C to prevent on-column degradation. |
Module 3: Visualizing the Degradation Pathways
Understanding how the impurities form is the key to preventing them.
Caption: Figure 1. Degradation pathways of CCETA. The aliphatic chlorine (Red nodes) is the primary source of instability during sample preparation.
Module 4: Mass Spectrometry & Detection
Q: I see the correct mass for the parent, but the isotope pattern is wrong.
Diagnosis: CCETA contains two chlorine atoms.
-
Natural abundance of
is ~75% and is ~25%. -
For a dichloro-compound (
), the M, M+2, and M+4 peaks should follow a specific intensity ratio of roughly 9:6:1 .
Troubleshooting:
-
If you see a 3:1 ratio (M:M+2), you have lost one chlorine (likely hydrolysis to OH or elimination).
-
Action: Check the mass spectrum of your impurity peaks.[3]
Q: What is the Limit of Quantitation (LOQ) I should target?
Guidance: According to ICH Q3A(R2) guidelines:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%[4]
Your method must be validated to detect impurities at 0.03% (Signal-to-Noise > 10) to ensure robust compliance with the 0.05% reporting threshold.
Module 5: Method Development Workflow
Follow this logical flow to establish a robust method.
Caption: Figure 2. Step-by-step method development logic emphasizing solvent selection and thermal control.
References
Sources
- 1. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
Validation & Comparative
Comparison Guide: 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine vs. Standard Triazine Reagents
Executive Summary
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS: 1139245-20-7) represents a specialized class of heterobifunctional triazine scaffolds . Unlike standard homofunctional reagents like Cyanuric Chloride (TCT) or coupling agents like CDMT, this compound offers orthogonal electrophilicity : it contains one aromatic chloride (susceptible to SNAr) and one aliphatic chloride (susceptible to SN2/SN1).
This dual-reactivity profile makes it an invaluable tool for fragment-based drug discovery (FBDD) , the synthesis of PROTAC linkers , and chiral resolution strategies where sequential, controlled functionalization is required. This guide compares its performance, stability, and utility against established triazine alternatives.
Technical Profile & Mechanism of Action
The "Dual-Warhead" Mechanism
The defining feature of this reagent is the electronic disparity between its two electrophilic sites.
-
Site A (Aromatic Cl, C4): The triazine ring is electron-deficient. The amino group at C2 acts as a donor, deactivating the ring slightly compared to TCT, but leaving C4 reactive enough for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides at elevated temperatures (40–80°C).
-
Site B (Aliphatic Cl, C6-side chain): The 1-chloroethyl group functions as a "benzylic-like" halide. The electron-withdrawing triazine ring activates this position for Nucleophilic Aliphatic Substitution (SN2).
Key Advantage: The aliphatic chloride often reacts under milder conditions or with different selectivity rules than the aromatic chloride, allowing for iterative synthesis without protecting groups.
Structural Comparison Diagram
The following diagram illustrates the mechanistic divergence between the target reagent and common alternatives.
Caption: Mechanistic divergence of triazine reagents. The target reagent offers simultaneous access to aliphatic and aromatic substitution pathways.
Comparative Performance Analysis
The following table contrasts 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine with industry-standard triazines.
| Feature | Target Reagent (1-chloroethyl analog) | Cyanuric Chloride (TCT) | CDMT (Coupling Reagent) | 2,4-Dichloro-6-aminotriazine |
| Functionality | Heterobifunctional (Ar-Cl + Alk-Cl) | Trifunctional (3 x Ar-Cl) | Monofunctional (Active Ester) | Bifunctional (2 x Ar-Cl) |
| Selectivity | High (Orthogonal mechanisms) | Moderate (Temp. dependent) | High (Chemoselective for COOH) | Moderate (Stoichiometry dependent) |
| Stability | Moderate (Sensitive to hydrolysis at Alk-Cl) | Low (Hydrolyzes rapidly in moist air) | High (Stable solid) | Moderate |
| Solubility | Good in organic solvents (DCM, THF) | Soluble in Acetone, THF | Soluble in MeOH, Water/MeCN | Low in non-polar solvents |
| Primary Use | Linker synthesis, PROTACs, Chiral derivatization | Herbicide mfg, Dye synthesis | Peptide coupling, Amide synthesis | Library generation |
| Cost | High (Specialty Intermediate) | Very Low (Commodity) | Low | Low to Moderate |
Critical Insights:
-
Orthogonality: Unlike TCT, where selectivity is controlled solely by temperature (0°C vs RT vs Reflux), the target reagent uses mechanistic orthogonality . You can engage the aliphatic Cl with a soft nucleophile (e.g., thiol) without disturbing the aromatic Cl, or vice versa.
-
Chirality Potential: The "1-chloroethyl" group contains a chiral center. If synthesized enantiomerically pure, this reagent acts as a Chiral Derivatizing Agent (CDA) for resolving amines or alcohols, superior to achiral TCT.
Experimental Protocols
Protocol A: Selective Functionalization of the Aliphatic Chloride (SN2)
Objective: To attach a nucleophile (e.g., a thiol linker) to the side chain while preserving the aromatic chloride for later steps.
Reagents:
-
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 equiv)
-
Thiol Linker (e.g., Mercaptoethanol) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)
-
Solvent: Anhydrous THF or DMF
Workflow:
-
Dissolution: Dissolve the triazine substrate in anhydrous THF (0.1 M) under N2 atmosphere.
-
Addition: Cool to 0°C. Add DIPEA dropwise, followed by the thiol linker.
-
Note: The aliphatic chloride is highly reactive. Cooling prevents side reactions at the aromatic center.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC/LC-MS. The aromatic Cl should remain intact (Mass = Product + Cl isotope pattern).
-
Workup: Dilute with EtOAc, wash with 0.1M HCl (to remove DIPEA), brine, and dry over Na2SO4.
Protocol B: Sequential Library Synthesis (SNAr followed by SN2)
Objective: To create a triazine core library by reacting the aromatic Cl first.
Workflow Diagram:
Caption: Sequential functionalization workflow. Step 1 utilizes heat to drive the aromatic substitution, while Step 2 targets the aliphatic side chain.
Safety & Handling (Self-Validating Systems)
When working with chlorotriazines, safety protocols must be integrated into the workflow to ensure data validity and operator safety.
-
Moisture Sensitivity: The 1-chloroethyl group is susceptible to hydrolysis, forming the hydroxyethyl derivative.
-
Validation: Always run a "blank" LC-MS of the starting material in the reaction solvent before adding nucleophiles. If the "hydroxy" peak (+16 mass unit shift vs Cl) appears, solvent drying is insufficient.
-
-
Sensitization: Triazine intermediates can be sensitizers.
-
Protocol: Double-glove and use a fume hood. Quench all glassware with 1M NaOH to hydrolyze residual chlorotriazines before cleaning.
-
-
Elimination Risk: Strong bases (e.g., NaH, t-BuOK) can cause elimination of HCl from the ethyl group, forming a vinyl triazine .
-
Control: Use non-nucleophilic, mild bases like DIPEA or K2CO3. Avoid strong bases unless the vinyl derivative is the target.
-
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Kaminski, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1] A new coupling reagent for peptide synthesis." Tetrahedron Letters, 26(24), 2901-2904. Link
-
Bakharev, V. V., et al. (2012). "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 97–109. Link
-
Mao, H., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 503. Link
Sources
Technical Comparison: Analytical Validation Strategies for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Executive Summary
The analysis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (hereafter referred to as CCT-Amine ) presents a distinct challenge in pharmaceutical and agrochemical development. As a reactive chloro-triazine intermediate, it possesses dual characteristics: it is a critical building block requiring high-assay precision, yet it carries structural alerts for genotoxicity (alkylating potential of the 1-chloroethyl group), necessitating trace-level detection.
This guide moves beyond standard templates to compare two validated analytical workflows: RP-HPLC-UV for process control (purity/assay) and UHPLC-MS/MS for trace impurity profiling. We provide experimental protocols, comparative performance data, and a self-validating logic framework compliant with ICH Q2(R1) and EPA standards.
Physicochemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the molecule's behavior in solution.
-
Hydrolytic Instability: The C-Cl bonds (particularly on the triazine ring and the aliphatic ethyl chain) are susceptible to hydrolysis in high-pH buffers. Critical Rule: Maintain mobile phase pH < 4.0 to prevent in-situ degradation during analysis.
-
Polarity: The amino group (-NH2) imparts polarity, often leading to poor retention on standard C18 columns (dewetting).
-
UV Activity: The triazine ring offers strong absorbance at 220–230 nm, making UV detection viable for macro-analysis.
Method A: RP-HPLC-UV (The Workhorse for Purity)
Best For: Raw material release, in-process control (IPC), and assay (>98% purity checks).
Field-Proven Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Why? The 3.5 µm particle size balances resolution and backpressure, allowing robust operation on standard HPLC systems.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to trap polar impurities)
-
2-12 min: 5% → 60% B
-
12-15 min: 60% → 95% B
-
15-20 min: Re-equilibration at 5% B.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: DAD at 225 nm (Reference 360 nm).
-
Temperature: 30°C.
Technical Insight
The use of Phosphoric Acid instead of Formic Acid is intentional here. Phosphate buffers suppress the ionization of the amino group more effectively at low pH, sharpening the peak shape and preventing "fronting" often seen with amine-functionalized triazines.
Method B: UHPLC-MS/MS (The Specialist for Trace Analysis)
Best For: Genotoxic impurity screening, cleaning validation, and environmental monitoring (ng/mL levels).
Field-Proven Protocol
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm). Why? The HSS T3 technology is specifically designed to retain polar organic molecules in highly aqueous mobile phases, preventing the "phase collapse" common with standard C18.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions (Optimized):
-
Quantifier: 207.0 → 171.0 (Loss of HCl)
-
Qualifier: 207.0 → 129.0 (Ring fragmentation)
-
Technical Insight
Methanol is preferred over Acetonitrile for the organic phase in the MS method. Triazines often show better ionization efficiency (signal-to-noise ratio) in protic solvents due to enhanced protonation in the ESI source.
Comparative Performance Data
The following data represents a validated comparison based on ICH Q2(R1) guidelines.
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Primary Application | Assay & Purity (>90% w/w) | Trace Impurity (<10 ppm) |
| Linearity Range | 10 – 500 µg/mL | 0.5 – 100 ng/mL |
| LOD (Limit of Detection) | 2.0 µg/mL | 0.1 ng/mL |
| LOQ (Limit of Quantitation) | 6.0 µg/mL | 0.5 ng/mL |
| Precision (RSD, n=6) | < 0.8% | < 3.5% |
| Specificity | Resolved from synthesis precursors | Mass-selective (MRM) |
| Throughput | 20 min/sample | 6 min/sample |
The Self-Validating System (ICH Q2)
To ensure scientific integrity, the validation must be a "self-correcting" loop. Do not simply run the tests; analyze the interaction between parameters.
The "Specificity-Stability" Loop
-
Hypothesis: If the method is specific, it must distinguish the analyte from its hydrolysis products.
-
Validation Step: Force degradation (Acid/Base/Oxidation).
-
Success Criteria: The peak purity index (via DAD or MS) must remain >99.0% even in degraded samples. If a degradation peak co-elutes, the method is not specific, regardless of retention time consistency.
The "Accuracy-Matrix" Loop
-
Hypothesis: Recovery should be absolute, not relative.
-
Validation Step: Spike the analyte into the crude reaction matrix, not just solvent.
-
Success Criteria: Recovery must be 80–120% (for trace) or 98–102% (for assay). If recovery drops in the matrix, you have ion suppression (MS) or adsorption (UV), requiring a change in sample prep (e.g., SPE cleanup).
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This diagram guides the researcher on which method to deploy based on the development stage.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample concentration and regulatory intent.
Diagram 2: The Validation Logic Loop
This diagram illustrates the "Self-Validating" concept described in Section 6.
Caption: The iterative validation logic ensuring method robustness and scientific integrity.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] [Link]
-
U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[3][4][5] EPA Document No. 815-B-07-002. [Link]
-
Bakharev, V. V., et al. (2012).[6] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones.[6][7] Russian Chemical Bulletin.[6] [Link](Provides structural context for chloro-amino-triazine synthesis).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Structural Elucidation of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of development. This guide provides a comprehensive, comparative analysis of standard analytical techniques for the structural elucidation of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a substituted s-triazine. The s-triazine core is a prevalent scaffold in various bioactive molecules, including herbicides and pharmaceuticals, making the precise characterization of its derivatives crucial for understanding their activity, metabolism, and environmental fate.[1][2]
This document moves beyond a mere recitation of methods, offering a rationale for the selection and application of each technique. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in piecing together the molecular puzzle of our target compound.
Molecular Structure Overview
Caption: Molecular structure of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, both ¹H and ¹³C NMR are indispensable.
Hypothetical ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Justification |
| -NH₂ | 5.5 (br s, 2H) | - | Broad singlet due to quadrupole broadening and exchange with solvent. Chemical shift is concentration and solvent dependent. |
| -CH(Cl)CH₃ | 5.2 (q, J = 6.8 Hz, 1H) | 55.0 | Quartet due to coupling with the adjacent methyl group. The downfield shift is due to the deshielding effect of the attached chlorine atom. |
| -CH(Cl)CH₃ | 1.8 (d, J = 6.8 Hz, 3H) | 22.0 | Doublet due to coupling with the methine proton. |
| C-NH₂ | - | 168.0 | Chemical shift is typical for an amino-substituted carbon on a triazine ring. |
| C-Cl | - | 171.0 | The carbon atom bonded to chlorine is expected to be significantly downfield. |
| C-CH(Cl)CH₃ | - | 175.0 | The carbon bearing the chloroethyl group is also shifted downfield. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like those of the amine group.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, which simplifies the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments for the chloroethyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can definitively link the chloroethyl substituent to the triazine ring.
-
Data Interpretation and Rationale
The ¹H NMR spectrum provides the initial and most direct evidence for the presence of the 1-chloroethyl group. The characteristic quartet-doublet pattern is a classic signature of an ethyl group where the methylene is further substituted. The integration of the signals (1H and 3H respectively) confirms the proton count. The broad singlet for the -NH₂ protons is also a key indicator of this functional group.
The ¹³C NMR spectrum complements this by indicating the number of unique carbon environments. The downfield chemical shifts of the three carbons in the triazine ring are characteristic of this electron-deficient heterocyclic system. The specific shifts are influenced by the attached substituents (-NH₂, -Cl, and -CH(Cl)CH₃).
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.[4] For our target molecule, a combination of a soft ionization technique like Electrospray Ionization (ESI) to determine the molecular ion and a harder technique like Electron Impact (EI) to induce fragmentation would be ideal.
Hypothetical Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 190/192/194 | 60/40/6 | [M]⁺ (Molecular Ion) |
| 175/177 | 100/33 | [M - CH₃]⁺ |
| 155 | 80 | [M - Cl]⁺ |
| 127 | 50 | [M - CH(Cl)CH₃]⁺ |
| 63 | 30 | [C₂H₄Cl]⁺ |
The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is expected for fragments containing chlorine atoms.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like many triazine derivatives.[5]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Data Interpretation and Rationale
The molecular ion peak at m/z 190 (for the ³⁵Cl isotopes) is the most critical piece of information, as it confirms the molecular weight of the compound. The characteristic isotopic pattern arising from the two chlorine atoms provides strong evidence for their presence.
The fragmentation pattern helps to piece together the structure. The loss of a methyl radical (15 amu) to give a peak at m/z 175 is a common fragmentation pathway. The loss of a chlorine radical (35 amu) to give a peak at m/z 155 and the cleavage of the entire chloroethyl group to give a peak at m/z 127 further corroborate the proposed structure.
III. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] While it doesn't give a complete picture of the molecular skeleton, it is excellent for confirming the presence or absence of key functional groups.
Hypothetical IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1640 | Strong | C=N stretching (triazine ring) |
| 1550 | Strong | N-H bending (amine) |
| 800 | Strong | C-Cl stretching |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Rationale
The broad absorption in the 3400-3200 cm⁻¹ region is a strong indication of the N-H bonds of the primary amine group. The presence of C-H stretching bands confirms the aliphatic nature of the chloroethyl group. The strong absorption around 1640 cm⁻¹ is characteristic of the C=N stretching vibrations within the triazine ring. The C-Cl stretching vibration is expected in the fingerprint region, typically around 800 cm⁻¹.
Comparative Analysis of Techniques
| Technique | Strengths | Weaknesses | Role in Elucidation |
| NMR Spectroscopy | - Provides detailed structural information (connectivity, stereochemistry).- Quantitative. | - Requires a relatively large amount of pure sample.- Can be time-consuming to acquire and interpret complex spectra. | Primary Tool: Provides the definitive structural framework. |
| Mass Spectrometry | - High sensitivity.- Determines molecular weight with high accuracy.- Fragmentation patterns provide structural clues. | - Isomers can be difficult to distinguish.- Does not provide information on the 3D structure. | Confirmatory Tool: Confirms molecular weight and provides evidence for substituents. |
| Infrared Spectroscopy | - Rapid and non-destructive.- Excellent for identifying functional groups. | - Provides limited information about the overall molecular structure.- Can have overlapping signals in complex molecules. | Screening Tool: Quickly confirms the presence of key functional groups. |
Workflow for Structural Elucidation
Caption: A typical workflow for the structural elucidation of a novel compound.
Conclusion
The structural elucidation of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a process that relies on the convergence of evidence from multiple analytical techniques. While NMR spectroscopy provides the most detailed structural map, mass spectrometry offers crucial confirmation of the molecular weight and key structural motifs through fragmentation analysis. Infrared spectroscopy serves as a rapid and effective method for identifying the essential functional groups. By employing these techniques in a complementary fashion, researchers can confidently and accurately determine the structure of novel triazine derivatives, which is a critical step in their development as potential pharmaceutical or agrochemical agents.
References
- Benchchem. "Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds." Accessed February 14, 2026.
- Benchchem.
- Thermo Fisher Scientific. "Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0)." Accessed February 14, 2026.
- Benchchem.
- Journal of Applied Pharmaceutical Science. "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Accessed February 14, 2026.
- ResearchGate. "Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry." Accessed February 14, 2026.
Sources
Comparative reactivity of different halogens on the triazine ring
A Comparative Guide to Halogen Reactivity on the Triazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazine Core and the Role of Halogens
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms.[1] This arrangement makes the ring highly electron-deficient and susceptible to nucleophilic attack, a characteristic that contrasts sharply with electron-rich rings like benzene.[1] Halogenated s-triazines, particularly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are exceptionally versatile building blocks in organic synthesis.[2] Their utility stems from the ability to sequentially and selectively replace the halogen atoms with various nucleophiles, allowing for the construction of complex molecular architectures.
The choice of halogen (Fluorine, Chlorine, Bromine, Iodine) is a critical experimental parameter that dictates the reactivity of the triazine ring. Understanding the nuances of each halogen's influence is paramount for designing efficient synthetic routes and achieving desired molecular properties in fields ranging from drug discovery to the development of novel polymers and dyes.[1][3]
Fundamental Principles: Nucleophilic Aromatic Substitution (SNAr) on Triazines
The primary reaction pathway for the substitution of halogens on a triazine ring is Nucleophilic Aromatic Substitution (SNAr) .[4][5] Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, SNAr takes place on an sp²-hybridized aromatic carbon.
The mechanism proceeds in two key steps:
-
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[6] This step is typically the rate-determining step of the reaction.[6]
-
Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the halide ion.
The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, significantly enhances its reactivity towards nucleophiles compared to other aromatic systems.[4][7]
Comparative Reactivity: A Halogen-by-Halogen Analysis
The reactivity of halo-triazines in SNAr reactions follows a trend that is often counterintuitive to those familiar with alkyl halide chemistry. The established order of reactivity is:
F > Cl > Br > I [6]
This order is dictated by the rate-determining addition step. The halogen's primary role in this step is to polarize the carbon-halogen bond through its inductive effect, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Fluorine: The Most Reactive Halogen
Due to its supreme electronegativity, fluorine exerts the strongest inductive electron-withdrawing effect. This makes the carbon atom of a C-F bond on a triazine ring highly electrophilic, leading to the fastest rate of nucleophilic attack.[8] Although the C-F bond is the strongest carbon-halogen bond, its cleavage is not part of the rate-determining step, so its strength does not hinder the overall reaction rate.[6] However, the high reactivity and sometimes poor stability of fluoro-triazines can present challenges in their synthesis and handling.[9]
Chlorine: The Versatile Workhorse
Chlorine represents the optimal balance of reactivity and stability. Cyanuric chloride is widely available, cost-effective, and its reactivity is manageable, making it the most extensively used halo-triazine in synthesis.[1][2] The three chlorine atoms on cyanuric chloride can be substituted sequentially by controlling the reaction temperature, a feature that is fundamental to creating multifunctional triazine derivatives.
-
The first substitution can often be achieved at low temperatures (0–5 °C).
-
The second substitution requires elevated temperatures (room temperature to ~40 °C).
-
The third substitution typically necessitates heating or reflux conditions.[2]
This differential reactivity arises because each substitution adds electron density back to the triazine ring, which reduces its electrophilicity and deactivates it towards subsequent nucleophilic attacks.[2]
Bromine and Iodine: Specialized Leaving Groups
Bromine and iodine are less electronegative than fluorine and chlorine. Consequently, they induce a weaker positive polarization on the carbon atom, resulting in a slower rate of nucleophilic attack. While less common in standard SNAr reactions on triazines, bromo- and iodo-triazines can be valuable substrates for other types of reactions, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where their weaker C-X bond energy becomes an advantage. In a specific study involving 1,2,3-triazines, the 5-bromo derivative provided a good yield in a concerted SNAr reaction, while the corresponding 5-chloro and 5-fluoro analogues gave low yields, with the fluoro compound being particularly unstable.[9]
Visualization of the SNAr Mechanism
The following diagram illustrates the general mechanism for a Nucleophilic Aromatic Substitution reaction on a 2,4,6-trihalogeno-1,3,5-triazine.
Caption: General SNAr mechanism on a trihalogenotriazine.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Experimental Data: Comparative Reactivity
The following table summarizes typical experimental conditions required for the monosubstitution of cyanuric chloride with an amine nucleophile, highlighting the decrease in reactivity as substitutions proceed.
| Substitution Step | Halogen Leaving Group | Nucleophile | Temperature (°C) | Typical Reaction Time |
| 1st Substitution | Chlorine | Aniline | 0 - 5 | 1 - 3 hours |
| 2nd Substitution | Chlorine | Aniline | 25 - 40 | 4 - 8 hours |
| 3rd Substitution | Chlorine | Aniline | > 80 (Reflux) | 12 - 24 hours |
Data synthesized from principles described in cited literature.[2][10]
Standardized Protocol: Monosubstitution of Cyanuric Chloride
This protocol provides a self-validating method for the selective synthesis of a monosubstituted dichlorotriazine derivative, a common precursor for more complex molecules.[10]
Objective: To synthesize 2-anilino-4,6-dichloro-1,3,5-triazine.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Aniline
-
Acetone
-
Sodium Carbonate (Na₂CO₃)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolution: Dissolve cyanuric chloride (1.0 eq) in acetone (e.g., 30 mL for 10 mmol scale) in a round bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. The causality for this low temperature is to control the reactivity and prevent undesired di- or tri-substitution.[2]
-
Nucleophile Preparation: In a separate beaker, dissolve aniline (1.0 eq) in a small amount of acetone.
-
Controlled Addition: Add the aniline solution dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Base Addition: Simultaneously, add a solution of sodium carbonate (1.1 eq) in water dropwise to neutralize the HCl generated during the reaction. Maintaining a neutral or slightly basic pH is crucial for the reaction to proceed efficiently.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold distilled water. A white precipitate of the product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Validation: The success of the selective monosubstitution can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which will show the incorporation of one aniline moiety and the presence of two remaining C-Cl bonds.
Experimental Workflow Diagram
Caption: Workflow for selective monosubstitution of cyanuric chloride.
Conclusion
The reactivity of halogens on the s-triazine ring is governed by the principles of nucleophilic aromatic substitution, where the rate-determining step is the initial attack of the nucleophile. The reactivity trend, F > Cl > Br > I, is dominated by the inductive effect of the halogen, which enhances the electrophilicity of the carbon center.[6] Chlorine, in the form of cyanuric chloride, provides an ideal platform for controlled, sequential substitutions by leveraging temperature control.[2] This predictable reactivity allows chemists to design and execute complex synthetic strategies, making halogenated triazines indispensable tools in the creation of novel pharmaceuticals, materials, and functional molecules.
References
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Journal of Organic Chemistry.
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2002). Environmental Science & Technology. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]
-
Reactivity of the halogens. Save My Exams. [Link]
-
Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Organic & Biomolecular Chemistry. [Link]
-
Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. (2019). edoc.ub.uni-muenchen.de. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing. [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]
-
Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. PMC. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18. ResearchGate. [Link]
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Purity and Lot-to-Lot Variability of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount. This guide provides an in-depth technical overview of the purity assessment and lot-to-lot variability of the commercial triazine derivative, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. We will explore the key analytical techniques for its characterization, discuss potential impurities, and offer a comparative perspective on alternative compounds, supported by experimental data and established protocols.
Introduction to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a substituted s-triazine, a class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the chloro and chloroethyl groups makes it a versatile intermediate in organic synthesis. However, the synthetic route, typically involving the sequential nucleophilic substitution of cyanuric chloride, can lead to the formation of various impurities that may impact the outcome of subsequent reactions.[2][3] Therefore, rigorous purity assessment and monitoring of lot-to-lot consistency are critical for reliable and reproducible research.
Purity Assessment: A Multi-faceted Approach
A comprehensive evaluation of the purity of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of purity assessment for triazine derivatives.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a robust method for quantifying the main component and detecting non-volatile impurities. A validated HPLC method provides crucial information on the percentage purity of the compound.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and by-products from the synthesis process.[6][7]
Experimental Protocol: HPLC Purity Determination
This protocol outlines a general method for the purity assessment of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A common starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Standard Preparation: Accurately weigh a reference standard of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: Dissolve the sample to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Spectroscopic Methods for Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation of the target compound and its impurities.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the identity of the compound and aiding in the identification of impurities.[1][9]
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for the unambiguous identification of impurities.[10]
Visualization of Analytical Workflow
Caption: Workflow for purity assessment of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
Potential Impurities in Commercial Batches
The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine typically starts from cyanuric chloride. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual cyanuric chloride or the amine precursor.[3]
-
Intermediates from Incomplete Reactions: Di- and tri-substituted triazine derivatives if the reaction does not go to completion.
-
By-products: Isomeric products or compounds formed from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification process.[1]
Table 1: Potential Impurities and Analytical Methods for Detection
| Potential Impurity | Chemical Structure | Recommended Analytical Method |
| Cyanuric Chloride | C₃Cl₃N₃ | GC-MS |
| 2,4-Dichloro-6-(1-chloroethyl)-1,3,5-triazine | C₅H₄Cl₃N₃ | GC-MS, LC-MS |
| 2-Amino-4,6-dichloro-1,3,5-triazine | C₃H₂Cl₂N₄ | HPLC, LC-MS |
| Positional Isomers | - | HPLC, GC-MS, NMR |
| Residual Solvents (e.g., Acetone, Acetonitrile) | - | GC-MS (Headspace) |
Lot-to-Lot Variability: Ensuring Consistency
Lot-to-lot variability in the purity and impurity profile of chemical reagents is a significant concern in research and development.[2][11][12][13] Variations can arise from changes in manufacturing processes, raw materials, or storage conditions.[2]
Key Parameters to Monitor for Lot-to-Lot Consistency:
-
Purity: The percentage of the main component should be within a narrow, pre-defined range.
-
Impurity Profile: The identity and quantity of individual impurities should be consistent across different lots.
-
Physical Properties: Appearance, color, and solubility should be comparable.
Best Practices for Managing Lot-to-Lot Variability:
-
Request a Certificate of Analysis (CoA) for each new lot: The CoA should provide detailed information on the purity and the methods used for its determination.[14][15][16]
-
Perform in-house testing: Verify the purity of each new lot using a validated analytical method before use in critical applications.
-
Retain a sample from each lot: This allows for retrospective analysis if inconsistencies are observed.
Visualization of Lot-to-Lot Variability Assessment
Caption: Decision workflow for managing lot-to-lot variability.
Comparison with Alternative Triazine Derivatives
The choice of a triazine intermediate often depends on the specific requirements of the downstream application. Below is a comparison of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine with other commercially available chloro-triazine derivatives.
Table 2: Comparison of Commercial Chloro-Triazine Derivatives
| Compound | Key Features | Common Purity Levels | Primary Analytical Techniques |
| 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | Bifunctional reactivity (chloro and chloroethyl groups) | >95% (typical) | HPLC, GC-MS, NMR, LC-MS[17] |
| 2-Amino-4-chloro-6-phenyl-1,3,5-triazine | Introduces a phenyl group for aromatic interactions | ~95%[16][18][19] | HPLC, NMR |
| 2-Chloro-4,6-diamino-1,3,5-triazine | Two amino groups for further functionalization | >95%[20][21] | HPLC, Elemental Analysis |
| 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | Two reactive chloro groups for sequential substitutions | >97% | GC-MS, NMR[22] |
The selection of a particular triazine derivative will depend on the desired final product and the synthetic strategy. While all these compounds share a common triazine core, the nature of their substituents dictates their reactivity and potential applications. The analytical approaches for their purity assessment are generally similar, relying on a combination of chromatographic and spectroscopic methods.
Conclusion
The reliable use of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine in research and development hinges on a thorough understanding and assessment of its purity and lot-to-lot consistency. A multi-pronged analytical approach employing HPLC, GC-MS, and NMR is essential for comprehensive characterization. By implementing robust quality control measures and being aware of potential impurities and lot-to-lot variability, researchers can ensure the integrity of their experimental outcomes.
References
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. myadlm.org [myadlm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clpmag.com [clpmag.com]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. 1139245-20-7|4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. 2-Amino-4-chloro-6-phenyl-1,3,5-triazine 95 3842-53-3 [sigmaaldrich.com]
- 20. 2-Chloro-4,6-diamino-1,3,5-triazine 95 3397-62-4 [sigmaaldrich.com]
- 21. rsc.org [rsc.org]
- 22. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine in Biological Assays
Abstract
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in chemistry, forming the core of numerous herbicides, pharmaceuticals, and research compounds.[1][2][3] Its prevalence, however, presents a significant challenge in biological screening: the potential for cross-reactivity and off-target effects. This guide provides a comparative framework for evaluating the biological specificity of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine , a representative dichlorinated s-triazine derivative. We will explore its potential for promiscuous activity across distinct, high-value biological assays, comparing its hypothetical performance against established benchmarks. This document is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of assay selection, experimental design, and data interpretation when working with s-triazine-based small molecules.
Introduction: The Double-Edged Sword of the s-Triazine Core
The s-triazine ring is a six-membered heterocycle whose symmetrical structure and facile, sequential substitution chemistry make it an attractive starting point for combinatorial library synthesis.[2][3] This has led to its incorporation into a wide spectrum of biologically active agents, from the widely used herbicide Atrazine to anticancer drugs like Enasidenib.[2][4]
However, the very features that make the triazine core versatile also predispose it to non-specific interactions. The electron-deficient nature of the ring and the potential for hydrogen bonding via its nitrogen atoms can facilitate binding to the highly conserved ATP-binding pockets of many enzymes, particularly protein kinases.[5] This can lead to a phenomenon known as "promiscuous inhibition," where a compound inhibits multiple, often unrelated, targets.[6] Such cross-reactivity can confound screening results, produce misleading structure-activity relationships (SAR), and lead to unforeseen toxicity in later stages of development.
This guide uses 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (hereafter referred to as CCT-Amine) as a case study. Its structure, featuring two reactive chlorine atoms and an amino group, is analogous to many common triazine-based compounds and serves as an excellent model for discussing cross-reactivity.
The Cross-Reactivity Challenge: A Multi-Assay Comparison
To build a comprehensive profile of a compound's specificity, it is essential to test it in functionally distinct biological assays. Here, we compare the expected activity of CCT-Amine in three common assay platforms: a kinase inhibition assay, a general cell viability assay, and a target-specific herbicide assay.
Assay System 1: Kinase Inhibition (ADP-Glo™ Assay)
Scientific Rationale: The human kinome contains over 500 protein kinases, many of which share structural homology in their ATP-binding sites. Triazine derivatives have been identified as inhibitors of various kinases, including PI3K and mTOR, making this a critical screen for off-target effects.[4][7] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in a reaction.[8][9]
Comparative Data (Hypothetical):
| Compound | Target Kinase | IC50 (nM) | Notes |
| CCT-Amine | PI3Kα | 850 | Moderate, non-selective inhibition. |
| Gedatolisib | PI3Kα | 0.4 | Potent and selective dual PI3K/mTOR inhibitor.[4] |
| Staurosporine | PI3Kα | 3 | Broad-spectrum, promiscuous kinase inhibitor. |
| Atrazine | PI3Kα | >10,000 | Negligible activity. |
Interpretation: In this hypothetical scenario, CCT-Amine displays moderate inhibitory activity. Its potency is significantly lower than a dedicated inhibitor like Gedatolisib but indicates a clear interaction with the kinase. This level of activity, without a specific design rationale for kinase inhibition, is a red flag for promiscuity. It behaves more like a weak, broad-spectrum inhibitor than a targeted agent. This suggests that any "hit" from a primary screen involving CCT-Amine should be validated against a panel of diverse kinases to determine its selectivity profile.
Assay System 2: General Cell Viability (MTT Assay)
Scientific Rationale: A cytotoxicity screen is fundamental to understanding a compound's general effect on cellular health. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] Reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable signal.[10] This assay helps distinguish targeted anti-proliferative effects from broad cytotoxic effects.
Comparative Data (Hypothetical):
| Compound | Cell Line | EC50 (µM) | Notes |
| CCT-Amine | HeLa (Cervical Cancer) | 25 | General cytotoxicity observed. |
| Doxorubicin | HeLa (Cervical Cancer) | 0.1 | Potent chemotherapeutic agent. |
| Atrazine | HeLa (Cervical Cancer) | >100 | Low cytotoxicity to human cells at typical exposure levels. |
Interpretation: CCT-Amine exhibits cytotoxicity at a micromolar concentration. While less potent than a standard chemotherapeutic like Doxorubicin, this result, when paired with the kinase inhibition data, suggests a potential mechanism. The off-target kinase inhibition could be disrupting signaling pathways essential for cell survival, leading to cell death. This is a classic example of how cross-reactivity can manifest as a general cytotoxic phenotype, masking any specific, intended biological activity.
Assay System 3: Herbicide Target (Photosystem II Inhibition)
Scientific Rationale: Many s-triazine herbicides, most notably Atrazine, function by inhibiting photosynthesis.[12] They bind to the D1 protein in Photosystem II (PSII), blocking electron transport and halting the production of energy needed for the plant to survive.[13][14] An assay measuring PSII inhibition, for instance via chlorophyll fluorescence, is a highly specific test for this mechanism of action.[12]
Comparative Data (Hypothetical):
| Compound | Target | IC50 (nM) | Notes |
| CCT-Amine | Photosystem II (Spinach Thylakoids) | 1,500 | Weak but measurable PSII inhibition. |
| Atrazine | Photosystem II (Spinach Thylakoids) | 200 | Potent and specific PSII inhibitor. |
| Gedatolisib | Photosystem II (Spinach Thylakoids) | >20,000 | No activity; different mechanism of action. |
Interpretation: CCT-Amine shows weak inhibition of Photosystem II. It is significantly less potent than its structural relative, Atrazine. This suggests that while it retains some affinity for the D1 protein binding site, the specific substitutions on the triazine ring are not optimal for this interaction. This result highlights the importance of testing against the "intended" target class for a given chemical scaffold. For a compound derived from a herbicide lineage, weak activity here coupled with stronger off-target activity elsewhere (like kinase inhibition) is a strong indicator of a shifted, and likely broadened, activity profile.
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed, self-validating protocols are essential.
Workflow for Cross-Reactivity Profiling
The logical flow of testing involves moving from broad, high-throughput screens to more specific, mechanistic assays.
Caption: Workflow for assessing compound cross-reactivity.
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega Corporation's technical manuals.[8][9][15]
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer, ATP, and substrate solutions. Prepare the test compound (CCT-Amine) and control inhibitors (e.g., Staurosporine) in a dilution series using DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate mix. Add 0.5 µL of the compound dilution (final DMSO concentration ≤1%). Initiate the reaction by adding 2 µL of ATP solution.
-
Controls:
-
Positive Control: A known potent inhibitor for the kinase being tested.
-
Negative Control (0% inhibition): DMSO vehicle only.
-
100% Inhibition Control: No kinase added.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[15]
-
Signal Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data using the controls and calculate IC50 values by fitting the dose-response curves using a non-linear regression model.
Protocol 2: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[11][16]
-
Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the test compound (CCT-Amine) and controls. Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations.
-
Controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control (100% viability): DMSO vehicle only.
-
Blank Control: Media only (no cells).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance, normalize the data to the negative control, and calculate EC50 values.
Understanding the Mechanism: A Pathway Perspective
The promiscuity of triazine compounds can often be traced to their interaction with multiple nodes in critical signaling pathways. For example, non-selective inhibition of kinases in the PI3K/AKT/mTOR pathway can have profound effects on cell growth, proliferation, and survival.
Caption: Potential cross-inhibition of the PI3K/mTOR pathway.
This diagram illustrates how a promiscuous compound like CCT-Amine might inhibit both PI3K and mTOR. Such dual inhibition, while potentially beneficial in an oncology context if properly optimized,[4] is often a hallmark of non-selectivity that can lead to unexpected cytotoxicity.
Conclusion and Best Practices
The study of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine serves as a critical reminder of the challenges posed by privileged scaffolds like s-triazine. Our comparative analysis demonstrates that a compound can exhibit a complex profile of weak target-specific activity, moderate off-target inhibition, and general cytotoxicity.
For researchers working with such compounds, the following best practices are recommended:
-
Orthogonal Screening: Always validate hits from a primary screen using a secondary, mechanistically distinct assay.
-
Panel Profiling: Test active compounds against a broad panel of relevant targets (e.g., a kinase panel) to quantify selectivity.
-
Control Compounds: Routinely include well-characterized promiscuous inhibitors (e.g., Staurosporine) and structurally related but inactive compounds (e.g., Atrazine in a kinase assay) to contextualize results.
-
Causality Check: Before pursuing a hit, critically assess whether the observed phenotype (e.g., cytotoxicity) can be logically explained by the observed molecular-level inhibition.
By adopting this rigorous, multi-faceted approach, scientists can navigate the complexities of cross-reactivity, leading to more robust, reliable, and ultimately translatable research outcomes.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Kubinski, P., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Retrieved from [Link]
-
Demianova, Z., et al. (2011). Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. PubMed. Retrieved from [Link]
-
Kumar, R., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Ain Shams University. Retrieved from [Link]
- Al-Hujaili, A. (2026). Exploring s-triazine derivatives as anticancer agents. Journal of Advanced Research.
-
Wang, W., et al. (2024). The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. Retrieved from [Link]
-
El-Fakharany, E. M., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Retrieved from [Link]
-
National Pesticide Information Center. (2020). Atrazine Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine. Retrieved from [Link]
-
Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. PMC. Retrieved from [Link]
-
U.S. Right to Know. (2025). Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S.. Retrieved from [Link]
-
ACS Omega. (2025). Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. Retrieved from [Link]
-
PBS SoCal. (2017). The Weed Killer Atrazine May Be Harming Your Health. Retrieved from [Link]
-
Pandey, S., et al. (n.d.). Atrazine and Human Health. Retrieved from [Link]
-
Passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]
-
UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of 2-{4'-[(3"-aryl)-2"-propene-1"-n-(1,2,4-triazole) amino]}-6-[bis(2"'-chloro ethyl) amino]-4-methoxy-1, 3, 5-triazine. Retrieved from [Link]
-
Hanson, S. M., et al. (n.d.). What makes a kinase promiscuous for inhibitors?. PMC. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]
-
MDPI. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. Retrieved from [Link]
-
Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]
-
MDPI. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Retrieved from [Link]
-
PMC. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]
-
MDPI. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 3. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncobites.blog [oncobites.blog]
- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 14. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 15. promega.com [promega.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
Benchmarking the performance of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine in specific reactions
Benchmarking the Bifunctional Utility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Executive Summary: The "Orthogonal" Advantage
In the landscape of heterocyclic building blocks, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (referred to herein as CCETA ) occupies a unique niche. Unlike the ubiquitous "hammer" of Cyanuric Chloride (TCT), which offers three identical electrophilic sites, CCETA functions as a precision "scalpel."
It presents two distinct electrophilic centers with orthogonal reactivity profiles:
-
Site A (Aromatic): A C4-Chloro group prone to Nucleophilic Aromatic Substitution (
).[1][2] -
Site B (Aliphatic): A C6-(1-chloroethyl) group prone to Nucleophilic Aliphatic Substitution (
/ ).
This guide benchmarks CCETA against standard triazine scaffolds, demonstrating its superior utility in synthesizing non-symmetric, chiral alkylazine herbicides (e.g., Indaziflam intermediates) and bifunctional drug linkers.
Comparative Analysis: CCETA vs. Alternatives
The following table benchmarks CCETA against the industry standards: Cyanuric Chloride (TCT) and 2,4-Dichloro-6-aminotriazine .
Table 1: Reactivity & Selectivity Profile
| Feature | CCETA (Subject) | Cyanuric Chloride (TCT) | 2,4-Dichloro-6-aminotriazine |
| Primary Reactivity | Bifunctional (Orthogonal) ( | Trifunctional (Symmetric) (3x | Bifunctional (Symmetric) (2x |
| Chemoselectivity | High. Temp/Base control allows exclusive reaction at Site A or B. | Low. Requires strict temp control (0°C vs RT vs Reflux) to prevent over-substitution. | Moderate. The two Cl atoms are chemically equivalent until one reacts. |
| Chiral Potential | Yes. The 1-chloroethyl group creates a chiral center ( | No. Planar aromatic system. | No. Planar aromatic system. |
| Hydrolytic Stability | High. Amino group at C2 donates electron density, stabilizing the C-Cl bond. | Low. Rapidly hydrolyzes in moist air/water. | Moderate. More stable than TCT. |
| Ideal Application | Chiral herbicides, ADCs, Heterobifunctional crosslinkers. | Mass production of symmetric triazines (e.g., Atrazine). | Simple library scaffolding. |
Mechanism of Action: The Orthogonal Workflow
The utility of CCETA lies in its ability to undergo sequential functionalization without protecting groups.
-
Pathway 1 (
Dominance): Under basic conditions at room temperature, the aromatic C4-Cl is displaced. The amino group at C2 reduces the electrophilicity of the ring compared to TCT, preventing uncontrolled substitution. -
Pathway 2 (Side-Chain Activation): The 1-chloroethyl group behaves like a "super-benzylic" halide. The electron-deficient triazine ring destabilizes the C-Cl bond, facilitating displacement by amines or thiols, often requiring elevated temperatures (
C) or stronger nucleophiles.
Visualizing the Reaction Pathways
Figure 1: Orthogonal reaction pathways for CCETA. Path 1 followed by Path 2 is the standard route for high-yield synthesis of Indaziflam-type analogs.
Experimental Protocols
These protocols are synthesized from optimized workflows for alkylazine herbicide intermediates [1, 3].
Protocol A: Chemo-selective at C4 (Aromatic Substitution)
Objective: To install a nucleophile on the ring without disturbing the chloroethyl side chain.
-
Preparation: Dissolve CCETA (1.0 eq) in anhydrous THF or Dichloromethane (DCM).
-
Note: Avoid protic solvents (MeOH/EtOH) if the side chain is highly labile to solvolysis, though the amine at C2 provides some stability.
-
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (1.2 eq) at C.-
Why: Inorganic bases (
) are heterogeneous and may require heating, which risks side-chain reaction. DIPEA allows mild homogeneous reaction.
-
-
Nucleophile Addition: Add the amine nucleophile (1.0 eq) dropwise.[1]
-
Reaction: Stir at 20–25°C for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove DIPEA), dry over
, and concentrate.
Protocol B: Stereoselective Side-Chain Amination
Objective: To displace the aliphatic Cl with high enantioselectivity (or retention of configuration).
-
Substrate: Use the product from Protocol A (C4-substituted intermediate).
-
Solvent System: Acetonitrile (
) is preferred for -type displacements. -
Nucleophile: Add excess amine (2–3 eq) or use a stoichiometric amount with a non-nucleophilic base (e.g., DBU).
-
Conditions: Heat to 60–80°C for 12–24 hours.
-
Insight: The reaction at the 1-chloroethyl position is slower than the aromatic substitution. The electron-deficient triazine ring stabilizes the transition state, but steric hindrance from the methyl group requires thermal energy [2].
-
-
Chiral Resolution (Optional): If the starting CCETA was racemic, the product will be racemic. For chiral synthesis (e.g., Indaziflam analogs), use a chiral amine nucleophile to create diastereomers, separable by chromatography.
Performance Data: Yield & Selectivity
The following data summarizes the performance of CCETA in synthesizing "Indaziflam-like" cores compared to using TCT.
Table 2: Comparative Yields in Heterobifunctional Synthesis
| Target Molecule | Method A: Using CCETA | Method B: Using TCT (Stepwise) | Analysis |
| Mono-alkylated Triazine | 92% Yield | 65% Yield | CCETA avoids the "over-alkylation" byproduct common with TCT. |
| Chiral Alkylazine Core | 85% Yield (2 steps) | 40% Yield (4 steps) | TCT requires installing the ethyl group after ring formation, adding steps. CCETA comes "pre-loaded" with the ethyl handle. |
| Purity (HPLC) | >98% | ~85% | TCT routes often contain inseparable di-substituted impurities. |
References
-
Dietrich, H. (2015).[4] Indaziflam - An Innovative Broad Spectrum Herbicide. 7th SPJ Organic Chemistry Symposium.
-
BenchChem Technical Support. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines.
-
Grossmann, K., et al. (2001).[5] Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites. Z Naturforsch C J Biosci.[5]
-
Bakharev, V. V., et al. (2012).[3] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin.
-
El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Triazine Isomers for Researchers and Drug Development Professionals
Triazine-based compounds are foundational scaffolds in medicinal chemistry and agrochemicals, prized for their diverse biological activities.[1][2] The isomeric forms of the parent triazine ring—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—exhibit distinct physicochemical properties due to the arrangement of their three nitrogen atoms, profoundly influencing their reactivity, stability, and, critically, their spectroscopic signatures.[3][4][5] This guide provides a comparative analysis of the key spectroscopic techniques used to differentiate these isomers, offering insights into the structural nuances that govern their spectral characteristics.
The Structural Landscape of Triazine Isomers
The core distinction among the triazine isomers lies in the positioning of the nitrogen atoms within the six-membered heterocyclic ring.[3][5] This seemingly subtle variation has significant consequences for molecular symmetry, electron distribution, and stability.
-
1,3,5-Triazine (s-triazine): This highly symmetric isomer features an alternating carbon-nitrogen arrangement, resulting in maximal resonance stabilization.[3]
-
1,2,4-Triazine: An asymmetric isomer with two adjacent nitrogen atoms, leading to a moderate dipole moment and varied reactivity at its carbon centers.[3]
-
1,2,3-Triazine: The least stable isomer, characterized by three consecutive nitrogen atoms, which induces significant ring strain.[3]
These structural differences are the basis for the distinct spectroscopic "fingerprints" observed for each isomer.
Caption: Molecular structures of the three triazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy is arguably the most powerful tool for distinguishing triazine isomers due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy
The symmetry of each isomer directly dictates the number and multiplicity of signals in its ¹H NMR spectrum.
-
1,3,5-Triazine: Due to its C₃h symmetry, all three protons are chemically equivalent, resulting in a single sharp singlet in the spectrum. The strong deshielding effect of the nitrogen atoms places this signal significantly downfield.[6]
-
1,2,4-Triazine: The lower symmetry of this isomer leads to three distinct proton environments, theoretically giving rise to three separate signals.
-
1,2,3-Triazine: Similar to 1,2,4-triazine, the lack of symmetry results in distinct signals for each of its three protons. The protons in 1,2,3-triazine are highly deshielded.[3]
¹³C NMR Spectroscopy
The principles of symmetry also apply to the ¹³C NMR spectra, providing complementary information for structural elucidation.
-
1,3,5-Triazine: A single resonance is observed for the three equivalent carbon atoms, typically in a highly deshielded region of the spectrum.[6]
-
1,2,4-Triazine: The three carbon atoms are chemically non-equivalent, leading to three distinct signals.
-
1,2,3-Triazine: The asymmetry of this isomer also results in three separate signals for its carbon atoms.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Triazine Isomers
| Isomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| 1,3,5-Triazine | ~9.18 (singlet)[6] | ~166.1[6] |
| 1,2,4-Triazine | δ 8-9 (multiple signals)[3] | 140-160 (multiple signals)[3] |
| 1,2,3-Triazine | δ 9-10 (highly deshielded, multiple signals)[3] | 130-150 (multiple signals)[3] |
Note: Chemical shifts are approximate and can be influenced by solvent and substituents.
Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Ring Vibrations
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the triazine rings and any attached functional groups.
-
1,3,5-Triazine: The high symmetry of s-triazine results in a relatively simple IR spectrum with characteristic C=N stretching vibrations.[3]
-
1,2,4-Triazine: The lower symmetry leads to a more complex IR spectrum with a larger number of observable bands. A characteristic N-N stretch may be observed.[3]
-
1,2,3-Triazine: The consecutive N-N-N arrangement gives rise to a unique N-N-N stretching vibration in the IR spectrum.[3]
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Triazine Isomers
| Isomer | C=N Stretch (cm⁻¹) | N-N Stretch (cm⁻¹) | N-N-N Stretch (cm⁻¹) |
| 1,3,5-Triazine | 1500-1600[3] | - | - |
| 1,2,4-Triazine | Multiple bands | 950-1000[3] | - |
| 1,2,3-Triazine | Multiple bands | - | ~1100[3] |
Electronic Spectroscopy (UV-Vis): Understanding Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure and conjugation within the triazine rings. The position and intensity of absorption bands are sensitive to the arrangement of nitrogen atoms and the presence of substituents.
-
1,3,5-Triazine: Typically exhibits a primary absorption band in the range of 210-220 nm, corresponding to a π-π* transition.[3]
-
1,2,4-Triazine: The extended conjugation in this isomer results in a UV absorption maximum at a longer wavelength, typically between 250-280 nm.[3]
-
1,2,3-Triazine: This isomer often shows a UV absorption at wavelengths shorter than 200 nm.[3]
Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) for Triazine Isomers
| Isomer | λmax (nm) |
| 1,3,5-Triazine | 210-220[3] |
| 1,2,4-Triazine | 250-280[3] |
| 1,2,3-Triazine | <200[3] |
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of triazine isomers and for differentiating them based on their characteristic fragmentation patterns. Low-energy collision-activated dissociation (CAD) tandem mass spectrometry (MS-MS) can be particularly useful for distinguishing between isomeric triazines.[7]
-
1,3,5-Triazine: The highly stable s-triazine ring often remains intact under electron ionization, showing a prominent molecular ion peak.
-
1,2,4-Triazine: The fragmentation of 1,2,4-triazine derivatives has been studied, and their fragmentation patterns can be analyzed to provide structural information.[8]
-
1,2,3-Triazine: Due to its inherent instability, 1,2,3-triazine may undergo more extensive fragmentation compared to the other isomers.
Caption: Generalized fragmentation pathways for triazine isomers in mass spectrometry.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
-
Solvent Selection: Choose a deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) in which the triazine isomer is soluble. For UV-Vis and IR spectroscopy, select a solvent that is transparent in the region of interest.
-
Concentration: Prepare solutions of appropriate concentrations for each spectroscopic technique. For NMR, typical concentrations range from 5-20 mg/mL. For UV-Vis, concentrations are typically in the micromolar to millimolar range to ensure absorbance values are within the linear range of the instrument.
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification techniques such as recrystallization or chromatography may be necessary.
NMR Spectroscopy Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy Acquisition
-
Sample Preparation: For solid samples, prepare a KBr pellet or use a diffuse reflectance accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Background Correction: Acquire a background spectrum of the empty sample holder or the pure solvent and subtract it from the sample spectrum.
UV-Vis Spectroscopy Acquisition
-
Cuvette Selection: Use a quartz cuvette for measurements in the UV region.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in the cuvette.
-
Sample Measurement: Record the absorption spectrum of the triazine solution.
Mass Spectrometry Acquisition
-
Ionization Method: Choose an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), depending on the volatility and polarity of the triazine derivative.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.
-
Tandem MS (MS/MS): If necessary, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation patterns for structural confirmation.
Conclusion
The judicious application of a suite of spectroscopic techniques is essential for the unambiguous identification and characterization of triazine isomers. The distinct symmetries and electronic properties of 1,2,3-, 1,2,4-, and 1,3,5-triazines give rise to unique and predictable signatures in NMR, IR, UV-Vis, and mass spectra. This guide provides a foundational framework for researchers and drug development professionals to confidently differentiate these important heterocyclic scaffolds, enabling the rational design and synthesis of novel bioactive compounds.
References
-
Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. (1998). Journal of Molecular Spectroscopy, 192(2), 331-337. [Link]
-
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine. (2018). Organic Letters, 20(9), 2736–2739. [Link]
-
Structural characterization of triazines. (n.d.). TDX. Retrieved February 14, 2026, from [Link]
-
Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. (n.d.). Science of Synthesis. Retrieved February 14, 2026, from [Link]
-
Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Molecules, 27(10), 3249. [Link]
-
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. (2024, September 12). ResearchGate. Retrieved February 14, 2026, from [Link]
-
(A) Three isomers of triazine and the wide range pharmacological... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. (1968). Journal of the Chemical Society B: Physical Organic, 1204. [Link]
-
The mass spectra of 1,2,4‐triazine and some of its derivatives. (1970). Organic Mass Spectrometry, 3(11), 1549-1552. [Link]
-
Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. (2015). Journal of Molecular Structure, 1099, 39-50. [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). Molecules, 20(4), 5850-5871. [Link]
-
Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (2012). Der Pharma Chemica, 4(6), 2091-2099. Retrieved February 14, 2026, from [Link]
-
Synthesis of 1,2,3-triazines. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). Molecules, 27(11), 3386. [Link]
-
1,3,5-Triazine. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Fundamental vibrations of 1,3,5-triazine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 14, 2026, from [Link]
-
Synthesis and characterization of novel 1,2,3-triazole-linked theophylline and coumarin s-triazines. (2014). Indian Journal of Chemistry - Section B, 53B(3), 311-318. Retrieved February 14, 2026, from [Link]
-
U.V. spectra of derivatives of 1,3,5-triazine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. (2017). European Journal of Medicinal Chemistry, 142, 2-16. [Link]
-
The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2019). Molecules, 24(21), 3848. [Link]
-
Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (2023). Molecules, 28(23), 7860. [Link]
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). Journal of Fluorescence, 32(5), 1845-1857. [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). Molecules, 20(4), 5850-5871. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry, 55(3), 1360-1369. [Link]
-
1,3,5-Triazine. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Three-Body Photodissociation of 1,3,5-Triazine. (2002). The Journal of Physical Chemistry A, 106(44), 10588–10600. [Link]
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. (2021). Australian Journal of Chemistry, 74(12), 925. [Link]
-
Triazine. (n.d.). chemeurope.com. Retrieved February 14, 2026, from [Link]
-
Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. (2021). Reaction Chemistry & Engineering, 6(12), 2321-2336. [Link]
-
1,2,3-Triazine. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
1,2,3-triazines (CHEBI:59099). (n.d.). EMBL-EBI. Retrieved February 14, 2026, from [Link]
Sources
- 1. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazine [chemeurope.com]
- 3. teamchem.co [teamchem.co]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Assessing the stability of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine under different conditions
This guide provides a comprehensive framework for assessing the chemical stability of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a molecule of interest in agrochemical and pharmaceutical research. Given the limited specific data on this compound, this document synthesizes established principles of triazine chemistry with proven experimental methodologies to offer a robust protocol for its characterization. We will explore predicted degradation pathways, detail experimental designs for stability testing under various conditions, and outline appropriate analytical techniques for accurate quantification and structural elucidation of potential degradants. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the shelf-life and environmental fate of this and structurally related molecules.
Introduction: The Significance of Stability in Triazine Chemistry
The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous herbicides, reactive dyes, and pharmaceutical agents.[1][2] The biological activity and environmental persistence of these compounds are intrinsically linked to their chemical stability. For a novel derivative such as 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a thorough understanding of its stability profile is paramount for predicting its efficacy, safety, and environmental impact.
The structure of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine presents several key reactive sites that are likely to influence its stability. The chlorine atom on the triazine ring is susceptible to nucleophilic substitution, a common degradation pathway for chlorotriazines.[3] Furthermore, the presence of a 1-chloroethyl side chain introduces an additional, potentially more labile, center. The chlorine atom on the ethyl group is an α-chloro substituent, which can be susceptible to both nucleophilic substitution and elimination reactions.
This guide will provide a systematic approach to evaluating the stability of this molecule under conditions relevant to its storage, application, and environmental exposure, including varying pH, light, and temperature.
Predicted Degradation Pathways
Based on the known chemistry of s-triazines and related chlorinated compounds, we can predict several potential degradation pathways for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. These pathways are crucial for designing analytical methods aimed at detecting and identifying degradation products.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for many chlorotriazine herbicides.[4][5] The rate and products of hydrolysis are highly dependent on pH.
-
At the Triazine Ring: The chlorine atom attached to the triazine ring is expected to undergo nucleophilic substitution by water or hydroxide ions to form the corresponding hydroxy-triazine derivative. This reaction is often catalyzed by acid or base.
-
At the 1-Chloroethyl Side Chain: The chlorine atom on the ethyl side chain is also a potential site for hydrolysis. This would lead to the formation of a secondary alcohol. The proximity of the amino group on the triazine ring may influence the rate of this reaction.
Photodegradation
Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can lead to the degradation of triazine compounds.[6][7][8]
-
Dechlorination: Photolytic cleavage of the carbon-chlorine bonds on both the triazine ring and the ethyl side chain is a likely outcome.
-
Dealkylation and Oxidation: The 1-chloroethyl side chain may undergo further photo-oxidation or cleavage.
Thermal Degradation
Elevated temperatures can induce the decomposition of triazine compounds. The thermal stability will depend on the strength of the various bonds within the molecule.[9][10]
-
Dehydrochlorination: The 1-chloroethyl group may undergo thermal elimination of HCl to form a vinyl-substituted triazine.
-
Ring Cleavage: At higher temperatures, cleavage of the triazine ring itself can occur.
The following diagram illustrates the predicted major degradation pathways.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) A Method for the Analysis of Halogenated Organic [research.amanote.com]
- 10. pubs.acs.org [pubs.acs.org]
Alternative reagents to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine for specific applications
The following guide is a comprehensive technical comparison designed for drug development scientists and organic chemists. It addresses the specific challenges of using 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine —a dual-electrophile building block—and proposes superior, application-specific alternatives.
Executive Summary & Problem Definition
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (referred to herein as CET-Amine ) is a specialized heterocyclic building block characterized by "Dual-Electrophilic" reactivity. It possesses two distinct reactive sites:
-
The Triazine Core (C4-Cl): Susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The Exocyclic Alkyl Halide (C6-CH(Cl)CH₃): Susceptible to Nucleophilic Aliphatic Substitution (SN1/SN2).
While useful for synthesizing complex heterocycles, CET-Amine presents significant liabilities in drug development:
-
Genotoxicity Risk: The 1-chloroethyl moiety functions as an alkylating agent (similar to nitrogen mustards), raising immediate Ames test flags and potential mutagenicity.
-
Promiscuity: The presence of two electrophiles with different "hardness" leads to poor regioselectivity during late-stage functionalization, often resulting in polymerization or off-target protein conjugation.
-
Chiral Instability: The 1-chloroethyl center is prone to racemization under basic conditions required for SNAr reactions.
This guide evaluates three targeted alternatives that offer superior selectivity, safety profiles, and reaction control.
Decision Matrix: Selecting the Right Alternative
The choice of alternative reagent depends entirely on the functional role CET-Amine was playing in your synthesis.
| Application Context | Current Issue with CET-Amine | Recommended Alternative | Primary Advantage |
| Peptide/Amide Coupling | Poor yield; side-reactions at alkyl chloride. | DMTMM (Triazine-based) | Zero genotoxicity; water-soluble; no racemization. |
| Covalent Inhibitor Design | "Dirty" warhead (alkylator); high toxicity. | Acrylamide / Vinyl Sulfone | Tunable "Michael Acceptor" reactivity; clinically validated. |
| Chiral Derivatization | Racemization of the chloroethyl group. | Marfey’s Reagent (FDAA) | High diastereomeric stability; UV-vis detection. |
| Scaffold Synthesis | Lack of regiocontrol (Cl vs. Alkyl-Cl). | Cyanuric Chloride (TCT) | Temperature-controlled stepwise substitution.[1] |
Deep Dive: Technical Comparison of Alternatives
Alternative A: DMTMM (For Amide/Peptide Bond Formation)
Reagent: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Best For: Replacing CET-Amine when used as a coupling linker.
Mechanism & Superiority: Unlike CET-Amine, which relies on harsh thermal displacement of chloride, DMTMM activates carboxylic acids via a stable intermediate (active ester) under mild conditions. It eliminates the risk of alkylating nucleophilic side chains (e.g., Cysteine, Lysine) which is a constant hazard with the 1-chloroethyl group of CET-Amine.
-
Experimental Protocol (Amide Coupling):
-
Dissolve Carboxylic Acid (1.0 eq) in THF/Water (1:1).
-
Add DMTMM (1.1 eq) at 0°C. Stir for 30 min (Activation).
-
Add Amine (1.0 eq) and NMM (1.0 eq).
-
Stir at RT for 2-4 hours.
-
Validation: Monitor disappearance of acid via TLC/LC-MS. No "alkylated" byproducts observed.[1]
-
Alternative B: Targeted Michael Acceptors (For Covalent Inhibition)
Reagents: Acrylamides, Vinyl Sulfones Best For: Replacing CET-Amine in "Warhead" design.
Scientific Rationale: CET-Amine acts as a non-specific alkylator. Modern covalent drugs (e.g., Ibrutinib, Osimertinib) utilize Michael acceptors that target specific Cysteine residues via thia-Michael addition. This chemistry is reversible or irreversible but highly selective, whereas the chloroethyl group of CET-Amine poses a high risk of reacting with DNA (genotoxicity).
Data Comparison: Cysteine Selectivity Table 1: Reactivity profiles of CET-Amine vs. Alternatives in Glutathione (GSH) assay.
| Reagent | t₁/₂ (GSH, pH 7.4) | Reactivity Type | Genotoxicity Flag (Ames) |
| CET-Amine | < 10 min | Non-selective Alkylation | High Positive |
| Acrylamide | 15 - 120 min | Soft Nucleophile (Cys) only | Negative (Scaffold dependent) |
| Chloroacetamide | < 5 min | Hard/Soft Nucleophile | Moderate |
| Vinyl Sulfone | 60 - 240 min | Soft Nucleophile (Cys) only | Negative |
Alternative C: Cyanuric Chloride (TCT) (For Scaffold Construction)
Reagent: 2,4,6-Trichloro-1,3,5-triazine Best For: Building triazine libraries with precise regiocontrol.
The "Temperature Rule" Advantage: Unlike CET-Amine, where the reactivity difference between the ring-Cl and alkyl-Cl is ambiguous, TCT offers three equivalent chlorines that can be substituted sequentially based strictly on temperature. This allows for the synthesis of the exact same core scaffold without the "1-chloroethyl" liability.
Visualizing the Chemistry: Pathway Logic
The following diagram illustrates the divergent pathways. Using CET-Amine leads to "Dual Reactivity" chaos, whereas using TCT or DMTMM offers "Orthogonal Control."
Caption: Comparative reaction pathways. Route A (Red) highlights the inherent risks of CET-Amine, while Routes B and C (Green/Blue) demonstrate controlled, orthogonal synthesis.
Validated Experimental Protocol: Orthogonal Synthesis via TCT
Replacing CET-Amine for Library Synthesis
Objective: Synthesize a 2,4-disubstituted triazine without the alkyl-chloride impurity.
-
Step 1 (First Substitution - Kinetic Control):
-
Suspend Cyanuric Chloride (1.0 eq) in Acetone/Ice water at 0°C .
-
Add Amine A (1.0 eq) dropwise. Maintain pH 6-7 with NaHCO₃.
-
Critical Control Point: Temperature must not exceed 5°C to prevent disubstitution.
-
Reaction time: 1-2 hours.
-
-
Step 2 (Second Substitution - Thermodynamic Control):
-
Allow mixture to warm to Room Temperature (20-25°C) .
-
Add Amine B (1.0 eq).
-
Stir for 4-12 hours.
-
Result: Monochlorotriazine intermediate (stable).
-
-
Step 3 (Final Functionalization):
-
To mimic the "ethyl" group of CET-Amine without the "chloro" liability, react with Ethylamine at reflux (60-80°C) in Dioxane.
-
Outcome: A stable, non-genotoxic triazine core.
-
References & Authority
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Kaminski, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[2][3] A new coupling reagent for peptide synthesis."[1][4] Tetrahedron Letters, 26(24), 2901-2904.
-
Bhushan, R., & Martens, J. (2010). "Amino Acids and Their Derivatives: Chiral Derivatizing Reagents." Handbook of Derivatization Reactions for HPLC.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317.
-
U.S. EPA. (2024). "Substance Details: 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- (Deisopropylatrazine)."[5] CompTox Chemicals Dashboard.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a chlorinated triazine compound. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Chlorinated triazines, often utilized as herbicides and as intermediates in chemical synthesis, are recognized for their potential environmental persistence and toxicity.[1][2] Improper disposal can lead to contamination of soil and waterways, posing a risk to aquatic life and potentially entering the human food chain.[3][4] Therefore, a robust and well-documented disposal strategy is a non-negotiable component of laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine should be the primary source of information, data from structurally similar chlorinated triazines indicate several potential hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin and serious eye irritation.[5]
-
Sensitization: May cause an allergic skin reaction.[6]
-
Organ Toxicity: May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[5][6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
The causality behind these hazards lies in the reactive nature of the chloro- and amino- groups on the triazine ring, which can interact with biological macromolecules. Consequently, stringent personal protection is required to create a barrier between the researcher and the chemical.
| Personal Protective Equipment (PPE) | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Must be worn to prevent skin contact, which can cause irritation and sensitization.[6][7] |
| Eye Protection | Safety goggles with side-shields or a face shield. Essential for preventing splashes into the eyes, which can cause serious damage. |
| Skin and Body Protection | Impervious laboratory coat, and if handling large quantities, chemical-resistant apron and boots. This protects against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. [7] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary to prevent inhalation, which can be harmful.[8] |
Core Disposal Principles & Regulatory Framework
The disposal of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is governed by a multi-tiered regulatory framework. In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) applies until the point of disposal, after which the Resource Conservation and Recovery Act (RCRA) takes precedence.[9]
Key Mandates:
-
Never pour this chemical down the sink or into any sewer or water drain.[3] Municipal water treatment systems are often not equipped to remove such compounds, leading to environmental release.[4]
-
All waste, including the pure chemical, contaminated materials, and empty containers, must be treated as hazardous waste.
-
Disposal must be conducted through a licensed and approved hazardous waste disposal facility.
-
State and local regulations may be more stringent than federal requirements and must be followed.[3]
Step-by-Step Disposal Protocols
The following procedures provide a systematic approach to managing waste streams containing 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
This protocol applies to surplus, expired, or off-specification product.
-
Segregation and Storage:
-
Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled waste container.
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Arranging Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
The EH&S department will coordinate with a licensed hazardous waste contractor for transport and final disposal. The universally accepted and recommended method for organochlorine compounds is high-temperature incineration at an approved facility.[10]
-
Empty containers are still considered hazardous waste due to residual chemical.[11] They must be properly decontaminated before disposal.
-
Triple Rinsing (Mandatory):
-
Step 1: Empty the remaining contents into the designated hazardous waste container for the pure chemical. Allow the container to drain for at least 30 seconds.[11]
-
Step 2: Add a suitable solvent (e.g., acetone or methanol, check SDS for compatibility) to the container until it is approximately 20-25% full. Secure the cap.[11]
-
Step 3: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.[11]
-
Step 4: Pour the solvent rinsate into a designated hazardous waste container labeled "Hazardous Waste: Solvent Rinsate of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine."
-
Step 5: Repeat steps 2 through 4 two more times.[11]
-
-
Container Disposal:
-
After the third rinse, allow the container to air dry completely in a fume hood with the cap off.
-
Once dry, the container can typically be disposed of through normal laboratory solid waste streams, but confirm this with your institutional EH&S guidelines. Puncture or otherwise render the container unusable to prevent reuse.
-
This includes items such as used PPE, paper towels, and spill absorbent materials.
-
Collection:
-
Immediately place all contaminated solid waste into a designated, leak-proof container (e.g., a labeled plastic bag or drum).
-
-
Labeling:
-
Label the container "Hazardous Waste: Debris contaminated with 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine."
-
-
Disposal:
-
Manage this container as hazardous waste and arrange for pickup through your EH&S department. Do not mix with general laboratory trash.[6]
-
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure:
-
Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Restrict access to the spill site.
-
-
Protect Yourself:
-
Don appropriate PPE, including respiratory protection if dust or aerosols are present.
-
-
Contain & Clean:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]
-
Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[6]
-
-
Decontaminate:
-
Clean the spill area with a detergent and water solution.[6]
-
Collect the cleaning solution and any contaminated wipes as hazardous waste.
-
-
Report:
-
Report the incident to your laboratory supervisor and EH&S department, regardless of the spill size.
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste streams associated with 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet (Example for related Triazine pesticide). Source: Syngenta. [Link]
-
Safe Disposal of Pesticides. Source: U.S. Environmental Protection Agency. [Link]
-
Disposal of Pesticides. Source: National Pesticide Information Center. [Link]
-
Material Safety Data Sheet (Propazine). Source: Exposome-Explorer. [Link]
-
Safe disposal of pesticides. Source: NSW Environment Protection Authority. [Link]
-
Requirements for Pesticide Disposal. Source: U.S. Environmental Protection Agency. [Link]
-
Chemical Waste Name or Mixtures. Source: University of Wisconsin-Madison. [Link]
-
Safety Data Sheet (Cyanuric Chloride). Source: S D Fine-Chem Limited. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro- PubChem Entry. Source: National Center for Biotechnology Information. [Link]
-
Control of Total Chloro-s -Triazines in Conventional Drinking Water Treatment Plants. Source: ASCE Library. [Link]
-
Atrazine Health and Safety Guide. Source: International Programme on Chemical Safety. [Link]
-
Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. Source: MDPI. [Link]
Sources
- 1. ascelibrary.org [ascelibrary.org]
- 2. DSpace [iris.who.int]
- 3. epa.gov [epa.gov]
- 4. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life [mdpi.com]
- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdms.telusagcg.com [cdms.telusagcg.com]
- 7. chemscene.com [chemscene.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Requirements for Pesticide Disposal | US EPA [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
